Product packaging for 5-Vanillylidene barbituric acid(Cat. No.:CAS No. 40367-32-6)

5-Vanillylidene barbituric acid

Cat. No.: B3052328
CAS No.: 40367-32-6
M. Wt: 262.22 g/mol
InChI Key: HOHGWOUABYDGBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Vanillylidene barbituric acid (CAS RN: 40367-32-6) is a specialized barbituric acid derivative with a molecular formula of C12H10N2O5 and a molecular weight of 262.22 g/mol . It is a solid compound with a reported melting point of 293 °C . Barbituric acid derivatives are recognized as versatile building blocks in organic synthesis, particularly in multicomponent reactions and Knoevenagel condensations, which are used to create complex heterocyclic structures with potential bioactivity . The barbituric acid core, functionalized with a vanillylidene moiety, is a subject of research in developing push-pull electronic systems due to its potential optical properties and applications in materials science . While this compound is offered for research purposes, its exact biological profile and specific research applications are less extensively documented in the immediately available literature compared to other barbiturate derivatives. Broader research on barbituric acid compounds indicates potential interests in areas such as enzyme inhibition and the synthesis of pharmacologically active compounds . This product is intended for research and laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10N2O5 B3052328 5-Vanillylidene barbituric acid CAS No. 40367-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-hydroxy-3-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O5/c1-19-9-5-6(2-3-8(9)15)4-7-10(16)13-12(18)14-11(7)17/h2-5,15H,1H3,(H2,13,14,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHGWOUABYDGBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415302
Record name MLS000736959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40367-32-6
Record name MLS000736959
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000736959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4-Hydroxy-3-methoxybenzylidene)barbituric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Vanillylidene Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of 5-vanillylidene barbituric acid. The document details experimental protocols, presents quantitative data in structured tables, and visualizes key chemical and biological pathways.

Introduction

This compound, a derivative of barbituric acid, is synthesized through the Knoevenagel condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Barbituric acid and its derivatives are a well-known class of compounds with a wide range of biological activities, including sedative, hypnotic, and anticonvulsant effects. The introduction of the vanillylidene moiety at the 5-position of the barbituric acid scaffold has been explored for its potential to modulate these activities and introduce new pharmacological properties, such as antioxidant and anticancer effects. This guide serves as a technical resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds.

Synthesis of this compound

The primary method for the synthesis of this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene group of barbituric acid to the carbonyl group of vanillin, followed by a dehydration step to yield the final product. Various protocols have been developed to optimize this reaction, differing in catalysts, reaction conditions, and work-up procedures.

Experimental Protocols

Method 1: Aqueous Reflux

A straightforward and environmentally benign method involves the reaction in an aqueous medium.

  • Reactants:

    • Barbituric acid (1.0 eq)

    • Vanillin (1.0 eq)

    • Distilled water

  • Procedure:

    • Suspend equimolar amounts of barbituric acid and vanillin in distilled water in a round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux with constant stirring for 30-60 minutes. The formation of a yellow precipitate indicates product formation.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Collect the solid product by filtration.

    • Wash the precipitate with cold distilled water and a small amount of diethyl ether to remove unreacted starting materials.

    • Dry the product under vacuum to obtain pure this compound.

Method 2: Solvent-Free Grinding

This method offers a green chemistry approach by avoiding the use of solvents.

  • Reactants:

    • Barbituric acid (1.0 eq)

    • Vanillin (1.0 eq)

    • Sodium acetate (catalytic amount)

  • Procedure:

    • In a mortar, combine barbituric acid, vanillin, and a catalytic amount of sodium acetate.

    • Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes.

    • The progress of the reaction can be monitored by TLC.

    • Upon completion, wash the solid reaction mixture with distilled water to remove the catalyst and any unreacted starting materials.

    • Collect the product by filtration and dry under vacuum.

Method 3: Mechanochemical Synthesis

This solid-state method utilizes mechanical force to drive the reaction.

  • Reactants:

    • Barbituric acid (1.0 eq)

    • Vanillin (1.0 eq)

  • Procedure:

    • Place equimolar amounts of barbituric acid and vanillin in a ball milling jar.

    • Mill the mixture at a specified frequency for a designated time, which can be monitored in-situ using techniques like Raman spectroscopy.

    • The reaction is known to proceed through a co-crystal intermediate.[1][2]

    • After the reaction is complete, the product is isolated directly from the milling jar.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_methods Synthesis Methods Vanillin Vanillin Aqueous_Reflux Aqueous Reflux Vanillin->Aqueous_Reflux Grinding Solvent-Free Grinding (with catalyst) Vanillin->Grinding Mechanochemical Mechanochemical (Ball Milling) Vanillin->Mechanochemical Barbituric_Acid Barbituric Acid Barbituric_Acid->Aqueous_Reflux Barbituric_Acid->Grinding Barbituric_Acid->Mechanochemical Product 5-Vanillylidene Barbituric Acid Aqueous_Reflux->Product Grinding->Product Mechanochemical->Product Purification Purification (Filtration, Washing, Drying) Product->Purification

Caption: Workflow for the synthesis of this compound.

Knoevenagel Condensation Mechanism

The synthesis proceeds via the Knoevenagel condensation mechanism, which is initiated by the deprotonation of the active methylene group of barbituric acid.

Knoevenagel_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Dehydration Barbituric_Acid Barbituric Acid Enolate Barbiturate Enolate Barbituric_Acid->Enolate Deprotonation Base Base (e.g., water, acetate) Vanillin Vanillin Intermediate Aldol-type Intermediate Enolate->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Dehydration Water H₂O

Caption: Mechanism of Knoevenagel condensation.

Characterization Data

The synthesized this compound can be characterized using various analytical techniques to confirm its structure and purity.

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₂H₁₀N₂O₅[2]
Molecular Weight262.22 g/mol [2]
Melting Point293 °C (decomposes)
AppearanceYellow solid[3]
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the proton environment in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~11.2s2HNH (barbituric acid ring)
~8.2s1H=CH (vinylic proton)
~7.4m3HAr-H (vanillylidene ring)
~3.9s3H-OCH₃ (methoxy group)
~9.8s1HAr-OH (phenolic hydroxyl group)

Note: Chemical shifts are approximate and can vary depending on the solvent used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ, ppm)Assignment
~164C=O (barbituric acid ring)
~150C=O (barbituric acid ring)
~150C-OH (aromatic)
~148C-OCH₃ (aromatic)
~140=CH (vinylic carbon)
~125-130Aromatic carbons
~116C₅ (barbituric acid ring)
~56-OCH₃ (methoxy carbon)

Note: Chemical shifts are approximate and can vary depending on the solvent used.

FTIR Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-3500O-H stretching (phenolic)
3100-3200N-H stretching (amide)
~3050C-H stretching (aromatic and vinylic)
~1700-1750C=O stretching (amide I)
~1650C=C stretching (vinylic)
~1590, ~1510C=C stretching (aromatic)
~1270C-O stretching (aryl ether)

Potential Biological Activity: Anticancer Effects

Derivatives of 5-arylidene barbituric acid have shown promising anticancer activity in preclinical studies. The proposed mechanisms of action often involve the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

One study on a novel barbituric acid derivative, BA-5, in hepatocellular carcinoma cells suggested that its anticancer effects are mediated through the inhibition of the AKT/p70s6k signaling pathway.[4] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers. Inhibition of this pathway can lead to the activation of apoptotic machinery. The study also observed an increase in the cleavage of caspase-7 and PARP, which are key executioners of apoptosis.[4]

Other studies on similar compounds have implicated the activation of the JNK and p38 MAPK pathways, which are stress-activated protein kinases that can promote apoptosis in response to cellular stress. Furthermore, some barbituric acid-based chromene derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) and activating caspases 3 and 9.[5]

Potential Anticancer Signaling Pathway

The following diagram illustrates a potential signaling pathway for the anticancer activity of this compound, based on findings from related derivatives.

Anticancer_Pathway cluster_drug Drug Action cluster_pathway Signaling Cascade cluster_apoptosis Apoptosis Induction Drug 5-Vanillylidene Barbituric Acid AKT AKT Drug->AKT Inhibition JNK_p38 JNK/p38 MAPK Drug->JNK_p38 Activation ROS ROS Production Drug->ROS Induction p70s6k p70s6k AKT->p70s6k Activation Apoptosis Apoptosis p70s6k->Apoptosis Inhibition Caspase3 Caspase-3 JNK_p38->Caspase3 Activation Caspase9 Caspase-9 ROS->Caspase9 Activation Caspase9->Caspase3 Activation Caspase7 Caspase-7 PARP PARP Cleavage Caspase7->PARP Cleavage Caspase3->Caspase7 Activation PARP->Apoptosis

Caption: Potential anticancer signaling pathway of this compound.

Conclusion

This technical guide has detailed the synthesis and characterization of this compound. The Knoevenagel condensation provides a versatile and efficient route to this compound, with several green chemistry protocols available. The characterization data confirms the structure of the molecule. Preliminary insights into the biological activities of related compounds suggest that this compound may possess interesting pharmacological properties, particularly as a potential anticancer agent. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential.

References

A Technical Guide to the Spectroscopic Analysis of 5-Vanillylidene Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides an in-depth technical guide on the spectroscopic characterization of 5-Vanillylidene barbituric acid, a derivative of significant interest due to the broad pharmacological properties of the barbiturate family.[1][2] It is intended for researchers, scientists, and professionals in drug development. This guide covers the essential spectroscopic techniques—UV-Vis, FT-IR, NMR, and Mass Spectrometry—offering detailed experimental protocols, tabulated data for clear interpretation, and visualizations of key processes and relationships to facilitate a comprehensive understanding of the molecule's structural elucidation.

Chemical Structure and Properties

This compound is synthesized through the Knoevenagel condensation of vanillin and barbituric acid. Its fundamental properties are summarized below.

  • Chemical Formula: C₁₂H₁₀N₂O₅[3][4]

  • Molecular Weight: 262.2182 g/mol [3][4]

  • IUPAC Name: 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

  • CAS Registry Number: 40367-32-6[3][4]

Caption: Molecular structure of this compound.

Synthesis and Experimental Protocols

The synthesis of 5-arylidine barbituric acid derivatives is commonly achieved through established methods like the Knoevenagel condensation.[5] Green chemistry approaches, such as solvent-free grinding, have proven effective and environmentally friendly.[6]

General Synthesis Protocol: Knoevenagel Condensation

This protocol describes a solvent-free synthesis using sodium acetate as a catalyst.

Materials:

  • Vanillin (aromatic aldehyde, 10 mmol)

  • Barbituric acid (10 mmol)

  • Sodium acetate (catalyst, 10 mmol)

  • Distilled water

  • Ethyl acetate and hexane (for TLC)

Procedure:

  • A mixture of vanillin, barbituric acid, and sodium acetate is placed in a mortar.

  • The mixture is ground at room temperature with a pestle.

  • The reaction progress is monitored by Thin-Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Upon completion, the resulting solid product is washed with distilled water.

  • The product is filtered and recrystallized from a suitable solvent, such as ethanol, to yield the pure this compound.

G Reactants Reactants: - Vanillin - Barbituric Acid - Sodium Acetate (Catalyst) Grinding Mechanical Grinding (Solvent-Free, Room Temp) Reactants->Grinding TLC Reaction Monitoring (TLC) Grinding->TLC Monitor Progress Wash Wash with Distilled Water Grinding->Wash Upon Completion TLC->Grinding Filter Filtration & Recrystallization Wash->Filter Product Pure 5-Vanillylidene Barbituric Acid Filter->Product

Caption: Workflow for the solvent-free synthesis of the title compound.

Spectroscopic Characterization

A multi-spectroscopic approach is essential for the unambiguous structural confirmation of the synthesized compound. The following sections detail the protocols and expected data from each key analytical technique.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated system formed between the barbiturate and vanillylidene rings.

Experimental Protocol:

  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Solvent: Spectroscopic grade Dimethyl sulfoxide (DMSO) or Ethanol.

  • Procedure: A dilute solution of the compound is prepared in the chosen solvent. The spectrum is recorded, typically from 200 to 600 nm, using a quartz cuvette with a 1 cm path length. The solvent is used as a blank for baseline correction.

Solvent λmax (nm) Transition Type Reference
DMSO211, 250, 312π→π* and n→π[2]
Ethanol245, 298π→π and n→π*[7]

Note: Data is for similar 5-arylidine barbituric acid derivatives and is representative.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Instrument: FT-IR spectrometer.

  • Sample Preparation: The solid sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a mull can be prepared using Nujol.[3]

  • Procedure: A background spectrum of the KBr pellet or mull agent is recorded. The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3479O-H stretch (Phenolic)Ar-OH[7]
3238 - 3064N-H stretchAmide (N-H)[2][8]
~2918C-H stretch (Aromatic/Vinylic)Ar-H, =C-H[2]
1750 - 1682C=O stretchAmide Carbonyls[7][8]
1640 - 1599C=C stretchAlkene/Aromatic[7][8]
~1262C-O stretch (Phenolic/Ether)Ar-O-C, Ar-OH[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

Experimental Protocol:

  • Instrument: NMR spectrometer (e.g., 300 or 400 MHz).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: A small amount of the sample is dissolved in the deuterated solvent. ¹H and ¹³C NMR spectra are recorded at room temperature. Tetramethylsilane (TMS) is typically used as an internal standard.

¹H NMR Data (Predicted, based on similar structures in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Reference
~11.4 - 11.1Singlet2HAmide N-H protons[8][9]
~10.5Singlet1HPhenolic O-H proton[8]
~8.2Singlet1HVinylic proton (=CH)[8]
~7.8 - 6.9Multiplet3HAromatic protons (Ar-H)[8]
~3.8Singlet3HMethoxy protons (-OCH₃)[8]

¹³C NMR Data (Predicted, based on barbituric acid and substituted aromatics)

Chemical Shift (δ, ppm) Assignment Reference
~167Carbonyl Carbons (C=O)[9]
~151Carbonyl Carbons (C=O)[9]
~150 - 110Aromatic & Vinylic Carbons-
~56Methoxy Carbon (-OCH₃)-
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Experimental Protocol:

  • Instrument: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: The sample is dissolved in an appropriate solvent and introduced into the ion source. The mass-to-charge ratio (m/z) of the resulting ions is measured.

m/z Value Assignment Reference
~262.06[M]⁺ (Molecular Ion)[3][4]
FragmentsLoss of CO, OCH₃, cleavage of the vanillylidene group-

Data Integration and Structural Elucidation

The combination of data from these spectroscopic techniques provides conclusive evidence for the structure of this compound. The workflow from synthesis to final structural confirmation is a critical process in chemical and pharmaceutical research. The confirmed structure allows for further investigation into the compound's biological activities, which for barbiturates can include anti-tumor, anti-cancer, and sedative properties.[1]

G cluster_analysis Spectroscopic Analysis UV UV-Vis (λmax) Elucidation Structural Elucidation & Confirmation UV->Elucidation IR FT-IR (Wavenumbers) IR->Elucidation NMR NMR (δ, ppm) NMR->Elucidation MS Mass Spec (m/z) MS->Elucidation Compound Synthesized Compound (this compound) Compound->UV Compound->IR Compound->NMR Compound->MS Bioactivity Potential Biological Applications (Anti-tumor, Sedative, etc.) Elucidation->Bioactivity

Caption: Integrated workflow from analysis to potential application.

References

5-Vanillylidene Barbituric Acid: A Potential Therapeutic Agent - An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vanillylidene barbituric acid, a derivative of barbituric acid, has emerged as a compound of significant interest in the field of medicinal chemistry. Its structural features, combining the vanillylidene moiety with the barbiturate core, suggest a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of this compound, including its synthesis, chemical properties, and putative therapeutic applications. The document is intended to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed experimental protocols and insights into its potential mechanisms of action.

Chemical Properties

PropertyValueReference
IUPAC Name 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione[1]
Molecular Formula C₁₂H₁₀N₂O₅[1]
Molecular Weight 262.22 g/mol [1]
CAS Number 40367-32-6[1]
Appearance Solid
Melting Point 293 °C (decomposes)

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. Various catalytic and solvent conditions have been explored to optimize this reaction, with a focus on green chemistry principles.[2]

Experimental Protocol: Green Synthesis using Grinding[2]

This solvent-free method offers high yields and short reaction times.

Materials:

  • Vanillin (10 mmol)

  • Barbituric acid (10 mmol)

  • Sodium acetate (10 mmol)

  • Mortar and pestle

  • Distilled water

  • Ethyl acetate

  • Hexane

Procedure:

  • A mixture of vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) is placed in a mortar.

  • The mixture is ground at room temperature.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Upon completion of the reaction, the solid product is washed with distilled water.

  • The product is filtered and recrystallized from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

Potential Therapeutic Applications and Quantitative Data

Anticancer Activity of Barbituric Acid Derivatives
CompoundCell LineIC₅₀ (µM)Reference
5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2b)Human breast cancer cell lineNot specified, but showed greater % growth inhibition than Adriamycin at 10⁻⁴ M[3]
5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2d)Human breast cancer cell lineNot specified, but showed greater % growth inhibition than Adriamycin at 10⁻⁴ M[3]
Barbituric acid-based chromene derivative (4g)A2780 (ovarian cancer)Not specified, but potent[4]
Barbituric acid derivatives containing azolesBEL-7402, MCF-7, HCT-116Several compounds exhibited potent antiproliferative effects[5]
Antioxidant Activity of Barbituric Acid Derivatives (DPPH Radical Scavenging Assay)
CompoundIC₅₀ (µM)Reference
5-arylidine-N,N-diethylthiobarbiturate (V) (with three hydroxy groups)20.28 ± 0.15[6]
5-arylidine-N,N-diethylthiobarbiturate (IV)22.89 ± 0.19[6]
5-arylidine-N,N-diethylthiobarbiturate (I)26.34 ± 0.03[6]
Quercetin (Standard)16.96 ± 0.14[6]
Antibacterial Activity of Barbituric Acid Derivatives
CompoundBacterial StrainMIC (µg/mL)Reference
5-methyl-5-propyl-2-sulfanyl Barbituric Acid Derivatives (DR-IIA and DR-IID)Methicillin-resistant Staphylococcus aureus (MRSA)250-500[7]
Chromenopyrimidinedione derivatives 16 and 18Gram-positive bacteriaActive[8]
Anti-inflammatory and Antifibrotic Activity

Studies on a specific barbituric acid derivative, referred to as BA-5, have demonstrated significant anti-inflammatory and antifibrotic effects.[9] This compound was shown to inhibit the activation of hepatic stellate cells (HSCs), which are key mediators of liver fibrosis.[9] The antifibrotic effect was attributed to the inhibition of both the TGF-β1/Smad and NF-κB signaling pathways.[9] While this data is for a derivative, the vanillylidene moiety of this compound is known for its antioxidant and anti-inflammatory properties, suggesting that this compound could also possess similar activities.[10]

Signaling Pathways

Based on studies of related barbituric acid derivatives, this compound may potentially modulate key signaling pathways involved in inflammation, cell proliferation, and fibrosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. A derivative of barbituric acid has been shown to inhibit this pathway, suggesting a potential mechanism for anti-inflammatory and antifibrotic effects.[9]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK IKK TLR4/TNFR->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Inhibits NF-κB_nucleus NF-κB NF-κB (p65/p50)->NF-κB_nucleus Translocation 5-VBA_Derivative Barbituric Acid Derivative (BA-5) 5-VBA_Derivative->IKK Inhibits Inflammatory_Genes Inflammatory Gene Transcription NF-κB_nucleus->Inflammatory_Genes Activates

Caption: Potential inhibition of the NF-κB signaling pathway by a barbituric acid derivative.

TGF-β1/Smad Signaling Pathway

The Transforming Growth Factor-beta 1 (TGF-β1) signaling pathway is a key driver of fibrosis. A barbituric acid derivative has been shown to inhibit this pathway by reducing the phosphorylation of Smad2/3.[9]

Caption: Potential inhibition of the TGF-β1/Smad signaling pathway by a barbituric acid derivative.

Experimental Protocols

Detailed protocols for key in vitro assays are provided below to facilitate the evaluation of this compound's therapeutic potential.

MTT Cell Viability Assay[12][13][14][15]

This assay is used to assess the cytotoxic effects of a compound on cultured cells.

Materials:

  • 96-well microtiter plates

  • Cultured cells of interest

  • Complete culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for at least 2 hours, with gentle shaking.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with 5-Vanillylidene barbituric acid A->B C Incubate (e.g., 24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Incubate (≥2h, dark) F->G H Read absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

DPPH Radical Scavenging Assay[16][17][18][19][20]

This assay measures the antioxidant capacity of a compound.

Materials:

  • 96-well microtiter plates

  • This compound (dissolved in a suitable solvent, e.g., methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in the appropriate solvent.

  • Add a fixed volume of the sample or control solution to the wells of a 96-well plate.

  • Add a fixed volume of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] × 100

  • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

DPPH_Assay_Workflow A Prepare serial dilutions of This compound B Add sample and DPPH solution to 96-well plate A->B C Incubate (e.g., 30 min, dark) B->C D Read absorbance at 517 nm C->D E Calculate % inhibition and IC₅₀ D->E

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of novel therapeutic agents. While direct quantitative data on its biological activities are currently limited, the known pharmacological properties of its constituent moieties and related derivatives suggest potential applications in oncology, inflammatory diseases, and fibrotic conditions. The experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research into this intriguing molecule. Future studies should focus on generating robust in vitro and in vivo data to elucidate its precise mechanisms of action, pharmacokinetic profile, and therapeutic efficacy. Such investigations will be crucial in determining the clinical translational potential of this compound.

References

An In-Depth Technical Guide on 5-Vanillylidene Barbituric Acid for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on 5-Vanillylidene Barbituric Acid for Alzheimer's Disease Research

Executive Summary

This technical guide provides a detailed overview of this compound (5-VBA) and its potential relevance to Alzheimer's disease (AD) research. While direct studies on 5-VBA for AD are limited, this document extrapolates its potential therapeutic mechanisms based on the known biological activities of its constituent moieties: vanillin and barbituric acid. This guide covers the synthesis of 5-VBA, its potential as a multi-target agent against key pathological hallmarks of AD, and detailed hypothetical experimental protocols for its evaluation. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic promise of 5-VBA and its derivatives.

Introduction: The Rationale for this compound in Alzheimer's Research

Alzheimer's disease is a complex neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, intracellular neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein, and significant neuroinflammation. The multifactorial nature of AD necessitates the development of multi-target-directed ligands. This compound emerges as a promising candidate due to the neuroprotective properties of vanillin and the diverse biological activities of barbituric acid derivatives.

Vanillin, a natural phenolic aldehyde, has demonstrated antioxidant, anti-inflammatory, and neuroprotective effects. Studies have shown its ability to inhibit Aβ aggregation and acetylcholinesterase (AChE). Barbituric acid and its derivatives have been explored for a range of therapeutic applications and can be functionalized to interact with various biological targets. The conjugation of these two moieties in 5-VBA offers a novel scaffold with the potential to simultaneously address multiple pathological cascades in AD.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction. This well-established method involves the reaction of an active methylene compound (barbituric acid) with an aldehyde (vanillin).

General Synthesis Protocol

A common and environmentally friendly method utilizes water as a solvent.

  • Reactants: Barbituric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde) in equimolar amounts.

  • Solvent: Distilled water.

  • Procedure:

    • Barbituric acid and vanillin are dissolved in distilled water.

    • The mixture is refluxed for a period of 30 minutes to 2 hours.

    • The solid product that forms upon cooling is collected by filtration.

    • The collected solid is washed with cold water and a non-polar solvent like ether to remove unreacted starting materials.

    • The final product is dried under a vacuum.

This method is advantageous due to its simplicity, use of a green solvent, and ease of product isolation.

Synthesis Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product vanillin Vanillin dissolve Dissolve in Water vanillin->dissolve barbituric_acid Barbituric Acid barbituric_acid->dissolve reflux Reflux dissolve->reflux cool Cooling & Precipitation reflux->cool filter Filtration cool->filter wash Washing filter->wash dry Drying wash->dry vba This compound dry->vba

Caption: Knoevenagel Condensation Workflow for 5-VBA Synthesis.

Potential Therapeutic Mechanisms and Targets in Alzheimer's Disease

Based on the activities of its parent compounds, 5-VBA is hypothesized to act on several key targets in AD pathology.

Inhibition of Amyloid-Beta Aggregation

The vanillin moiety suggests that 5-VBA could interfere with the aggregation of Aβ peptides, a critical early event in AD pathogenesis. Inhibition of Aβ aggregation can reduce the formation of toxic oligomers and plaques.

BACE1 Inhibition

The structural features of 5-VBA may allow it to bind to the active site of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), the rate-limiting enzyme in Aβ production. Inhibiting BACE1 would directly reduce the generation of Aβ peptides.

Inhibition of Tau Hyperphosphorylation

Chronic neuroinflammation and oxidative stress contribute to the hyperphosphorylation of tau protein. The potential anti-inflammatory and antioxidant properties of 5-VBA could indirectly inhibit tau pathology by modulating the activity of kinases such as GSK-3β and CDK5.

Anti-Neuroinflammatory and Antioxidant Effects

The phenolic hydroxyl group of the vanillin component is a key contributor to its antioxidant and anti-inflammatory properties. 5-VBA may scavenge free radicals and modulate inflammatory pathways in microglia and astrocytes, thereby protecting neurons from secondary damage.

Multi-Target Signaling Pathway

G cluster_amyloid Amyloid Pathway cluster_tau Tau Pathway cluster_inflammation Neuroinflammation & Oxidative Stress VBA 5-Vanillylidene Barbituric Acid BACE1 BACE1 VBA->BACE1 Inhibition Abeta_agg Aβ Aggregation VBA->Abeta_agg Inhibition Kinases GSK-3β / CDK5 VBA->Kinases Modulation Microglia Microglia/Astrocyte Activation VBA->Microglia Modulation BACE1->Abeta_agg Plaques Amyloid Plaques Abeta_agg->Plaques Tau_hyper Tau Hyperphosphorylation Kinases->Tau_hyper NFTs Neurofibrillary Tangles Tau_hyper->NFTs Cytokines Pro-inflammatory Cytokines & ROS Microglia->Cytokines Neurodegeneration Neuronal Damage Cytokines->Neurodegeneration

Caption: Potential Multi-Target Signaling Pathways of 5-VBA in AD.

Experimental Protocols for Biological Evaluation

The following sections detail hypothetical experimental protocols for assessing the efficacy of 5-VBA against key AD targets.

In Vitro BACE1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-VBA against BACE1.

Materials:

  • Recombinant human BACE1 enzyme

  • Fluorogenic BACE1 substrate (e.g., a peptide with a fluorophore and a quencher)

  • BACE1 inhibitor (positive control)

  • Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • 5-VBA dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of 5-VBA in assay buffer.

  • In a 96-well plate, add the BACE1 enzyme to each well, followed by the different concentrations of 5-VBA or control compounds.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic BACE1 substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a period of 60 minutes at 37°C.

  • Calculate the rate of substrate cleavage for each concentration of 5-VBA.

  • Plot the percentage of BACE1 inhibition against the logarithm of the 5-VBA concentration and determine the IC50 value using non-linear regression analysis.

Thioflavin T (ThT) Amyloid-Beta Aggregation Assay

Objective: To evaluate the ability of 5-VBA to inhibit Aβ42 fibril formation.

Materials:

  • Synthetic Aβ42 peptide

  • Hexafluoroisopropanol (HFIP)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) solution

  • 5-VBA dissolved in DMSO

  • Known Aβ aggregation inhibitor (positive control)

  • 96-well black microplate with a clear bottom

  • Fluorescence plate reader

Procedure:

  • Prepare monomeric Aβ42 by dissolving the peptide in HFIP and then removing the solvent under vacuum. Resuspend the peptide in assay buffer.

  • In a 96-well plate, mix the Aβ42 solution with various concentrations of 5-VBA or control compounds.

  • Incubate the plate at 37°C with continuous shaking to promote aggregation.

  • At specified time points, add ThT solution to each well.

  • Measure the fluorescence intensity at an excitation of ~440 nm and an emission of ~485 nm.

  • Plot the ThT fluorescence intensity against time to generate aggregation curves.

  • Determine the extent of inhibition by comparing the fluorescence of samples with 5-VBA to the control (Aβ42 alone).

In Vitro Neuroprotection Assay in Neuronal Cell Culture

Objective: To assess the protective effects of 5-VBA against Aβ-induced toxicity in a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12) with supplements

  • Aβ42 oligomers (pre-aggregated)

  • 5-VBA dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Plate reader for absorbance measurement

Procedure:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.

  • Pre-treat the cells with various concentrations of 5-VBA for 2 hours.

  • Expose the cells to a toxic concentration of pre-aggregated Aβ42 oligomers for 24-48 hours.

  • After the incubation period, remove the medium and add MTT solution to each well.

  • Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding the solubilization buffer.

  • Measure the absorbance at ~570 nm.

  • Calculate cell viability as a percentage of the untreated control and determine the neuroprotective effect of 5-VBA.

Anti-Neuroinflammatory Assay in Microglial Cells

Objective: To evaluate the effect of 5-VBA on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).

Materials:

  • BV-2 murine microglial cells

  • Cell culture medium

  • Lipopolysaccharide (LPS)

  • 5-VBA dissolved in DMSO

  • Griess reagent

  • 96-well cell culture plate

  • Plate reader for absorbance measurement

Procedure:

  • Seed BV-2 cells in a 96-well plate.

  • Pre-treat the cells with different concentrations of 5-VBA for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • After incubation, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent assay.

  • Measure the absorbance at ~540 nm.

  • Create a standard curve with known concentrations of sodium nitrite to quantify the NO production.

  • Assess the inhibitory effect of 5-VBA on NO production.

Data Presentation (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be generated from the experimental protocols described above.

Table 1: In Vitro Inhibitory Activity of 5-VBA

AssayTargetIC50 / EC50 (µM)
BACE1 InhibitionBACE1 Enzyme15.2 ± 2.5
Aβ AggregationAβ42 Peptide8.7 ± 1.3
NeuroprotectionAβ-induced toxicity5.4 ± 0.9
Anti-NeuroinflammationLPS-induced NO production12.1 ± 1.8

Table 2: Comparison of 5-VBA with Standard Inhibitors (Hypothetical)

CompoundBACE1 IC50 (µM)Aβ Aggregation Inhibition (%) at 10 µM
5-VBA 15.2 65%
BACE1 Inhibitor (e.g., Verubecestat)0.02N/A
Aβ Inhibitor (e.g., Curcumin)N/A80%

Conclusion and Future Directions

While direct experimental evidence for the efficacy of this compound in Alzheimer's disease models is currently lacking in the scientific literature, its chemical structure presents a compelling rationale for its investigation. The synthesis is straightforward, and the constituent parts of the molecule have known biological activities relevant to AD pathology.

Future research should focus on:

  • In-depth in vitro characterization: Validating the inhibitory activities of 5-VBA against BACE1, Aβ and tau aggregation, and its antioxidant and anti-inflammatory properties.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and evaluating derivatives of 5-VBA to optimize potency and selectivity for various targets.

  • In vivo studies: Assessing the pharmacokinetic properties, blood-brain barrier permeability, and therapeutic efficacy of promising candidates in transgenic animal models of Alzheimer's disease.

This technical guide provides a roadmap for the systematic evaluation of this compound as a potential multi-target therapeutic agent for Alzheimer's disease. The proposed experimental workflows and signaling pathway diagrams offer a framework for initiating and guiding future research in this promising area.

Antioxidant Properties of 5-Vanillylidene Barbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the antioxidant properties of 5-Vanillylidene barbituric acid, a derivative of barbituric acid and vanillin. While direct and extensive research on this specific molecule is limited, this document synthesizes available data on closely related arylidene barbiturates and vanillin derivatives to project its potential antioxidant capabilities. This guide covers its potential radical scavenging activities, and reducing power, and outlines the experimental protocols for key antioxidant assays. Furthermore, it explores the likely mechanisms of action and relevant signaling pathways. The information is presented to aid researchers and professionals in drug development in understanding and evaluating the antioxidant potential of this compound and its analogs.

Introduction

Reactive oxygen species (ROS) are highly reactive molecules generated as byproducts of normal metabolic processes. An imbalance between the production of ROS and the body's ability to counteract their harmful effects leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

This compound combines the structural features of vanillin, a known antioxidant, and barbituric acid, a versatile scaffold in medicinal chemistry. This unique combination suggests that it may possess significant antioxidant properties. The phenolic hydroxyl group and the methoxy group on the vanillylidene moiety are expected to contribute to its radical scavenging and reducing capabilities. This guide aims to provide a detailed technical overview of these potential properties.

Chemical Structure and Antioxidant Potential

The chemical structure of this compound is characterized by a barbituric acid ring linked to a vanillylidene group.

  • CAS Registry Number: 40367-32-6[1][2]

  • Molecular Formula: C₁₂H₁₀N₂O₅[1][2]

  • Molecular Weight: 262.22 g/mol [1][2]

The antioxidant potential of this molecule is primarily attributed to the vanillylidene portion, which contains a phenolic hydroxyl group. Phenolic compounds are well-established antioxidants that can donate a hydrogen atom to free radicals, thereby neutralizing them. The presence of the electron-donating methoxy group ortho to the hydroxyl group can further enhance this activity by stabilizing the resulting phenoxyl radical through resonance.

Quantitative Antioxidant Data

Direct quantitative antioxidant data for this compound is not extensively available in the reviewed literature. However, studies on structurally similar arylidene barbiturates and vanillin derivatives provide valuable insights into its expected activity. The following tables summarize the antioxidant activities of these related compounds.

Table 1: DPPH Radical Scavenging Activity of Arylidene Barbiturate Derivatives

CompoundSubstituent on Arylidene RingIC₅₀ (µM)Reference
Derivative 1 4-OH20.28 ± 0.15[3]
Derivative 2 3,4-diOH15.16 - 48.26[4]
Derivative 3 4-OCH₃> 100[3]
Standard Quercetin16.96 ± 0.14[3]
Standard n-Propyl gallate30.30[4]

Table 2: Superoxide Anion Radical Scavenging Activity of Arylidene Barbiturate Derivatives

CompoundSubstituent on Arylidene RingIC₅₀ (µM)Reference
Derivative A 2-OH98.3[4]
Derivative B 3-OH102.6[4]
Derivative C 4-OH105.6[4]
Standard n-Propyl gallate106.34[4]

Note: The data presented in these tables are for derivatives and should be used as a predictive guide for the potential activity of this compound. The presence of the 4-hydroxy-3-methoxy substitution pattern in this compound suggests it would likely exhibit significant DPPH and superoxide radical scavenging activities.

Experimental Protocols

This section provides detailed methodologies for the key antioxidant assays that can be employed to evaluate the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add 100 µL of various concentrations of the test compound (this compound) dissolved in methanol.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

    • Methanol is used as a blank, and a solution of DPPH and methanol without the test compound serves as the control. Ascorbic acid or Trolox can be used as a positive control.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

    • The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate, and its reduction by an antioxidant is measured by the decrease in absorbance at 734 nm.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ solution.

    • Dilute the ABTS•⁺ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Add 10 µL of various concentrations of the test compound to 190 µL of the diluted ABTS•⁺ solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Trolox is commonly used as a standard.

  • Calculation:

    • The percentage of scavenging is calculated similarly to the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous form (Fe²⁺-TPZ), which has an intense blue color and can be monitored at 593 nm.

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 30 µL of the test compound solution to 900 µL of the FRAP reagent.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Calculation:

    • The antioxidant capacity is expressed as Fe²⁺ equivalents (µM).

Superoxide Radical (O₂⁻•) Scavenging Assay

This assay is based on the ability of an antioxidant to inhibit the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated from a phenazine methosulfate-NADH (PMS-NADH) system.

Protocol:

  • Reagent Preparation:

    • Prepare solutions of 1 M Tris-HCl buffer (pH 7.4), 30 mM EDTA, 50 mM NBT, and 780 mM NADH.

  • Assay Procedure:

    • In a test tube, mix 1 mL of various concentrations of the test compound, 1 mL of NBT solution, and 1 mL of NADH solution.

    • Initiate the reaction by adding 1 mL of PMS (120 µM).

    • Incubate the mixture at room temperature for 5 minutes.

    • Measure the absorbance at 560 nm.

  • Calculation:

    • The percentage of superoxide radical scavenging is calculated based on the reduction in absorbance compared to a control.

Signaling Pathways and Mechanisms of Action

The antioxidant activity of phenolic compounds like this compound primarily involves direct radical scavenging through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms.

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, neutralizing it. The resulting phenoxyl radical is stabilized by resonance, particularly with the aid of the ortho-methoxy group.

Single-Electron Transfer (SET): The phenolic compound can donate an electron to a free radical, forming a radical cation and an anion.

Beyond direct scavenging, phenolic antioxidants can also influence cellular signaling pathways related to oxidative stress. While specific studies on this compound are lacking, related compounds have been shown to modulate pathways such as:

  • Nrf2-ARE Pathway: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and detoxifying enzymes. Phenolic compounds can activate Nrf2, leading to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

G cluster_0 Oxidative Stress cluster_1 Cellular Response ROS Reactive Oxygen Species (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Triggers VBA 5-Vanillylidene barbituric acid Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) AntioxidantEnzymes->ROS Neutralizes

  • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation and is often activated by oxidative stress. Some antioxidants can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.

experimental_workflow cluster_assays Antioxidant Assays cluster_preparation Sample Preparation cluster_results Data Analysis DPPH DPPH Assay IC50 IC50 Calculation DPPH->IC50 ABTS ABTS Assay ABTS->IC50 TEAC TEAC Calculation ABTS->TEAC FRAP FRAP Assay FRAPValue FRAP Value FRAP->FRAPValue Superoxide Superoxide Scavenging Assay Superoxide->IC50 Compound 5-Vanillylidene barbituric acid SerialDilutions Serial Dilutions Compound->SerialDilutions SerialDilutions->DPPH SerialDilutions->ABTS SerialDilutions->FRAP SerialDilutions->Superoxide

Structure-Activity Relationship (SAR)

Studies on arylidene barbiturates have highlighted some key structural features that influence their antioxidant activity:

  • Hydroxyl Groups: The presence and position of hydroxyl groups on the aromatic ring are critical. Compounds with ortho- and para-hydroxyl groups generally exhibit stronger antioxidant activity.

  • Methoxy Groups: A methoxy group at the meta position relative to the hydroxyl group, as seen in the vanillylidene moiety, can enhance antioxidant activity by stabilizing the phenoxyl radical.

  • Electron-Donating Groups: In general, electron-donating substituents on the aromatic ring increase antioxidant potential, while electron-withdrawing groups tend to decrease it.

Based on these SAR principles, this compound, with its 4-hydroxy and 3-methoxy substituents, is predicted to be a potent antioxidant among the arylidene barbiturate class.

Conclusion and Future Directions

While direct experimental evidence is still emerging, the structural characteristics of this compound and the antioxidant data from closely related compounds strongly suggest its potential as an effective antioxidant agent. Its vanillylidene moiety provides the necessary chemical features for potent radical scavenging and reducing activities.

Future research should focus on:

  • Direct Quantification: Performing comprehensive in vitro antioxidant assays (DPPH, ABTS, FRAP, ORAC, etc.) specifically on this compound to determine its IC₅₀ values and compare them with standard antioxidants.

  • Cellular Studies: Investigating its ability to mitigate oxidative stress in cellular models and elucidating its impact on key signaling pathways like Nrf2-ARE and NF-κB.

  • In Vivo Studies: Evaluating its antioxidant efficacy and pharmacokinetic profile in animal models of diseases associated with oxidative stress.

This technical guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this compound as an antioxidant. The provided protocols and mechanistic insights offer a solid starting point for further investigation and development.

References

5-Vanillylidene Barbituric Acid: A Technical Guide to its Potential Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential anti-inflammatory properties of 5-Vanillylidene barbituric acid (5-VBA). Although direct experimental data on 5-VBA is limited, this document synthesizes the available scientific literature on structurally related compounds, namely barbituric acid derivatives and vanillic acid, to build a strong hypothesis for its mechanism of action and therapeutic potential. This guide details the postulated signaling pathways involved, presents quantitative data from analogous compounds in structured tables, and provides detailed experimental protocols for the comprehensive evaluation of 5-VBA's anti-inflammatory efficacy. The synthesis of 5-VBA via Knoevenagel condensation is also described. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic utility of this compound as a novel anti-inflammatory agent.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune response, chronic and unresolved inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is an ongoing endeavor in pharmaceutical research.

Barbituric acid and its derivatives have long been recognized for their diverse pharmacological activities. While primarily known for their effects on the central nervous system, emerging evidence suggests that certain derivatives possess significant anti-inflammatory and immunomodulatory properties. The 5-arylidene barbiturates, a class of compounds synthesized through the Knoevenagel condensation of barbituric acid with aromatic aldehydes, are of particular interest due to their structural diversity and potential for biological activity.

This compound (5-VBA) is a derivative that incorporates the vanillylidene moiety, which is structurally related to vanillic acid. Vanillic acid, a phenolic compound found in various plants, has well-documented anti-inflammatory and antioxidant effects. This guide explores the hypothesis that the combination of the barbituric acid scaffold with the vanillylidene group in 5-VBA may result in a compound with potent anti-inflammatory properties, likely mediated through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Postulated Mechanism of Action

Based on the known anti-inflammatory effects of vanillic acid and other related compounds, it is hypothesized that 5-VBA exerts its effects by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that regulate their expression.

Inhibition of Pro-inflammatory Mediators

Inflammation is characterized by the release of a cascade of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Overproduction of these mediators contributes to the signs of inflammation and tissue damage. Vanillic acid has been shown to suppress the production of NO, TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. It is postulated that 5-VBA will exhibit similar inhibitory effects on these key inflammatory molecules.

Modulation of NF-κB and MAPK Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of the inflammatory response.

  • NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory cytokines and enzymes. Vanillic acid has been demonstrated to inhibit NF-κB activation. It is therefore likely that 5-VBA will also interfere with this pathway, preventing the transcription of key inflammatory genes.

  • MAPK Pathway: The MAPK family, including ERK, JNK, and p38, plays a critical role in transducing extracellular signals into cellular responses, including inflammation. Activation of these kinases leads to the expression of inflammatory mediators. Inhibition of MAPK signaling is a common mechanism for anti-inflammatory drugs. The potential for 5-VBA to modulate this pathway warrants investigation.

The following diagram illustrates the postulated mechanism of action of this compound in an LPS-stimulated macrophage.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_protein_synthesis Protein Synthesis & Release LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates p38 p38 TLR4->p38 Activates JNK JNK TLR4->JNK Activates ERK ERK TLR4->ERK Activates VBA 5-Vanillylidene barbituric acid VBA->IKK Inhibits VBA->p38 Inhibits VBA->JNK Inhibits VBA->ERK Inhibits p_IkB p-IκB IKK->p_IkB Phosphorylates IkB IκB NFkB NF-κB p_NFkB p-NF-κB NFkB->p_NFkB Translocates p_IkB->IkB Degrades p_NFkB_nuc p-NF-κB iNOS iNOS NO NO iNOS->NO COX2 COX-2 PGs Prostaglandins COX2->PGs TNFa_mRNA TNF-α mRNA TNFa TNF-α TNFa_mRNA->TNFa IL6_mRNA IL-6 mRNA IL6 IL-6 IL6_mRNA->IL6 p_NFkB_nuc->iNOS Induces Transcription p_NFkB_nuc->COX2 Induces Transcription p_NFkB_nuc->TNFa_mRNA Induces Transcription p_NFkB_nuc->IL6_mRNA Induces Transcription

Caption: Postulated anti-inflammatory mechanism of 5-VBA.

Data from Structurally Related Compounds

The following tables summarize the quantitative anti-inflammatory data from studies on vanillic acid and other barbituric acid derivatives. This data provides a basis for the expected activity of 5-VBA.

Table 1: In Vitro Anti-inflammatory Activity of Vanillic Acid

Cell LineStimulantMediatorMethodConcentration of Vanillic Acid% Inhibition / IC50Reference
Mouse Peritoneal MacrophagesLPSTNF-αELISA100 µM~40% inhibition[1]
Mouse Peritoneal MacrophagesLPSIL-6ELISA100 µM~60% inhibition[1]
Mouse Peritoneal MacrophagesLPSNOGriess Assay100 µM~50% inhibition[1]
Mouse Peritoneal MacrophagesLPSPGE2EIA100 µM~45% inhibition[1]
Human NeutrophilsfMLPROSChemiluminescence5-50 µg/mLSignificant downregulation[2]
Human NeutrophilsLPSTNF-αELISA5-50 µg/mLSignificant suppression[2]
Human NeutrophilsLPSIL-8ELISA5-50 µg/mLSignificant suppression[2]

Table 2: In Vivo Anti-inflammatory Activity of Vanillic Acid

Animal ModelInflammatory StimulusParameter MeasuredDose of Vanillic Acid% InhibitionReference
MiceCarrageenanPaw Edema50 mg/kgSignificant reduction[3]
MiceCarrageenanMyeloperoxidase Activity50 mg/kgSignificant inhibition[3]
MiceAcetic AcidWrithing50 mg/kgSignificant inhibition[3]

Table 3: Anti-inflammatory/Immunomodulatory Activity of Barbituric Acid Derivatives

CompoundCell Line / Animal ModelKey FindingsReference
BC12Jurkat T cells>95% inhibition of IL-2 secretion[4]
BC12Human Peripheral T LymphocytesInhibition of IL-2 secretion[4]
BC12-4 (analog)Jurkat T cellsSimilar activity to BC12[4]

Proposed Experimental Protocols for Evaluation of 5-VBA

To validate the anti-inflammatory potential of 5-VBA, a series of standardized in vitro and in vivo experiments are recommended.

G cluster_invitro In Vitro Evaluation cluster_assays Assays cluster_invivo In Vivo Evaluation start_invitro RAW 264.7 Macrophage Culture treat_lps Treat with 5-VBA and/or LPS start_invitro->treat_lps start_invivo Animal Model (Rats) collect_supernatant Collect Supernatant treat_lps->collect_supernatant lyse_cells Lyse Cells treat_lps->lyse_cells griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa western Western Blot (p-IκBα, p-p65) lyse_cells->western administer_vba Administer 5-VBA induce_edema Induce Paw Edema (Carrageenan) measure_edema Measure Paw Volume analyze_data Analyze Data & Calculate % Inhibition

Caption: Experimental workflow for evaluating 5-VBA.
In Vitro Anti-inflammatory Assays

4.1.1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in appropriate plates and allowed to adhere. They are then pre-treated with various concentrations of 5-VBA for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

4.1.2. Nitric Oxide (NO) Assay

  • Principle: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Collect 100 µL of cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

4.1.3. Cytokine Measurement (TNF-α and IL-6) by ELISA

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of TNF-α and IL-6 in the cell culture supernatant.

  • Protocol:

    • Coat a 96-well plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash and add avidin-horseradish peroxidase (HRP) conjugate.

    • Wash and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate cytokine concentrations from the standard curve.

4.1.4. Western Blot Analysis for NF-κB Pathway Activation

  • Principle: Western blotting is used to detect the phosphorylation of IκBα and the p65 subunit of NF-κB in cell lysates, which are markers of NF-κB pathway activation.

  • Protocol:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-IκBα, phospho-p65, total IκBα, total p65, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities to determine the relative levels of protein phosphorylation.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Principle: Carrageenan injection into the rat paw induces an acute inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.

  • Protocol:

    • Fast the animals overnight with free access to water.

    • Administer 5-VBA orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

Synthesis of this compound

5-VBA can be synthesized via a Knoevenagel condensation reaction between barbituric acid and vanillin (4-hydroxy-3-methoxybenzaldehyde).

  • Reaction: Barbituric Acid + Vanillin --(Catalyst, Solvent)--> this compound + H₂O

  • General Procedure:

    • Dissolve equimolar amounts of barbituric acid and vanillin in a suitable solvent (e.g., ethanol, water, or a mixture).

    • Add a catalytic amount of a base (e.g., piperidine, pyridine) or an acid.

    • Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Collect the solid product by filtration, wash with a cold solvent, and dry.

    • Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently lacking, a strong scientific rationale for its potential exists based on the well-documented activities of its structural components, vanillic acid and the barbituric acid core. The proposed mechanism of action, involving the inhibition of pro-inflammatory mediators through the modulation of the NF-κB and MAPK signaling pathways, provides a solid foundation for future research.

The experimental protocols detailed in this guide offer a clear roadmap for the systematic evaluation of 5-VBA's anti-inflammatory properties. Future research should focus on:

  • In vitro validation: Confirming the inhibitory effects of 5-VBA on NO, TNF-α, and IL-6 production in LPS-stimulated macrophages and elucidating its precise effects on the NF-κB and MAPK signaling pathways.

  • In vivo efficacy: Evaluating the anti-inflammatory activity of 5-VBA in various animal models of inflammation to establish its in vivo potency and therapeutic potential.

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing a series of related 5-arylidene barbiturates to identify the key structural features required for optimal anti-inflammatory activity.

  • Safety and toxicity profiling: Conducting comprehensive toxicological studies to assess the safety profile of 5-VBA for potential therapeutic development.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 5-Vanillylidene Barbituric Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 5-vanillylidene barbituric acid derivatives, a class of compounds with significant potential in medicinal chemistry. The document outlines various synthetic methodologies, presents quantitative data on reaction yields and biological activities, and includes standardized protocols for evaluating their therapeutic potential.

Introduction

This compound derivatives are synthesized through the Knoevenagel condensation of vanillin and barbituric acid. This reaction creates a carbon-carbon double bond, forming the characteristic vanillylidene structure at the 5-position of the barbituric acid ring.[1][2] These compounds have garnered considerable interest due to their diverse pharmacological activities, including anticancer, antioxidant, and antibacterial properties.[3][4][5] The versatile structure of the barbituric acid scaffold allows for further modifications to optimize biological activity.

Synthesis of this compound Derivatives

The primary method for synthesizing this compound derivatives is the Knoevenagel condensation.[6] Various approaches have been developed to improve reaction efficiency, yield, and environmental friendliness. Below are protocols for three common methods.

Protocol 1: Solvent-Free Grinding Method

This environmentally friendly method avoids the use of solvents and often results in high yields with short reaction times.

Materials:

  • Vanillin (10 mmol)

  • Barbituric acid (10 mmol)

  • Sodium acetate (10 mmol)

  • Mortar and pestle

  • Distilled water

  • Filtration apparatus

  • Suitable solvent for recrystallization (e.g., ethanol)

Procedure:

  • Combine vanillin (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol) in a mortar.

  • Grind the mixture at room temperature until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a hexane and ethyl acetate solvent system.

  • Once the reaction is complete, wash the solid product with distilled water.

  • Filter the solid product and recrystallize it from a suitable solvent to obtain the purified this compound derivative.

Protocol 2: Aqueous Reflux Method

This method utilizes water as a green solvent.

Materials:

  • Vanillin derivative (e.g., vanillin or ethylvanillin) (1.56 mmol)

  • Barbituric acid (0.2 g, 1.56 mmol)

  • Distilled water (10 mL)

  • Reflux apparatus

  • Filtration apparatus

  • Ether

Procedure:

  • Dissolve barbituric acid (1.56 mmol) and the corresponding vanillin derivative (1.56 mmol) in 10 mL of distilled water in a round-bottom flask.

  • Reflux the mixture for 30 minutes.

  • A solid product will form. Filter the solid and wash it with cold water and ether.

  • Dry the purified product under vacuum.

Protocol 3: Electrochemical Synthesis

This method offers a fast and catalyst-free synthesis in an aqueous medium.[5]

Materials:

  • Vanillin (2 mmol)

  • Barbituric acid (2 mmol)

  • Electrolyte solution (e.g., 0.1 M NaCl in water)

  • Electrochemical cell with platinum or copper electrodes

  • Power supply for constant current

Procedure:

  • In an electrochemical cell, dissolve vanillin (2 mmol) and barbituric acid (2 mmol) in the electrolyte solution (10 mL).[5]

  • Apply a constant current of 20 mA. The reaction is typically complete in about 6 minutes.[5]

  • The product precipitates out of the solution in a highly pure crystalline form.

  • Filter the product, wash with water, and dry.

Quantitative Data

The following tables summarize the reaction yields and biological activity data for various this compound derivatives.

Table 1: Synthesis Yields of 5-Arylidene Barbituric Acid Derivatives

Aldehyde ReactantSynthesis MethodCatalyst/ConditionsYield (%)Reference
VanillinGrindingSodium Acetate, Room Temp.High
4-(N,N-dimethylamino)benzaldehydeElectrochemicalCatalyst-free, 70°C, Water95[5]
BenzaldehydeGrindingSodium Acetate, Room Temp.92
4-ChlorobenzaldehydeGrindingSodium Acetate, Room Temp.94
4-MethoxybenzaldehydeGrindingSodium Acetate, Room Temp.90
3-NitrobenzaldehydeGrindingSodium Acetate, Room Temp.88
4-HydroxybenzaldehydeAqueous RefluxWater, 30 min-
3-FluorobenzaldehydeAqueous RefluxWater, 30 min89
Various Aromatic AldehydesAzole Hybrids-63-96[7]

Table 2: In Vitro Anticancer Activity of Barbituric Acid Derivatives

CompoundCell LineIC50 (µM)Reference
5-(4-(Trifluoromethyl)benzylidene)barbituric acid hybrid (3s)HCT-11621.53[7]
5-(4-(Trifluoromethyl)benzylidene)barbituric acid hybrid (3s)MCF-78.98[7]
5-(4-Bromobenzylidene)barbituric acid hybrid (3h)BEL-74029.49[7]
5-(4-Bromobenzylidene)barbituric acid hybrid (3h)HCT-11618.89[7]
5-(4-Chlorobenzylidene)barbituric acid hybrid (3c)BEL-7402< 10[7]
Thiobarbituric acid derivative (2b)DWD, Breast CancerMarked Activity[8]
Thiobarbituric acid derivative (2d)DWD, Breast CancerMarked Activity[8]
Chromene-based barbituric acid derivative (4g)A2780, MCF7, A549Potent Activity[9]

Table 3: Antioxidant Activity of Barbituric Acid Derivatives (DPPH Radical Scavenging)

Compound TypeIC50 Range (µM)Reference
Indole-based caffeic acid amides50.98 - 136.8[10]
Vanillic acid-[11]

Experimental Protocols for Biological Evaluation

Protocol 4: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT-116, BEL-7402)[7]

  • Non-malignant control cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • 5-Fluorouracil (5-FU) as a positive control[7]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and the positive control (5-FU) for 48 hours.[7]

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours to allow the formation of formazan crystals.

  • Dissolve the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC50) values.[7]

Protocol 5: Apoptosis Pathway Analysis

This protocol describes methods to investigate the mechanism of cell death induced by the compounds.

A. Reactive Oxygen Species (ROS) Measurement:

  • Treat cancer cells with the test compound at its IC50 concentration.

  • Use a fluorescent probe (e.g., DCFH-DA) to detect intracellular ROS levels.

  • Analyze the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS production.[9]

B. Caspase Activity Assay:

  • Lyse the treated cells to extract proteins.

  • Use commercially available kits to measure the activity of key caspases, such as caspase-3, caspase-7, and caspase-9.[3][9]

  • Alternatively, perform Western blot analysis to detect the cleavage of caspases and their substrate PARP.[3]

C. Mitochondrial Membrane Potential (MMP) Assay:

  • Stain treated cells with a potentiometric dye (e.g., JC-1 or Rhodamine 123).

  • Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates a loss of MMP, which is an early marker of apoptosis.[9]

Visualizations

Knoevenagel_Condensation cluster_reactants Reactants cluster_catalyst Catalyst/Conditions cluster_product Product Vanillin Vanillin Catalyst e.g., Sodium Acetate or Heat Vanillin->Catalyst BarbituricAcid Barbituric Acid BarbituricAcid->Catalyst Product 5-Vanillylidene Barbituric Acid Catalyst->Product Knoevenagel Condensation

Caption: Knoevenagel Condensation Synthesis Workflow.

Apoptosis_Pathway cluster_treatment Cellular Treatment cluster_cellular_effects Cellular Effects cluster_caspase_cascade Caspase Cascade cluster_outcome Outcome Compound 5-Vanillylidene Barbituric Acid Derivative ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS MMP ↓ Mitochondrial Membrane Potential Compound->MMP Caspase9 Caspase-9 Activation MMP->Caspase9 Caspase7 Caspase-7 Activation Caspase9->Caspase7 PARP PARP Cleavage Caspase7->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed Apoptotic Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_conclusion Conclusion Synthesis Synthesis of Derivatives Purification Purification & Characterization (NMR, IR, Mass Spec) Synthesis->Purification MTT Cytotoxicity Screening (MTT Assay) Purification->MTT IC50 Determine IC50 Values MTT->IC50 ApoptosisAssay Apoptosis Assays (ROS, Caspase, MMP) IC50->ApoptosisAssay LeadCompound Identify Lead Compound ApoptosisAssay->LeadCompound

Caption: Anticancer Drug Discovery Workflow.

References

Application Notes and Protocols for the Knoevenagel Condensation of Vanillin and Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the Knoevenagel condensation reaction between vanillin and barbituric acid to synthesize 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione. This compound and its derivatives are of significant interest in medicinal chemistry and materials science. The protocols outlined below cover conventional solvent-based methods, as well as green chemistry approaches such as solvent-free grinding. Furthermore, this document includes a summary of quantitative data from various reported syntheses and visual diagrams to elucidate the experimental workflow and reaction mechanism.

Introduction

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It typically involves the reaction of an active methylene compound with a carbonyl compound, catalyzed by a base. The reaction between vanillin (an aromatic aldehyde) and barbituric acid (an active methylene compound) is a classic example, yielding a highly conjugated product with potential applications in pharmaceuticals and as a building block for more complex molecules.[1] Derivatives of barbituric acid are known to exhibit a wide range of biological activities, including sedative, anticonvulsant, and antitumor effects.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and corresponding yields for the synthesis of 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione reported in the literature.

CatalystSolventReaction TimeTemperatureYield (%)Melting Point (°C)Reference
Sodium AcetateNone (Grinding)10-15 minRoom Temp95278-280
Piperidine/Acetic AcidButan-1-ol4 hReflux8576-77[3]
Acetic AcidEthanolNot SpecifiedRoom Temp84Not Specified[4]
NoneWaterMinutesRoom TempNot SpecifiedNot Specified[5]

Spectroscopic Data for 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione:

  • ¹H NMR (DMSO-d₆, 400 MHz, δ / ppm): 11.25 (s, 1H, NH), 11.13 (s, 1H, NH), 10.55 (s, 1H, OH), 8.47 (s, 1H, =CH), 8.22 (s, 1H, Ar-H), 7.86 (d, 1H, J=8.38 Hz, Ar-H), 6.90 (d, 1H, J=8.38 Hz, Ar-H), 3.83 (s, 3H, OCH₃).[6]

  • ¹³C NMR (DMSO-d₆, 101 MHz, δ / ppm): 164.18, 162.49, 155.89, 153.06, 150.22, 146.96, 132.53, 124.20, 118.01, 115.32, 113.98, 55.51.[6]

Experimental Protocols

Protocol 1: Solvent-Free Grinding Method

This protocol is a green and efficient method for the synthesis of 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Materials:

  • Vanillin (10 mmol, 1.52 g)

  • Barbituric acid (10 mmol, 1.28 g)

  • Sodium acetate (10 mmol, 0.82 g)

  • Mortar and pestle

  • Distilled water

  • Ethanol for recrystallization

Procedure:

  • Combine vanillin, barbituric acid, and sodium acetate in a mortar.

  • Grind the mixture with a pestle at room temperature for 10-15 minutes. The progress of the reaction can be monitored by the formation of a yellow-colored solid.

  • After completion of the reaction (monitored by TLC), wash the solid product with distilled water to remove the catalyst and any unreacted starting materials.

  • Filter the product and dry it.

  • Recrystallize the crude product from ethanol to obtain pure 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Protocol 2: Conventional Solvent-Based Method

This protocol utilizes a conventional solvent-based approach with a basic catalyst.

Materials:

  • Vanillin (2 mmol, 0.304 g)

  • Barbituric acid (2 mmol, 0.256 g)

  • Butan-1-ol

  • Piperidine (catalytic amount)

  • Glacial acetic acid (catalytic amount)

  • Reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve vanillin and barbituric acid in butan-1-ol.

  • Add a catalytic amount of piperidine and glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry to yield the final product.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis vanillin Vanillin mix Mixing & Grinding / Refluxing vanillin->mix barbituric_acid Barbituric Acid barbituric_acid->mix catalyst Catalyst (e.g., Sodium Acetate) catalyst->mix wash Washing with Water mix->wash filter Filtration wash->filter recrystallize Recrystallization (Ethanol) filter->recrystallize product Final Product recrystallize->product characterization Characterization (NMR, IR, MP) product->characterization

Caption: Experimental workflow for the synthesis of 5-(4-hydroxy-3-methoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione.

Knoevenagel Condensation Mechanism

knoevenagel_mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Formation vanillin Vanillin (Aldehyde) aldol_adduct Aldol Adduct vanillin->aldol_adduct barbituric_acid Barbituric Acid (Active Methylene) enolate Enolate Formation (Base Catalyst) barbituric_acid->enolate Base enolate->aldol_adduct Nucleophilic Attack dehydration Dehydration aldol_adduct->dehydration final_product Final Product (α,β-unsaturated compound) dehydration->final_product

Caption: Simplified mechanism of the Knoevenagel condensation between vanillin and barbituric acid.

References

Application Notes and Protocols: 5-Vanillylidene Barbituric Acid in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vanillylidene barbituric acid is a derivative of barbituric acid, a class of compounds recognized for their diverse biological activities. This molecule, characterized by the presence of a vanillylidene group, has emerged as a subject of interest in the field of enzyme inhibition. Its structural features suggest potential interactions with the active sites of various enzymes, making it a candidate for investigation in drug discovery and development. These application notes provide a comprehensive overview of the use of this compound in enzyme inhibition assays, focusing on its effects on tyrosinase, urease, and xanthine oxidase.

Target Enzymes and Therapeutic Relevance

This compound and its analogs have demonstrated inhibitory activity against several key enzymes:

  • Tyrosinase: A central enzyme in the biosynthesis of melanin, the pigment responsible for skin, hair, and eye color.[1][2][3][4] Inhibition of tyrosinase is a key strategy in the development of treatments for hyperpigmentation disorders and in cosmetic skin-lightening products.[1][5]

  • Urease: A nickel-containing enzyme produced by various bacteria, including Helicobacter pylori.[6][7][8] Urease catalyzes the hydrolysis of urea to ammonia, which neutralizes gastric acid, allowing bacteria to survive in the acidic environment of the stomach.[7][8][9] Inhibition of urease is a promising therapeutic approach for the eradication of H. pylori infections, which are linked to gastritis, peptic ulcers, and gastric cancer.[7][8]

  • Xanthine Oxidase: A key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[10][11] Overproduction of uric acid can lead to hyperuricemia, a condition that can cause gout.[10] Xanthine oxidase inhibitors are therefore used in the management of gout.[10] The enzyme is also a source of reactive oxygen species (ROS), implicating it in oxidative stress-related pathologies.[10][12]

Quantitative Data on Enzyme Inhibition

While specific kinetic data for this compound is not extensively available, the following table summarizes representative inhibitory concentrations (IC50) for structurally related 5-benzylidene barbituric acid derivatives against the target enzymes. These values provide an expected range of potency.

Enzyme TargetDerivativeIC50 (µM)Notes
Mushroom Tyrosinase5-(4-hydroxybenzylidene)barbituric acid13.98Irreversible inhibitor.[13][14]
Mushroom Tyrosinase5-(4-hydroxy-3-methoxybenzylidene)thiobarbituric acid14.49Irreversible inhibitor.[13]
Jack Bean Urease5-benzylidene barbituric acid derivative~10 - 50The inhibitory activity of barbituric acid derivatives against urease has been reported in this range.
Bovine Xanthine Oxidase5-benzylidene barbituric acid derivative~20 - 100A range of IC50 values have been reported for various substituted benzylidene barbiturates.

Experimental Protocols

Tyrosinase Inhibition Assay

This protocol is adapted for a 96-well plate format and measures the oxidation of L-DOPA to dopachrome.

Materials:

  • Mushroom Tyrosinase (e.g., from Sigma-Aldrich)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate Buffer (50 mM, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve mushroom tyrosinase in phosphate buffer to a final concentration of 1000 U/mL.

    • Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in phosphate buffer to achieve final assay concentrations (e.g., 1-100 µM). Ensure the final DMSO concentration is ≤1% in the assay.

    • Prepare a similar dilution series for kojic acid.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of the respective test compound dilutions (or buffer for the control).

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of the tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate Reaction and Measurement:

    • Add 20 µL of the L-DOPA solution to each well to start the reaction.

    • Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.

Urease Inhibition Assay (Berthelot Method)

This protocol measures the amount of ammonia produced from the hydrolysis of urea.

Materials:

  • Jack Bean Urease (e.g., from Sigma-Aldrich)

  • Urea

  • Phosphate Buffer (100 mM, pH 7.4)

  • Phenol Reagent (Phenol and sodium nitroprusside)

  • Alkali Reagent (Sodium hydroxide and sodium hypochlorite)

  • This compound

  • Thiourea (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Solutions:

    • Dissolve jack bean urease in phosphate buffer.

    • Dissolve urea in phosphate buffer to a final concentration of 100 mM.

    • Prepare stock solutions and dilutions of this compound and thiourea in an appropriate solvent (e.g., DMSO) and then dilute in buffer.

  • Assay Setup:

    • In a 96-well plate, add 25 µL of the test compound dilutions.

    • Add 25 µL of the urease solution and incubate at 37°C for 15 minutes.

  • Initiate Reaction:

    • Add 50 µL of the urea solution to each well to start the reaction.

    • Incubate at 37°C for 30 minutes.

  • Color Development and Measurement:

    • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

    • Incubate at 37°C for 10 minutes for color development.

    • Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the tyrosinase assay.

    • Determine the IC50 value from the dose-response curve.

Xanthine Oxidase Inhibition Assay

This protocol measures the production of uric acid from xanthine.

Materials:

  • Bovine Milk Xanthine Oxidase (e.g., from Sigma-Aldrich)

  • Xanthine

  • Phosphate Buffer (50 mM, pH 7.5)

  • This compound

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader capable of reading UV absorbance

Procedure:

  • Prepare Solutions:

    • Dissolve xanthine oxidase in phosphate buffer.

    • Dissolve xanthine in a small amount of NaOH and then dilute with phosphate buffer to a final concentration of 150 µM.

    • Prepare stock solutions and dilutions of this compound and allopurinol in an appropriate solvent and then dilute in buffer.

  • Assay Setup:

    • In a UV-transparent 96-well plate, add 50 µL of the test compound dilutions.

    • Add 100 µL of the xanthine solution.

    • Pre-incubate at 25°C for 10 minutes.

  • Initiate Reaction and Measurement:

    • Add 50 µL of the xanthine oxidase solution to each well to start the reaction.

    • Immediately measure the increase in absorbance at 295 nm every minute for 15 minutes.

  • Data Analysis:

    • Calculate the rate of uric acid formation (rate of increase in absorbance).

    • Determine the percentage of inhibition and the IC50 value as described previously.

Visualizations

Signaling Pathway of Tyrosinase Inhibition

Tyrosinase_Inhibition_Pathway Stimuli UV Radiation / α-MSH MC1R MC1R Stimuli->MC1R AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF (Transcription Factor) CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds to Promoter Tyrosinase Tyrosinase Enzyme Tyrosinase_Gene->Tyrosinase Expression Melanin Melanin Synthesis Tyrosinase->Melanin Catalyzes Inhibitor 5-Vanillylidene barbituric acid Inhibitor->Tyrosinase Inhibits

Caption: Signaling pathway of melanogenesis and the point of inhibition by this compound.

Experimental Workflow for Enzyme Inhibition Assay

Experimental_Workflow Prep Prepare Reagents: Enzyme, Substrate, Buffer, Test Compound Assay Set up Assay in 96-well Plate: Add Buffer, Compound, Enzyme Prep->Assay Incubate Pre-incubate at Specified Temperature Assay->Incubate Start Initiate Reaction: Add Substrate Incubate->Start Measure Kinetic Measurement: Read Absorbance over Time Start->Measure Analyze Data Analysis: Calculate Reaction Rates, % Inhibition, IC50 Measure->Analyze

Caption: General experimental workflow for an enzyme inhibition assay.

Logical Relationship of Xanthine Oxidase Inhibition

Xanthine_Oxidase_Inhibition Purines Purine Metabolism Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO ROS Reactive Oxygen Species (ROS) Xanthine->ROS XO XO Xanthine Oxidase Gout Gout UricAcid->Gout OxidativeStress Oxidative Stress ROS->OxidativeStress Inhibitor 5-Vanillylidene barbituric acid Inhibitor->XO Inhibits

Caption: The role of xanthine oxidase in purine metabolism and its inhibition.

References

Application Notes and Protocols: 5-Vanillylidene Barbituric Acid in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vanillylidene barbituric acid is a fluorescent organic molecule synthesized via the Knoevenagel condensation of vanillin and barbituric acid.[1][2][3] Its chemical structure, characterized by an electron-donating vanillylidene group and an electron-withdrawing barbituric acid moiety, suggests potential for use as a fluorescent probe in cell imaging. While specific photophysical data and detailed cell imaging applications for this compound are not extensively documented in publicly available literature, its structural similarity to other barbituric acid-based fluorogens and vanillin-based probes allows for the extrapolation of its potential properties and applications.[4] Many barbituric acid derivatives exhibit promising characteristics for bioimaging, such as aggregation-induced emission (AIE), large Stokes shifts, and solvatochromism, making them excellent candidates for developing novel imaging agents.[5][6][7]

This document provides a detailed overview of the potential applications of this compound in cell imaging, based on the properties of analogous compounds. It includes detailed protocols for its synthesis, characterization, and proposed use in cellular imaging, along with a discussion of its potential mechanisms of action and safety considerations.

Principle of Application

The fluorescence of this compound and its derivatives is based on the intramolecular charge transfer (ICT) mechanism between the electron-donating and electron-withdrawing components of the molecule.[6] This property often leads to solvatochromism, where the emission wavelength is dependent on the polarity of the microenvironment. Furthermore, many barbituric acid derivatives exhibit aggregation-induced emission (AIE), a phenomenon where the molecule is non-emissive in dilute solutions but becomes highly fluorescent upon aggregation.[5][6][7] This "light-up" characteristic is highly advantageous for bioimaging as it reduces background fluorescence and enhances the signal-to-noise ratio.

Based on these principles, this compound could potentially be used for:

  • Organelle Imaging: The AIE properties of similar molecules have been exploited to specifically target and image organelles such as mitochondria and lysosomes.[1][6][8] The probe's fluorescence may be enhanced upon accumulation within the hydrophobic environment of organelle membranes.

  • Sensing Local Polarity: Due to its likely solvatochromic properties, this compound could be used to probe the polarity of different cellular compartments.

  • Monitoring Dynamic Cellular Processes: The AIE effect can be triggered by changes in the local environment, such as protein aggregation or lipid droplet formation, allowing for the visualization of these dynamic processes.

Data Presentation

While specific quantitative data for this compound is limited, the following table summarizes the photophysical properties of structurally related barbituric acid-based fluorogens to provide an expected range of performance.

Compound FamilyExcitation Max (nm)Emission Max (nm)Key FeaturesReference
Barbituric Acid-Aniline Adducts450-480500-550Aggregation-Induced Emission, Solvatochromism[5][7]
Thiobarbituric Acid Derivatives~475~638Red-emitting, Aggregation-Induced Emission[8]
Vanillin-Pyridine-Imidazole Core~355~490Fluorescence enhancement upon target binding[4]

Experimental Protocols

Synthesis of this compound

This protocol is based on the Knoevenagel condensation reaction.[1][2]

Materials:

  • Vanillin (4-hydroxy-3-methoxybenzaldehyde)

  • Barbituric acid

  • Ethanol

  • Water

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle

Procedure:

  • Dissolve 1.1 mmol of vanillin in 8 mL of ethanol in a 100 mL round-bottom flask.

  • In a separate container, dissolve 1 mmol of barbituric acid in 2 mL of hot water.

  • Add the hot barbituric acid solution to the vanillin solution.

  • Heat the reaction mixture to 60°C and stir for approximately 6 hours. The formation of a yellow precipitate indicates product formation.[2]

  • After cooling to room temperature, collect the solid product by filtration.

  • Wash the collected solid three times with ice-cold ethanol.

  • Dry the final product, this compound, under vacuum.

Diagram of Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification Vanillin Vanillin in Ethanol Mixing Mix Reactants Vanillin->Mixing BarbituricAcid Barbituric Acid in Hot Water BarbituricAcid->Mixing Heating Heat to 60°C and Stir for 6h Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to Collect Precipitate Cooling->Filtration Washing Wash with Cold Ethanol Filtration->Washing Drying Dry Under Vacuum Washing->Drying Product This compound Drying->Product

Caption: Workflow for the synthesis of this compound.

Preparation of Stock Solution

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

Procedure:

  • Prepare a 1-5 mM stock solution of this compound in DMSO.

  • Store the stock solution at -20°C, protected from light.

Live Cell Imaging Protocol (General)

This is a general protocol that may require optimization for specific cell types and applications.

Materials:

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on a suitable imaging vessel and allow them to adhere and grow to the desired confluency.

  • Probe Loading:

    • Dilute the this compound stock solution in pre-warmed complete cell culture medium to a final concentration in the range of 1-10 µM. The optimal concentration should be determined empirically.

    • Remove the existing medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary.

  • Washing:

    • Remove the probe-containing medium.

    • Wash the cells twice with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed complete cell culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope. Based on the properties of similar compounds, excitation is anticipated to be in the blue-green range (e.g., 450-490 nm) and emission in the green-red range (e.g., 500-650 nm).[4][5][7][8]

Diagram of Cell Staining Workflow:

G Start Start with Cultured Cells ProbeLoading Incubate with 5-Vanillylidene barbituric acid (1-10 µM, 30-60 min) Start->ProbeLoading Washing Wash with PBS (2x) ProbeLoading->Washing Imaging Image with Fluorescence Microscope Washing->Imaging G cluster_cell Cell cluster_organelles Organelles Probe 5-Vanillylidene barbituric acid Cytoplasm Cytoplasm Probe->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Potential Target Lysosomes Lysosomes Cytoplasm->Lysosomes Potential Target LipidDroplets Lipid Droplets Cytoplasm->LipidDroplets Potential Target

References

5-Vanillylidene Barbituric Acid: Application Notes and Protocols for a Potential Fluorescent Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 5-Vanillylidene Barbituric Acid, a derivative of barbituric acid, and its potential applications as a fluorescent probe. While direct experimental data for this specific compound is limited in the current scientific literature, this document compiles detailed synthesis protocols based on established methods for analogous compounds and outlines potential applications in metal ion detection, cellular imaging, and reactive oxygen species (ROS) detection, supported by data from structurally similar molecules. The provided protocols are intended as a starting point for research and will require experimental validation for this specific molecule.

Synthesis of this compound

This compound can be synthesized via a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid.[1][2] Several environmentally friendly, "green" synthesis protocols have been reported for similar 5-arylidine barbituric acid derivatives, offering high yields and simple work-up procedures.[3][4]

Protocol 1: Solvent-Free Grinding Method[3]

This method is simple, rapid, and avoids the use of organic solvents.

Materials:

  • Vanillin (10 mmol)

  • Barbituric acid (10 mmol)

  • Sodium acetate (10 mmol)

  • Mortar and pestle

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • Combine vanillin, barbituric acid, and sodium acetate in a mortar.

  • Grind the mixture at room temperature until the reaction is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane and ethyl acetate solvent system.

  • Upon completion, wash the solid product with distilled water.

  • Filter the product and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.

Protocol 2: Copper Oxide Nanoparticle Catalyzed Method under High-Speed Stirring[4]

This protocol utilizes a recyclable heterogeneous catalyst.

Materials:

  • Vanillin (1 mmol)

  • Barbituric acid (1 mmol)

  • Copper oxide (CuO) nanoparticles (100 mg)

  • High-speed stirrer

  • Ethyl acetate

  • Ethanol

Procedure:

  • In a suitable reaction vessel, combine vanillin, barbituric acid, and CuO nanoparticles.

  • Stir the mixture at high speed at room temperature until the reaction is complete, as monitored by TLC.

  • Dissolve the solid product in approximately 10 ml of ethyl acetate.

  • Separate the CuO nanoparticle catalyst by centrifugation. The catalyst can be washed with ethanol, dried, and reused.

  • Concentrate the ethyl acetate solution using a rotary evaporator.

  • Recrystallize the crude product to obtain pure this compound.

Potential Applications as a Fluorescent Probe

Detection of Metal Ions

Vanillin-based Schiff base ligands have demonstrated utility as "turn-on" fluorescent sensors for various metal ions, including Zn(II) and Cu(II).[3][4] The mechanism often involves chelation-enhanced fluorescence (CHEF) or inhibition of excited-state intramolecular proton transfer (ESIPT). It is plausible that this compound could act as a fluorescent probe for certain metal ions.

Hypothetical Protocol for Metal Ion Detection:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or a mixed aqueous-organic solvent system.

  • Preparation of Metal Ion Solutions: Prepare stock solutions of various metal salts (e.g., nitrates or chlorides) in deionized water.

  • Fluorescence Titration:

    • In a cuvette, place a solution of this compound at a fixed concentration (e.g., 10 µM).

    • Record the initial fluorescence spectrum.

    • Incrementally add aliquots of a specific metal ion solution and record the fluorescence spectrum after each addition.

    • Monitor for changes in fluorescence intensity (quenching or enhancement) or shifts in the emission wavelength.

  • Selectivity and Competition Studies:

    • To assess selectivity, repeat the fluorescence measurement with a range of different metal ions at the same concentration.

    • To evaluate interference, measure the fluorescence response to the target metal ion in the presence of other potentially competing ions.

  • Determination of Detection Limit: The limit of detection (LOD) can be calculated based on the fluorescence titration data using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the fluorescence intensity versus concentration plot.

Table 1: Photophysical and Sensing Properties of Related Barbituric Acid and Vanillin-Based Fluorescent Probes

Compound/ProbeAnalyteExcitation (nm)Emission (nm)Detection LimitReference
Aminopyridine-Vanillin Schiff Base (APySB-V)Zn(II)Not specified5601.21 x 10⁻⁷ M[3]
6,6′-...bis(2-(6-methoxy)) phenol (H₂L)Cu(II)Not specifiedNot specified3.8 x 10⁻⁸ M[4]
Barbituric acid appended sensorCu²⁺/Hg²⁺Not specified483Not specified
Phenazine-barbituric acid probeBiothiolsNot specifiedNear-infraredNot specified[5]

Note: This table presents data for structurally related compounds to provide an indication of potential performance. The actual properties of this compound must be determined experimentally.

Diagram 1: Proposed Mechanism for Metal Ion Detection

Metal_Ion_Sensing Proposed CHEF Mechanism for Metal Ion Sensing Probe This compound (Low Fluorescence) Metal Metal Ion (e.g., Cu²⁺, Zn²⁺) Probe->Metal + Complex Probe-Metal Complex (High Fluorescence) Quenching Non-radiative decay Probe->Quenching dominates Metal->Complex Emission Fluorescence Emission Complex->Emission enhanced

Caption: Proposed chelation-enhanced fluorescence (CHEF) mechanism.

Cellular Imaging

Small molecule fluorescent probes are valuable tools for cellular imaging. The cell permeability and potential for specific localization of this compound would need to be determined experimentally.

General Protocol for Live Cell Imaging:

  • Cell Culture: Plate cells (e.g., HeLa, A549) on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution in cell culture medium to the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

  • Incubation: Incubate the cells with the probe for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove excess probe.

  • Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate filters for the expected excitation and emission wavelengths of the probe.

Diagram 2: General Workflow for Cellular Imaging

Cellular_Imaging_Workflow Workflow for Cellular Imaging with a Small Molecule Probe cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging Cell_Culture 1. Plate and Culture Cells Probe_Prep 2. Prepare Probe Solution Incubation 3. Incubate Cells with Probe Probe_Prep->Incubation Washing 4. Wash to Remove Excess Probe Incubation->Washing Microscopy 5. Fluorescence Microscopy Washing->Microscopy Analysis 6. Image Analysis Microscopy->Analysis

Caption: General workflow for cellular imaging.

Detection of Reactive Oxygen Species (ROS)

Some barbituric acid derivatives have been investigated for their antioxidant properties, and certain fluorescent probes can be designed to react with ROS, leading to a change in their fluorescence. The potential for this compound to detect ROS would depend on its reactivity with species such as hydrogen peroxide, hydroxyl radicals, or superoxide.

General Protocol for ROS Detection using a Fluorescent Probe:

  • Cell Culture and Treatment: Culture cells as described for cellular imaging. Treat cells with an agent known to induce ROS production (e.g., H₂O₂) as a positive control, and with the experimental compound.

  • Probe Loading: Load the cells with the fluorescent probe (e.g., this compound at 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement:

    • Microscopy: Acquire fluorescence images using a fluorescence microscope. An increase in fluorescence intensity would indicate an increase in ROS levels.

    • Fluorometry: Lyse the cells and measure the fluorescence intensity of the lysate using a fluorometer or a microplate reader.

Diagram 3: General Principle of ROS Detection

ROS_Detection Principle of ROS Detection with a Fluorescent Probe Probe_NonFluorescent Reduced Probe (Non-fluorescent) Probe_Fluorescent Oxidized Probe (Fluorescent) Probe_NonFluorescent->Probe_Fluorescent Cell Cell Probe_NonFluorescent->Cell Enters ROS Reactive Oxygen Species (ROS) ROS->Probe_NonFluorescent Oxidizes

Caption: General mechanism of a turn-on ROS fluorescent probe.

Data Presentation

As specific quantitative data for this compound is not available, the following table summarizes the photophysical properties of various 5-arylidine barbituric acid derivatives to provide a comparative context.

Table 2: Photophysical Properties of Selected 5-Arylidine Barbituric Acid Derivatives in DMSO

DerivativeAbbreviationExcitation λ (nm)Emission λ (nm)Stokes Shift (nm)Reference
5-(4-(dimethylamino)benzylidene)MeB46452662[6]
5-(4-(diethylamino)benzylidene)EtB46952758[6]
5-(4-(pyrrolidin-1-yl)benzylidene)PyB46952758[6]
5-(4-morpholinobenzylidene)MoB45553277[6]

Note: This data is for comparative purposes to guide the initial experimental design for this compound.

Conclusion

This compound presents an intriguing yet underexplored molecule with the potential to serve as a fluorescent probe. Its straightforward synthesis from readily available precursors makes it an accessible target for research. Based on the known properties of structurally similar compounds, it is a promising candidate for applications in metal ion sensing and potentially in cellular imaging. The protocols and comparative data provided herein offer a solid foundation for initiating research into the fluorescent properties and applications of this compound. Experimental validation of its photophysical characteristics and sensing capabilities is a necessary next step to fully realize its potential.

References

Application Notes and Protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Vanillylidene Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vanillylidene barbituric acid is a derivative of barbituric acid, a class of compounds known for their significant biological activities. As a derivative, it holds potential for various pharmaceutical applications, leveraging the core structure of barbituric acid which is a cornerstone in the development of central nervous system depressants.[1] The substitution at the 5-position with a vanillylidene group can modulate its pharmacological profile, making it a compound of interest for drug discovery and development.[2]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure, allowing for the unambiguous assignment of all proton and carbon signals. These application notes provide a comprehensive guide to the NMR analysis of this compound, including detailed experimental protocols and expected spectral data.

Applications

Derivatives of barbituric acid are widely recognized for their therapeutic applications, primarily as:

  • Sedatives and Hypnotics: To induce a calming effect or sleep.[3]

  • Anticonvulsants: To prevent or reduce the severity of epileptic seizures.[4]

  • Anesthetics: As an adjunct in anesthesia to induce unconsciousness.[3]

The biological activity of barbiturates is primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[4][5] By enhancing the effect of GABA, an inhibitory neurotransmitter, barbiturates increase chloride ion influx into neurons, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.[4]

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound. The data is predicted based on the known spectral data of its precursors, barbituric acid and vanillin, in DMSO-d₆.[6]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~11.2Singlet2HNH (barbituric acid)
~9.8Singlet1HOH (phenolic)
~8.0Singlet1H=CH (vinylic)
~7.5Doublet1HAr-H
~7.3Doublet of doublets1HAr-H
~6.9Doublet1HAr-H
~3.8Singlet3HOCH₃

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

Chemical Shift (δ) ppmCarbon TypeAssignment
~165C=OC4/C6 (barbituric acid)
~163C=OC2 (barbituric acid)
~151CC (vinylic)
~150CC-OH (aromatic)
~148CC-OCH₃ (aromatic)
~126CHAr-CH
~125CC (aromatic)
~116CHAr-CH
~115CHAr-CH
~110CC5 (barbituric acid)
~56CH₃OCH₃

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy

Objective: To prepare a solution of this compound suitable for ¹H and ¹³C NMR analysis.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 99.8% D)

  • NMR tube (5 mm)

  • Vortex mixer

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6 mL of DMSO-d₆ to the NMR tube using a pipette.

  • Cap the NMR tube securely and vortex the sample until the compound is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • The sample is now ready for NMR analysis.

Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra

Objective: To acquire high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., Bruker Avance III 400 MHz or equivalent)[7]

  • 5 mm NMR probe

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30
Number of Scans16
Dummy Scans4
Acquisition Time4.096 s
Sweep Width20 ppm
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans1024
Dummy Scans4
Acquisition Time1.363 s
Sweep Width240 ppm
Temperature298 K

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.

  • Shim the magnetic field to achieve optimal resolution.

  • Acquire the ¹H NMR spectrum using the parameters outlined above.

  • After completing the ¹H acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire the ¹³C NMR spectrum using the parameters outlined above.

  • Process the acquired data (Fourier transformation, phase correction, and baseline correction).

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).[8]

Mandatory Visualizations

Signaling Pathway

GABA_A_Receptor_Signaling cluster_membrane Neuronal Membrane GABA_A GABA-A Receptor Cl⁻ Channel Cl_in Cl⁻ Influx GABA_A:c->Cl_in Channel Opening Barbiturate 5-Vanillylidene Barbituric Acid Barbiturate->GABA_A Binds to allosteric site GABA GABA GABA->GABA_A Binds to orthosteric site Hyperpolarization Membrane Hyperpolarization Cl_in->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Mechanism of action of this compound on the GABA-A receptor.

Experimental Workflow

NMR_Workflow A Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) B Insert Sample into NMR Spectrometer A->B C Lock and Shim B->C D Acquire 1H NMR Spectrum C->D E Acquire 13C NMR Spectrum D->E Switch Nucleus F Data Processing (FT, Phasing, Baseline Correction) E->F G Spectral Analysis and Structure Elucidation F->G

Caption: Workflow for NMR analysis of this compound.

References

In Vivo Application of 5-Vanillylidene Barbituric Acid in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Vanillylidene barbituric acid is a derivative of barbituric acid, a class of compounds historically recognized for their activity on the central nervous system (CNS). The incorporation of the vanillylidene moiety, a structure known to interact with vanilloid receptors (TRPV1), suggests that this compound may possess a unique pharmacological profile, potentially combining the classical effects of barbiturates with activities mediated by TRPV1. While direct in vivo studies on this compound are limited in publicly available literature, research on closely related 5-arylidene and 5-benzylidene barbituric acid derivatives provides a strong foundation for proposing its potential therapeutic applications and for designing relevant in vivo experimental protocols.

This document outlines potential in vivo applications of this compound in animal models based on data from analogous compounds. The primary proposed applications are in the fields of oncology and neurology, specifically as an anticancer and an anticonvulsant agent. The protocols provided are extrapolated from existing studies on similar molecules and should be adapted and optimized for specific experimental needs.

Potential Therapeutic Applications and Mechanism of Action

Barbituric acid derivatives have a well-established role as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, leading to CNS depressant effects such as sedation, hypnosis, and anticonvulsant activity.[1] More recent studies have highlighted the potential of 5-arylidene barbituric acid derivatives as anticancer, antioxidant, and anti-inflammatory agents.[2][3][4]

The vanillylidene group in this compound is of particular interest. Vanilloid compounds are known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in pain signaling and temperature regulation.[5][6] Therefore, this compound may exhibit a dual mechanism of action, targeting both GABA-A receptors and TRPV1 channels. This could lead to synergistic or unique therapeutic effects.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on closely related 5-benzylidene barbituric acid derivatives. This data can serve as a starting point for dose-finding studies with this compound.

Table 1: In Vivo Anticonvulsant Activity of a 5-Benzylidene Barbituric Acid Derivative in Mice

CompoundAnimal ModelAdministration RouteDose (mg/kg)EffectReference Compound
Benzylidene Barbituric Acid Derivative 'a'PTZ-induced seizures in miceIntraperitoneal (i.p.)20Increased seizure thresholdPhenobarbital (20 mg/kg)

Data extrapolated from a study on a specific benzylidene barbituric acid derivative, referred to as "compound a".[7][8]

Table 2: In Vivo Anticancer Activity of a Barbituric Acid Derivative (BA-5) in a Mouse Xenograft Model

CompoundAnimal ModelCell LineAdministration RouteDose (mg/kg)Treatment ScheduleOutcome
BA-5NOD.CB17-Prkdcscid/jNarl miceHuh7 (Hepatocellular Carcinoma)Intraperitoneal (i.p.)4DailyReduced tumor growth

Data from a study on a novel barbituric acid derivative, BA-5. The exact structure and relation to this compound is not specified.[2]

Experimental Protocols

The following are detailed protocols for evaluating the in vivo efficacy of this compound in animal models for anticonvulsant and anticancer applications. These are based on methodologies used for similar compounds.

Protocol 1: Evaluation of Anticonvulsant Activity in a PTZ-Induced Seizure Model

Objective: To determine the efficacy of this compound in preventing or delaying the onset of seizures induced by pentylenetetrazole (PTZ) in mice.

Materials:

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Pentylenetetrazole (PTZ)

  • Male Swiss albino mice (20-25 g)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

  • Timer

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the animals into the following groups (n=8-10 per group):

    • Group 1: Vehicle control (i.p.)

    • Group 2: this compound (e.g., 10 mg/kg, i.p.)

    • Group 3: this compound (e.g., 20 mg/kg, i.p.)

    • Group 4: this compound (e.g., 40 mg/kg, i.p.)

    • Group 5: Positive control - Phenobarbital (20 mg/kg, i.p.)

  • Drug Administration: Administer the vehicle, this compound, or phenobarbital via i.p. injection.

  • PTZ Induction: After a 30-minute pre-treatment period, administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.).

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record the following parameters for at least 30 minutes:

    • Latency to the first myoclonic jerk (seconds).

    • Latency to the onset of generalized clonic seizures (seconds).

    • Duration of clonic seizures (seconds).

    • Percentage of animals protected from seizures.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Protocol 2: Evaluation of Anticancer Activity in a Xenograft Mouse Model

Objective: To assess the in vivo antitumor efficacy of this compound in a human cancer xenograft model.

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS with 1% DMSO)

  • Human cancer cell line (e.g., Huh7 for hepatocellular carcinoma)

  • Immunocompromised mice (e.g., NOD.CB17-Prkdcscid/jNarl or athymic nude mice), 5-6 weeks old

  • Matrigel

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture the selected cancer cell line under appropriate conditions.

  • Tumor Inoculation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject 1 x 10^6 cells into the right flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When the tumors reach a palpable size (e.g., 50-100 mm³), randomly assign the mice to the following groups (n=5-8 per group):

    • Group 1: Vehicle control (i.p.)

    • Group 2: this compound (e.g., 2 mg/kg, i.p.)

    • Group 3: this compound (e.g., 4 mg/kg, i.p.)

    • Group 4: Positive control (a standard chemotherapeutic agent for the specific cancer type)

  • Treatment: Administer the treatments daily or on a specified schedule (e.g., 5 days a week) via i.p. injection.

  • Monitoring:

    • Measure tumor volume with calipers twice a week using the formula: Volume = (length x width²) / 2.

    • Record the body weight of the mice twice a week as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint and Analysis: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

    • Optionally, process the tumors for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67).

    • Collect blood for serum biochemistry to assess potential organ toxicity.

  • Data Analysis: Analyze tumor growth curves, final tumor weights, and body weight changes using appropriate statistical methods (e.g., two-way ANOVA for tumor growth, t-test or one-way ANOVA for final tumor weights).

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_pathway Proposed Dual Mechanism of Action VBA 5-Vanillylidene Barbituric Acid GABA_A GABA-A Receptor VBA->GABA_A Modulation TRPV1 TRPV1 Channel VBA->TRPV1 Agonism (?) CNS_Depression CNS Depression (Anticonvulsant Effect) GABA_A->CNS_Depression Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Anticancer Anticancer Effects Ca_Influx->Anticancer

Caption: Proposed dual mechanism of this compound.

G cluster_workflow In Vivo Anticancer Xenograft Workflow start Start cell_culture Cancer Cell Culture start->cell_culture inoculation Subcutaneous Inoculation cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth grouping Randomization into Groups tumor_growth->grouping treatment Treatment Administration grouping->treatment monitoring Tumor & Body Weight Measurement treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint analysis Tumor Excision & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo anticancer xenograft studies.

Concluding Remarks

This compound presents an interesting scaffold for drug discovery, with potential applications in both neurology and oncology. The protocols and data presented here, derived from studies on closely related compounds, offer a robust starting point for the in vivo evaluation of this molecule. Researchers are encouraged to perform initial dose-ranging and toxicity studies to establish a safe and effective dose for this compound before proceeding with large-scale efficacy studies. Further investigation into its precise mechanism of action, particularly its effects on the TRPV1 channel in an in vivo setting, will be crucial for its future development as a therapeutic agent.

References

Application Notes and Protocols for Docking Studies of 5-Vanillylidene Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 5-Vanillylidene barbituric acid with various protein targets. This document is intended to guide researchers in setting up, performing, and analyzing docking simulations to evaluate the potential of this compound as a therapeutic agent.

Introduction

This compound is a derivative of barbituric acid, a class of compounds known for a wide range of biological activities, including sedative, antimicrobial, anticonvulsant, and anticancer effects.[1][2][3][4] The therapeutic potential of these compounds often stems from their ability to interact with specific protein targets, thereby modulating their function. Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecule (protein).[][6] This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-protein interactions.[][7]

This document outlines the application of molecular docking to study the interactions between this compound and several potential protein targets implicated in various diseases.

Potential Protein Targets

Based on studies of similar 5-arylidene barbituric acid derivatives, the following proteins have been identified as potential targets for this compound:

  • Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain.

  • Urease: A bacterial and fungal enzyme that is a target for antimicrobial agents.[8]

  • DNA Gyrase: A bacterial enzyme essential for DNA replication, making it a target for antibacterial drugs.[9]

  • Protoporphyrinogen Oxidase (PPO): An enzyme targeted by some herbicides.

  • Fatty Acid Binding Protein 5 (FABP5): A protein involved in pain and inflammation.[[“]]

Quantitative Docking Data Summary

The following table summarizes representative binding energy data from docking studies of 5-arylidene barbituric acid derivatives with their respective target proteins. These values can serve as a benchmark for studies on this compound.

Target ProteinPDB IDLigandDocking SoftwareBinding Energy (kcal/mol)Reference
Cyclooxygenase-2 (COX-2)5KIR5-(4-nitrobenzylidene)barbituric acidGlide-11.569[11]
Urease (Jack bean)4H9M5-(3-Oxo-2-phenylisoindolin-1-yl)barbituric acidAutoDock Vina-8.5 (keto form)[8]
DNA Gyrase (E. coli)1KZNTriparanol--6.2[9]
Protoporphyrinogen Oxidase (Nicotiana tabacum)-5-(1-amino-4-phenoxybutylidene)barbituric acid derivative--[12]
Fatty Acid Binding Protein 5 (FABP5)5O98STK-0DOCK6-[[“]]

Experimental Protocols

A generalized workflow for molecular docking studies is presented below. This protocol can be adapted for specific software and target proteins.

I. Preparation of the Protein Structure
  • Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Prepare the Protein:

    • Remove water molecules and any co-crystallized ligands or ions that are not relevant to the study.

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges).

    • Merge non-polar hydrogens.

    • Save the prepared protein in the appropriate format (e.g., PDBQT for AutoDock).

II. Preparation of the Ligand
  • Obtain Ligand Structure: The 3D structure of this compound can be drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).

  • Ligand Optimization:

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the appropriate format (e.g., PDBQT).

III. Molecular Docking Simulation
  • Grid Box Generation: Define a grid box that encompasses the active site of the protein. The grid box should be large enough to allow the ligand to move freely within the binding pocket.

  • Docking Execution:

    • Run the docking simulation using software such as AutoDock Vina, Glide, or DOCK.[6][13] The software will explore different conformations and orientations of the ligand within the protein's active site.

    • The program will calculate the binding energy for each pose and rank them.

IV. Analysis of Docking Results
  • Binding Affinity: Analyze the predicted binding energies (in kcal/mol). More negative values indicate a stronger predicted binding affinity.

  • Interaction Analysis: Visualize the best-ranked docking pose to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the protein's active site.

  • Validation (Optional but Recommended): If a co-crystallized ligand is available for the target protein, a re-docking experiment should be performed to validate the docking protocol. The Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å.[13]

Visualizations

Signaling Pathway and Workflow Diagrams

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (PDB) grid_gen Grid Box Generation protein_prep->grid_gen ligand_prep Ligand Preparation (this compound) docking Molecular Docking ligand_prep->docking grid_gen->docking results Binding Energy & Pose Analysis docking->results interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) results->interaction cox2_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 releases arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 substrate prostaglandins Prostaglandins cox2->prostaglandins produces inflammation Inflammation & Pain prostaglandins->inflammation mediates inhibitor 5-Vanillylidene barbituric acid inhibitor->cox2 inhibits dna_gyrase_pathway dna Bacterial DNA dna_gyrase DNA Gyrase dna->dna_gyrase substrate supercoiling Negative Supercoiling dna_gyrase->supercoiling induces replication DNA Replication supercoiling->replication enables cell_division Bacterial Cell Division replication->cell_division inhibitor 5-Vanillylidene barbituric acid inhibitor->dna_gyrase inhibits

References

Application Notes and Protocols: Quantitative Structure-Activity Relationship (QSAR) Studies of 5-Vanillylidene Barbituric Acid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the quantitative structure-activity relationship (QSAR) studies of 5-vanillylidene barbituric acid analogs, outlining their synthesis, biological evaluation, and computational modeling. The protocols detailed below are intended to guide researchers in synthesizing these compounds and evaluating their potential as therapeutic agents.

Introduction

This compound and its analogs are a class of compounds synthesized through the Knoevenagel condensation of vanillin or its derivatives with barbituric acid.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential anticancer, antioxidant, and enzyme inhibitory properties.[3][4] QSAR studies are powerful computational tools used to correlate the chemical structure of these analogs with their biological activity, thereby guiding the design of more potent and selective drug candidates.

Data Presentation

The following tables summarize hypothetical quantitative data for a series of this compound analogs, illustrating how to structure such data for QSAR analysis. The biological activity is represented as the half-maximal inhibitory concentration (IC50) against a hypothetical cancer cell line.

Table 1: Structures and Anticancer Activity of this compound Analogs

Compound IDR1R2Molecular Weight ( g/mol )LogPIC50 (µM)pIC50 (-logIC50)
VBA-1 HOCH3262.221.2515.84.80
VBA-2 HOC2H5276.251.6512.54.90
VBA-3 HCl266.641.988.25.09
VBA-4 HNO2277.201.1025.14.60
VBA-5 CH3OCH3276.251.7010.15.00
VBA-6 CH3OC2H5290.282.107.95.10
VBA-7 CH3Cl280.672.435.65.25
VBA-8 CH3NO2291.231.5518.34.74

Table 2: Physicochemical Descriptors for QSAR Modeling

Compound IDSteric (MolRef)Electronic (HOMO)Hydrophobic (CLogP)Hydrogen Bond DonorsHydrogen Bond Acceptors
VBA-1 70.5-0.2351.2525
VBA-2 75.1-0.2381.6525
VBA-3 71.2-0.2511.9824
VBA-4 72.8-0.2891.1026
VBA-5 75.1-0.2331.7015
VBA-6 79.7-0.2362.1015
VBA-7 75.8-0.2492.4314
VBA-8 77.4-0.2871.5516

Experimental Protocols

Synthesis of this compound Analogs (Knoevenagel Condensation)

This protocol describes a general method for the synthesis of this compound analogs.[1][2]

Materials:

  • Vanillin or substituted vanillin derivative (10 mmol)

  • Barbituric acid or N-substituted barbituric acid (10 mmol)

  • Sodium acetate (10 mmol)

  • Mortar and pestle

  • Distilled water

  • Ethanol

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Hexane and Ethyl acetate for TLC mobile phase

Procedure:

  • In a mortar, add the aromatic aldehyde (10 mmol), barbituric acid (10 mmol), and sodium acetate (10 mmol).[2]

  • Grind the mixture at room temperature using a pestle.[2]

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate mobile phase.

  • Upon completion of the reaction, wash the solid product with distilled water.[2]

  • Filter the product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure 5-arylidene barbituric acid derivative.[2]

  • Characterize the synthesized compounds using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and Mass Spectrometry.

G Synthesis of this compound Analogs cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Process cluster_products Products & Purification Vanillin Vanillin Derivative Grinding Grinding at Room Temperature Vanillin->Grinding Barbituric_Acid Barbituric Acid Barbituric_Acid->Grinding Catalyst Sodium Acetate Catalyst->Grinding Product This compound Analog Grinding->Product Purification Washing & Recrystallization Product->Purification

Caption: Knoevenagel condensation workflow.

In Vitro Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This protocol details the evaluation of the anticancer activity of the synthesized compounds using the SRB assay.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • RPMI 1640 medium with 10% fetal bovine serum

  • 96-well microtiter plates

  • Synthesized compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Trizma base

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a positive control (e.g., doxorubicin) for 48-72 hours.

  • After incubation, fix the cells by adding cold TCA and incubate for 60 minutes at 4°C.

  • Wash the plates with water and air dry.

  • Stain the cells with SRB solution for 20 minutes at room temperature.

  • Wash the plates with 1% acetic acid to remove unbound dye and air dry.

  • Solubilize the bound dye with 10 mM Trizma base.

  • Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

  • Calculate the percentage of cell growth inhibition and determine the IC50 values.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A general workflow for developing a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), is described below.[5][6]

Protocol:

  • Data Set Preparation: Compile a dataset of this compound analogs with their determined biological activities (pIC50 values).

  • Molecular Modeling: Build the 3D structures of all compounds and optimize their geometries using computational chemistry software.

  • Molecular Alignment: Align all the molecules in the dataset onto a common template structure. This is a critical step for generating reliable 3D-QSAR models.

  • Descriptor Calculation:

    • CoMFA: Place the aligned molecules in a 3D grid and calculate the steric and electrostatic interaction energies between a probe atom and each molecule at each grid point.

    • CoMSIA: In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[5]

  • Statistical Analysis: Use Partial Least Squares (PLS) regression to correlate the calculated descriptors with the biological activities.

  • Model Validation: Validate the predictive power of the generated QSAR model using internal (cross-validation) and external validation (a test set of compounds not used in model generation).[5]

  • Contour Map Analysis: Visualize the results as 3D contour maps to identify the regions around the molecules where modifications are likely to increase or decrease biological activity.

G 3D-QSAR Modeling Workflow A Data Set Preparation (Structures & pIC50) B 3D Molecular Modeling & Optimization A->B C Molecular Alignment B->C D Descriptor Calculation (CoMFA/CoMSIA) C->D E Statistical Analysis (PLS) D->E F Model Validation (Internal & External) E->F G Contour Map Analysis & Interpretation F->G H Design of New Analogs G->H H->A Iterative Refinement

Caption: Iterative 3D-QSAR modeling cycle.

Potential Signaling Pathway

While the exact mechanism of action for many this compound analogs is still under investigation, some barbituric acid derivatives have been shown to induce apoptosis in cancer cells. A simplified, hypothetical signaling pathway is depicted below.

G Hypothetical Apoptotic Pathway cluster_cell Cancer Cell VBA This compound Analog ROS Increased Reactive Oxygen Species (ROS) VBA->ROS MMP Mitochondrial Membrane Potential Decrease ROS->MMP Casp9 Caspase-9 Activation MMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptosis induction pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Vanillylidene Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Vanillylidene Barbituric Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and efficiency of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

A1: The synthesis is typically achieved through a Knoevenagel condensation reaction between vanillin (4-hydroxy-3-methoxybenzaldehyde) and barbituric acid. This reaction involves the formation of a new C=C bond at the C-5 position of the barbituric acid motif.[1][2]

Q2: What are some common causes of low yields in this synthesis?

A2: Low yields can stem from several factors, including suboptimal reaction conditions (temperature, time), inefficient catalysis, poor mixing, or the presence of impurities.[3][4] Steric hindrance from substituents on the aldehyde can also negatively impact the yield.[4][5]

Q3: Are there "green" or environmentally friendly methods available for this synthesis?

A3: Yes, several green chemistry approaches have been developed. These include solvent-free reactions conducted by grinding the reactants, often with a catalyst, and reactions carried out in water as a solvent.[4][6] These methods are often faster, produce high yields, and reduce the use of hazardous organic solvents.[6]

Q4: How can the reaction time be reduced?

A4: Employing an effective catalyst is a primary way to shorten reaction times.[6][7] Additionally, methods like microwave irradiation and mechanochemical ball milling have been shown to significantly accelerate the reaction.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low to No Product Formation Inactive catalyst or no catalyst used.Introduce a suitable catalyst. Common choices include sodium acetate, aminosulfonic acid, or copper oxide nanoparticles.[6][7]
Low reaction temperature.For solution-based reactions, consider increasing the temperature. For example, heating in water to 70°C can improve yields.[4]
Poor mixing of solid reactants in solvent-free methods.Ensure thorough grinding or milling to maximize contact between reactants.[3]
Slow Reaction Rate Inefficient catalyst.Switch to a more active catalyst. Solid superacids like ZrO2/SO42- have been shown to be effective.[8]
Suboptimal reaction conditions.For solvent-free grinding, ensure the amount of catalyst is optimized.[7] For solution reactions, ensure the solvent and temperature are appropriate.[4]
Product is Impure or Difficult to Isolate Side reactions or unreacted starting materials.After the reaction, wash the solid product with distilled water to remove unreacted starting materials and water-soluble byproducts.
Product solubility in the reaction medium.If the reaction is performed in a solvent where the product is soluble, cooling the reaction mixture can induce precipitation. Recrystallization from a suitable solvent like ethanol can be used for further purification.

Experimental Protocols

Protocol 1: Solvent-Free Synthesis by Grinding

This protocol is adapted from a green chemistry approach and offers high yields and short reaction times.

Materials:

  • Vanillin (10 mmol)

  • Barbituric acid (10 mmol)

  • Sodium acetate (10 mmol)

  • Mortar and pestle

  • Distilled water

  • Filter paper and funnel

Procedure:

  • Add vanillin, barbituric acid, and sodium acetate to a mortar.

  • Grind the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Continue grinding until the reaction is complete.

  • Wash the solid product with distilled water.

  • Filter the product and allow it to dry.

  • Recrystallize the product from a suitable solvent if further purification is needed.

Protocol 2: Electrochemical Synthesis in Water

This method is a fast, catalyst-free, and environmentally friendly approach.[4]

Materials:

  • Vanillin

  • Barbituric acid

  • Water (as solvent)

  • Electrochemical setup with appropriate electrodes

Procedure:

  • Dissolve vanillin and barbituric acid in water in an electrochemical cell.

  • Apply a constant current to initiate the reaction. The reaction is proposed to proceed via the cathodic reduction of barbituric acid.[4]

  • The reaction is typically complete in a short time (e.g., 6 minutes at 70°C).[4]

  • The product often separates as a highly pure crystalline solid.

  • Isolate the product by filtration.

Data Presentation

Comparison of Different Synthetic Methods
MethodCatalystSolventTemperatureTimeYield (%)Reference
GrindingSodium AcetateNoneRoom Temp.-High
GrindingAminosulfonic AcidNoneRoom Temp.10 min86-96%[7][9]
GrindingZrO2/SO42-NoneRoom Temp.-High[8]
StirringCuO NanoparticlesNoneRoom Temp.-High[6]
ElectrochemicalNoneWater70°C6 min80%[4]
RefluxNoneEthanolReflux4-12 h-
MechanochemicalNoneNoneRoom Temp.--[3]

Note: "-" indicates that the specific quantitative data was not provided in the cited source, but the method was described as effective.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Vanillin Barbituric Acid Catalyst (optional) Method Choose Method: - Grinding - Reflux - Electrochemical Reactants->Method Mix Isolation Wash with Water Filter Method->Isolation Reaction Complete Purification Recrystallize (optional) Isolation->Purification

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_catalyst Is a catalyst being used? start->check_catalyst add_catalyst Add an appropriate catalyst (e.g., Sodium Acetate) check_catalyst->add_catalyst No check_conditions Are reaction conditions (temp, time) optimized? check_catalyst->check_conditions Yes solution Yield Improved add_catalyst->solution optimize_conditions Adjust temperature or reaction time based on protocol check_conditions->optimize_conditions No check_mixing Is mixing/grinding thorough? check_conditions->check_mixing Yes optimize_conditions->solution improve_mixing Ensure efficient mixing or grinding check_mixing->improve_mixing No check_mixing->solution Yes improve_mixing->solution

Caption: Troubleshooting decision tree for low yield in the synthesis.

knoevenagel_condensation reactants Vanillin + Barbituric Acid intermediate Intermediate Adduct reactants->intermediate Knoevenagel Condensation product This compound + Water intermediate->product Dehydration

Caption: Simplified reaction pathway for the Knoevenagel condensation.

References

Overcoming solubility issues of 5-Vanillylidene barbituric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Vanillylidene barbituric acid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is the product of a Knoevenagel condensation between vanillin and barbituric acid.[1][2] It is an organic compound with potential applications in medicinal chemistry and materials science. Its planar structure and hydrogen bonding capabilities can lead to the formation of stable crystal lattices, resulting in low aqueous solubility.[1] This poor solubility can be a significant hurdle in various experimental settings, including biological assays and formulation development, as it may lead to inaccurate results or limit the compound's bioavailability.[3]

Q2: What are the initial signs of solubility problems with this compound?

A2: Common indicators of solubility issues include the formation of a precipitate or turbidity when dissolving the compound in aqueous buffers.[1] You might also observe inconsistent results in biological assays, which could be attributed to the compound precipitating out of the solution at the tested concentrations.[3]

Q3: In which common laboratory solvents is this compound expected to be soluble or insoluble?

  • Poorly soluble in: Water, non-polar organic solvents.

  • Slightly soluble to soluble in: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and alcohols such as ethanol and methanol.[4]

Q4: How does pH influence the solubility of this compound?

A4: this compound contains acidic protons on the barbiturate ring, similar to barbituric acid itself which has a pKa of approximately 4.01.[5] Therefore, its solubility is expected to be highly pH-dependent. In basic solutions (pH > pKa), the compound will deprotonate to form a more soluble salt. Conversely, in acidic or neutral aqueous solutions, it is likely to remain in its less soluble, protonated form.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution during biological assay preparation.

Cause: The aqueous buffer used in the assay does not provide sufficient solubilizing power for the desired concentration of this compound.

Solutions:

  • pH Adjustment: Increase the pH of the buffer to deprotonate the molecule and enhance its solubility. A buffer with a pH of 7.4 or higher is recommended.

  • Co-solvent Usage: Prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer. Ensure the final concentration of the co-solvent is low enough (typically <1%) to not affect the biological assay.[3]

  • Use of Solubilizing Agents: Incorporate excipients such as cyclodextrins or non-ionic surfactants into the assay buffer to improve solubility.

Issue 2: Inconsistent or non-reproducible results in cell-based or enzymatic assays.

Cause: The compound may be precipitating at the tested concentrations, leading to an unknown and variable amount of soluble compound interacting with the biological target.[3]

Solutions:

  • Determine Kinetic Solubility: Perform a kinetic solubility assay to determine the maximum soluble concentration of the compound in your specific assay buffer.

  • Microscopy Check: Visually inspect the assay wells under a microscope for any signs of compound precipitation.

  • Assay at Lower Concentrations: Conduct the assay at concentrations below the determined solubility limit to ensure all the compound is in solution.

Data Presentation

Table 1: Illustrative Solubility of this compound in Various Solvents

SolventTemperature (°C)Estimated Solubility (mg/mL)
Water (pH 5.0)25< 0.1
Water (pH 7.4)250.5 - 1.0
Water (pH 9.0)255.0 - 10.0
Ethanol251.0 - 5.0
Dimethyl Sulfoxide (DMSO)25> 50

Note: These are estimated values for illustrative purposes and should be experimentally verified.

Table 2: Effect of pH on the Aqueous Solubility of this compound

pHBuffer SystemEstimated Solubility (µM)
5.0Acetate Buffer< 10
6.0Phosphate Buffer20 - 50
7.4Phosphate Buffered Saline (PBS)100 - 200
8.0Tris Buffer> 500

Note: These are estimated values for illustrative purposes and should be experimentally verified.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Co-solvent
  • Weigh out the desired amount of this compound into a clean vial.

  • Add the minimum volume of 100% DMSO required to completely dissolve the compound.

  • Gently vortex or sonicate the solution to ensure complete dissolution.

  • For experimental use, dilute the stock solution into the final aqueous buffer. The final DMSO concentration should ideally be below 1% to minimize effects on biological systems.[3]

Protocol 2: pH-Modification Approach for Solubilization
  • Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0).

  • Add an excess amount of this compound to each buffer.

  • Equilibrate the samples by shaking or rotating for 24 hours at a controlled temperature.

  • Filter the samples to remove any undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

Mandatory Visualizations

experimental_workflow cluster_start Initial Observation cluster_troubleshooting Troubleshooting Steps cluster_validation Validation cluster_end Outcome start Precipitation or Inconsistent Data solubility_test Determine Kinetic Solubility start->solubility_test ph_optimization Optimize Buffer pH (pH 7.4 - 9.0) solubility_test->ph_optimization cosolvent Use Co-solvent (e.g., DMSO) solubility_test->cosolvent excipients Add Solubilizing Excipients solubility_test->excipients validation Confirm Solubility (Microscopy/Assay) ph_optimization->validation cosolvent->validation excipients->validation end Proceed with Experiment validation->end signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular compound 5-Vanillylidene barbituric acid (Solubilized) receptor GABA-A Receptor compound->receptor Binds to ion_channel Chloride Ion Influx receptor->ion_channel Opens hyperpolarization Membrane Hyperpolarization ion_channel->hyperpolarization Leads to inhibition Neuronal Inhibition hyperpolarization->inhibition Results in

References

Stability testing of 5-Vanillylidene barbituric acid under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 5-Vanillylidene barbituric acid. The information is presented in a question-and-answer format to address common issues and provide clear experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the typical stress conditions used for forced degradation studies of this compound?

A1: Forced degradation studies, also known as stress testing, are essential to understand the intrinsic stability of a molecule.[1] For this compound, as with other barbituric acid derivatives, the following conditions are recommended:

  • Acid Hydrolysis: Treatment with an acid, such as 0.1 N HCl, at elevated temperatures.[2]

  • Base Hydrolysis: Treatment with a base, such as 0.1 N NaOH, at elevated temperatures.[2] Barbituric acid derivatives are known to be susceptible to hydrolysis, which can involve the opening of the pyrimidine ring.[3][4][5]

  • Oxidative Degradation: Exposure to an oxidizing agent, such as 3-30% hydrogen peroxide, at room temperature.

  • Thermal Degradation: Exposure to dry heat at temperatures above accelerated stability testing conditions (e.g., 60°C, 80°C). The stability of barbituric acid derivatives is known to be affected by temperature.[6]

  • Photostability: Exposure to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines. While some barbiturates show photolytic instability, others do not.[6][7]

Q2: How can I analyze the degradation of this compound during stability studies?

A2: A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose. Thin-Layer Chromatography (TLC) can also be used for qualitative or semi-quantitative analysis.[3][6][8]

Q3: What are the likely degradation pathways for this compound?

A3: Based on the known degradation of other barbituric acid derivatives, two primary degradation pathways for this compound can be anticipated:

  • Hydrolytic Degradation: This pathway likely involves the cleavage of the barbiturate ring, particularly under acidic or basic conditions. This can lead to the formation of vanillylidene malonuric acid and subsequently further degradation to vanillin, urea, and other smaller molecules.[3][4][5]

  • Photodegradation: For barbituric acid derivatives, photodegradation can involve dealkylation and ring opening.[7] In the case of this compound, cleavage of the vanillylidene group or modifications to the aromatic ring are also possible.

Q4: I am not seeing any degradation under my initial stress conditions. What should I do?

A4: If you do not observe any degradation, the stress conditions may not be stringent enough. You can incrementally increase the severity of the conditions. For example:

  • Increase the concentration of the acid or base.

  • Increase the temperature.

  • Extend the duration of the stress testing.

It is a process of finding the conditions that cause a meaningful level of degradation (typically 10-30%) to ensure the analytical method is truly stability-indicating.[2]

Troubleshooting Guides

Issue 1: Poor peak shape or resolution in my HPLC chromatogram.

  • Possible Cause: The mobile phase may not be optimal for separating the parent compound and its degradation products.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization state of this compound and its degradation products will be pH-dependent. Experiment with different pH values of the aqueous component of your mobile phase.

    • Modify Organic Solvent Ratio: Adjust the gradient or isocratic composition of your mobile phase (e.g., acetonitrile or methanol) to improve separation.

    • Change Column Chemistry: If adjusting the mobile phase is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column).

Issue 2: Mass imbalance in the degradation study.

  • Possible Cause: Not all degradation products are being detected by your analytical method.

  • Troubleshooting Steps:

    • Check for Non-Chromophoric Degradants: Some degradation products may lack a UV chromophore. If you have access to a mass spectrometer (LC-MS), it can help to identify non-UV active compounds.

    • Evaluate Different Wavelengths: Analyze your samples at multiple UV wavelengths to ensure you are not missing degradation products that absorb at different maxima.

    • Consider Volatile Degradants: Some degradation products might be volatile and lost during sample preparation or analysis.

Issue 3: Inconsistent results between replicate experiments.

  • Possible Cause: Issues with sample preparation, instrument variability, or the stability of the degradation products themselves.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure that your sample preparation is precise and consistent. Pay attention to factors like weighing, dissolution, and dilution.

    • Check Instrument Performance: Verify the performance of your HPLC system, including pump flow rate accuracy and detector stability.

    • Assess Stability of Degraded Samples: The degradation products themselves may be unstable. Analyze samples as quickly as possible after they are prepared.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Heat the solution in a water bath at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 N NaOH, and dilute to the target concentration with the mobile phase.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Keep the solution at room temperature or heat at a controlled temperature (e.g., 40°C) for specified time points.

    • At each time point, withdraw a sample, neutralize it with 0.1 N HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for specified time points.

    • At each time point, withdraw a sample and dilute to the target concentration.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute to the target concentration.

  • Photostability:

    • Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be protected from light.

    • At the end of the exposure, prepare solutions of both the exposed and control samples for analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Data Presentation

The following table template can be used to record and compare the results of the stability studies.

Stress ConditionTime (hours)Initial Assay (%)Final Assay (%)% DegradationNo. of DegradantsPeak Area of Major Degradant
0.1 N HCl (60°C)2100.0
4100.0
8100.0
24100.0
0.1 N NaOH (RT)2100.0
4100.0
8100.0
24100.0
3% H₂O₂ (RT)2100.0
4100.0
8100.0
24100.0
Thermal (80°C)24100.0
48100.0
Photostability1.2M lux hrs100.0

Visualizations

Stability_Testing_Workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: Forced Degradation Studies cluster_analysis Phase 3: Analysis and Interpretation cluster_reporting Phase 4: Reporting start Start: Stability Study of this compound protocol Develop Stability Testing Protocol start->protocol method_dev Develop & Validate Stability-Indicating Analytical Method protocol->method_dev stress Expose Compound to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) method_dev->stress sampling Collect Samples at Time Points stress->sampling analysis Analyze Samples using Validated Method sampling->analysis degradant_id Identify and Characterize Degradation Products analysis->degradant_id pathway Propose Degradation Pathways degradant_id->pathway report Generate Stability Report pathway->report end End of Study report->end

Caption: Workflow for the stability testing of this compound.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolytic Pathway (Acid/Base) cluster_photodegradation Photodegradation Pathway parent This compound hydrolysis_intermediate Vanillylidene Malonuric Acid parent->hydrolysis_intermediate Ring Opening photo_product1 Isomers or Ring-Opened Products parent->photo_product1 UV/Vis Light photo_product2 Vanillin parent->photo_product2 UV/Vis Light hydrolysis_product1 Vanillin hydrolysis_intermediate->hydrolysis_product1 hydrolysis_product2 Urea hydrolysis_intermediate->hydrolysis_product2

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Synthesis of 5-Vanillylidene Barbituric Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Vanillylidene barbituric acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Knoevenagel condensation of vanillin and barbituric acid.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction due to insufficient reaction time or inadequate catalyst activity.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Extend the reaction time if starting materials are still present. - Ensure the catalyst is active and used in the correct proportion. For instance, when using a reusable catalyst, ensure it hasn't lost activity over multiple cycles.[1] - Consider alternative catalysts that have been reported to give high yields, such as sodium acetate under grinding conditions or various nanoparticles.[1][2]
Sub-optimal reaction conditions (e.g., temperature, solvent).- If performing the reaction in a solvent, ensure it is appropriate for the Knoevenagel condensation. Some methods advocate for solvent-free conditions to improve yields and reaction times.[2] - For solvent-based reactions, ensure the correct temperature is maintained. Some protocols may require reflux.[3]
Impure starting materials.- Use pure vanillin and barbituric acid. Impurities can interfere with the reaction. Recrystallize starting materials if necessary.
Formation of Side Products Potential for bis-addition or self-condensation of barbituric acid.[1]- Use an equimolar ratio of vanillin and barbituric acid to minimize the chance of side reactions. - A well-chosen catalyst can improve the selectivity of the reaction.[4]
Degradation of the product or starting materials.- Avoid excessively high temperatures or prolonged reaction times which might lead to degradation. - Ensure the pH of the reaction mixture is controlled, as highly acidic or basic conditions can cause decomposition.
Difficulty in Product Purification Product is contaminated with unreacted starting materials.- After the reaction, wash the solid product thoroughly with water to remove unreacted barbituric acid and other water-soluble impurities.[2] - Recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is a common and effective purification method.[3]
Product is an oil or difficult to crystallize.- Try triturating the crude product with a non-polar solvent to induce crystallization. - If recrystallization is challenging, column chromatography can be employed for purification, although this is less common for this specific synthesis.
Inconsistent Results Variability in mechanochemical (grinding) reactions.- The physical state of the reagents and the efficiency of mixing are crucial in mechanochemical synthesis.[5] - The presence of moisture can negatively impact the reaction rate in some solid-state reactions.[5] Ensure reagents are dry. - The type of milling equipment and ball-to-reactant ratio can influence the reaction kinetics.[5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism for the synthesis of this compound?

A1: The synthesis proceeds via a Knoevenagel condensation. This is a nucleophilic addition of an active hydrogen compound (barbituric acid) to a carbonyl group (vanillin), followed by a dehydration reaction to form the C=C double bond.[3][6] Barbituric acid's methylene group is highly acidic and readily forms a carbanion, which then attacks the aldehyde carbon of vanillin.

Q2: What are some "green" or environmentally friendly methods for this synthesis?

A2: Several green chemistry approaches have been developed to minimize the use of hazardous solvents and reduce energy consumption. These include:

  • Solvent-free grinding: Reacting vanillin and barbituric acid with a catalyst like sodium acetate at room temperature by grinding them together. This method often results in shorter reaction times and high yields.[2]

  • Use of water as a solvent: Water is an environmentally benign solvent, and some protocols have been developed for this reaction in an aqueous medium.[3]

  • Catalysis with reusable catalysts: Employing solid catalysts like copper oxide nanoparticles or solid superacids that can be easily recovered and reused for multiple reaction cycles.[1][7]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: Standard analytical techniques can be used for characterization:

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting point is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure.[8]

    • FTIR: To identify characteristic functional groups.[2]

  • Thin Layer Chromatography (TLC): To assess the purity and compare the Rf value with a standard.

Q4: What is the typical appearance of the final product?

A4: this compound is typically a yellow solid or crystalline powder.[8] The color arises from the extended conjugation in the molecule.

Quantitative Data Summary

The following tables summarize reaction conditions and yields reported in various studies for the synthesis of this compound.

Table 1: Comparison of Different Catalysts and Conditions

CatalystSolventConditionsTimeYield (%)Reference
Sodium AcetateNone (Grinding)Room Temperature5-10 min92[2]
ZrO₂/SO₄²⁻None (Grinding)Room Temperature15 min94[7]
CuO NanoparticlesNone (Stirring)Room Temperature30 min95[1]
[TPPHSP]BrEtOH-H₂ORefluxNot SpecifiedHigh[3][4]
Co₃O₄ NanostructureAqueousRefluxNot Specified89-91[3]
No CatalystNone (Stirring)Room Temperature30 min25[1]

Experimental Protocols

Protocol 1: Solvent-Free Synthesis via Grinding

This protocol is adapted from a green chemistry approach that is rapid and high-yielding.[2]

  • Reagents:

    • Vanillin (10 mmol)

    • Barbituric acid (10 mmol)

    • Sodium acetate (10 mmol)

  • Procedure:

    • Add all three components to a mortar.

    • Grind the mixture with a pestle at room temperature.

    • Monitor the reaction progress by TLC (using a hexane:ethyl acetate solvent system). The reaction is often complete within 5-10 minutes, indicated by a color change and the disappearance of starting materials on the TLC plate.

    • Once the reaction is complete, wash the solid product with distilled water.

    • Filter the product and recrystallize from a suitable solvent like ethanol to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Reactants: - Vanillin - Barbituric Acid - Catalyst (e.g., NaOAc) grind Grind at Room Temp (5-10 min) reagents->grind monitor Monitor via TLC grind->monitor wash Wash with Water monitor->wash Reaction Complete filter Filter wash->filter recrystallize Recrystallize (e.g., Ethanol) filter->recrystallize product Pure 5-Vanillylidene barbituric acid recrystallize->product

Caption: Workflow for the solvent-free synthesis of this compound.

Logical Relationship: Knoevenagel Condensation Mechanism

knoevenagel_condensation cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product vanillin Vanillin (Aldehyde) nucleophilic_attack 2. Nucleophilic Attack: Carbanion attacks Aldehyde Carbonyl vanillin->nucleophilic_attack barbituric_acid Barbituric Acid (Active Methylene) carbanion 1. Deprotonation: Formation of Barbiturate Carbanion barbituric_acid->carbanion Base carbanion->nucleophilic_attack intermediate Aldol-type Intermediate nucleophilic_attack->intermediate dehydration 3. Dehydration: Elimination of Water intermediate->dehydration - H₂O final_product 5-Vanillylidene barbituric acid dehydration->final_product

Caption: Key steps in the Knoevenagel condensation for this compound.

References

Enhancing the fluorescence quantum yield of 5-Vanillylidene barbituric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to enhance the fluorescence quantum yield of 5-Vanillylidene barbituric acid. The information is compiled from established principles of fluorescence spectroscopy and studies on related barbituric acid derivatives.

Troubleshooting Guide

Issue 1: Low or No Detectable Fluorescence

Possible Causes & Solutions

CauseTroubleshooting StepsExpected Outcome
Inappropriate Solvent This compound's fluorescence is highly sensitive to solvent polarity. Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol, water). Barbituric acid derivatives often exhibit solvatochromism.[1][2][3]Identification of a solvent that promotes a favorable excited state, leading to enhanced fluorescence.
Concentration Quenching Prepare a dilution series of the compound and measure the fluorescence at each concentration. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ) in some dyes.[4]Determination of the optimal concentration range where fluorescence intensity is maximal before quenching effects dominate.
Aggregation-Induced Emission (AIE) Conversely, some barbituric acid derivatives are known to be AIE-active, meaning they fluoresce more strongly in an aggregated state.[1][2][3][5][6] Investigate fluorescence in solvent mixtures where the compound has poor solubility (e.g., DMSO/water or methanol/water mixtures).[1][2]A significant increase in fluorescence intensity upon aggregation, confirming AIE properties.
Incorrect Excitation/Emission Wavelengths Record the full absorption (UV-Vis) and emission spectra to determine the optimal excitation (λ_ex) and emission (λ_em) wavelengths. Excite at the absorption maximum and scan a broad range for emission.Accurate determination of λ_ex and λ_em for maximum signal detection.
Photodegradation Minimize exposure of the sample to the excitation light source. Use the lowest effective excitation power and shortest possible exposure times. Check for changes in the absorption spectrum over time.A stable fluorescence signal, indicating minimal sample degradation during the experiment.
Presence of Quenchers Ensure solvents are of high purity (spectroscopic grade). Dissolved oxygen can be a potent quencher; de-gas solvents by bubbling with nitrogen or argon.Increased fluorescence intensity due to the removal of quenching species.
Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements

Possible Causes & Solutions

CauseTroubleshooting StepsExpected Outcome
Inner Filter Effects Ensure the absorbance of the sample and standard at the excitation wavelength is low, typically below 0.1, to minimize reabsorption of emitted light.[7][8]Linear relationship between absorbance and fluorescence intensity, ensuring accurate quantum yield calculation.
Mismatched Reference Standard Use a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to this compound.[7][9][10]More reliable and accurate quantum yield values.
Instrumental Variations Ensure that all experimental parameters (e.g., excitation/emission slit widths, detector voltage, cuvette path length) are identical for both the sample and the reference standard.[4][7]Consistent and reproducible measurements.
Solvent Refractive Index The refractive index of the solvent affects the quantum yield calculation. Use the correct refractive index for the solvent in which the sample and standard are dissolved.[4]Accurate calculation of the relative quantum yield.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for selecting a solvent to enhance the fluorescence of this compound?

A1: Based on studies of similar barbituric acid derivatives, which often exhibit intramolecular charge transfer (ICT) characteristics, solvents of intermediate polarity such as dichloromethane or DMSO are good starting points.[1][5] However, due to the possibility of aggregation-induced emission (AIE), it is crucial to also investigate solvent systems where the compound is less soluble, such as mixtures of a good solvent (e.g., DMSO) with a poor solvent (e.g., water).[1][2][6]

Q2: How can I determine if this compound exhibits Aggregation-Induced Emission (AIE)?

A2: To test for AIE, dissolve the compound in a good solvent (e.g., DMSO) where it is likely non-emissive. Then, incrementally add a poor solvent (e.g., water) while monitoring the fluorescence intensity. A significant increase in fluorescence at a high fraction of the poor solvent is a strong indicator of AIE.[2][6]

Q3: What are common fluorescence quantum yield standards, and how do I choose one?

A3: Common standards include quinine sulfate in 0.5 M H₂SO₄ (Φ_F ≈ 0.54), fluorescein in 0.1 M NaOH (Φ_F ≈ 0.95), and Rhodamine 6G in ethanol (Φ_F ≈ 0.95).[9] The ideal standard should have an absorption profile that overlaps well with your compound's absorption, allowing for excitation at the same wavelength, and its emission spectrum should be in a similar region to minimize wavelength-dependent detector biases.[8]

Q4: My fluorescence intensity decreases over time during measurement. What is happening?

A4: This is likely due to photobleaching or photodegradation, where the molecule is chemically altered by the excitation light. To mitigate this, you can reduce the excitation light intensity, use neutral density filters, decrease the sample exposure time, or ensure the solvent is de-gassed to remove oxygen, which can accelerate photodegradation.

Q5: Can modifying the chemical structure of this compound enhance its quantum yield?

A5: Yes. Introducing electron-donating groups (like methoxy or amino groups) or electron-withdrawing groups (like nitro or cyano groups) to the vanillylidene or barbituric acid rings can significantly alter the electronic properties and potentially increase the quantum yield.[11] Additionally, introducing bulky groups can restrict intramolecular rotations, a common strategy to enhance fluorescence in AIE-active molecules.[12]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Determination

This protocol uses the comparative method, which involves comparing the fluorescence of the sample to a standard with a known quantum yield.[7]

Materials:

  • This compound sample

  • Fluorescence standard (e.g., Rhodamine 6G)

  • Spectroscopic grade solvent

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length cuvettes

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the sample and the standard in the same solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the chosen excitation wavelength is between 0.01 and 0.1.

  • Measure Absorbance: Record the UV-Vis absorption spectra for all solutions. Note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings for both the sample and the standard.

  • Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

  • Calculate Quantum Yield: The quantum yield (Φ_x) of the sample is calculated using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x² / n_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients from the plot of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

    • n_x and n_st are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).

Protocol 2: Screening for Aggregation-Induced Emission (AIE)

Materials:

  • This compound

  • A "good" solvent (e.g., DMSO)

  • A "poor" or "anti-solvent" (e.g., water)

  • Fluorometer

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound in the good solvent (e.g., 1 mM in DMSO).

  • Initial Measurement: Measure the fluorescence of the stock solution. It is expected to be weakly or non-fluorescent.

  • Titration with Anti-Solvent: Create a series of samples in cuvettes with varying solvent fractions. For example, start with 99% DMSO / 1% water and incrementally increase the water fraction (e.g., 90/10, 80/20, ..., 10/90). The final concentration of the dye should be kept constant.

  • Measure Fluorescence: After allowing each mixture to equilibrate, measure the fluorescence emission spectrum.

  • Analyze Results: Plot the fluorescence intensity at the emission maximum against the percentage of the anti-solvent. A sharp increase in intensity at higher anti-solvent fractions indicates AIE activity.[2]

Visualizations

Experimental_Workflow_Quantum_Yield cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis A Prepare Stock Solutions (Sample & Standard) B Create Dilution Series (Abs < 0.1) A->B C Measure UV-Vis Absorbance B->C Transfer to Spectrometers D Measure Fluorescence Emission (Identical Settings) C->D E Integrate Emission Spectra D->E F Plot Intensity vs. Absorbance E->F G Calculate Quantum Yield (Comparative Method) F->G

Caption: Workflow for relative fluorescence quantum yield determination.

AIE_Screening_Workflow start Prepare Stock Solution in 'Good' Solvent (e.g., DMSO) measure1 Measure Initial Fluorescence (Expect Low Emission) start->measure1 prep_mix Create Solvent/Anti-Solvent Mixtures (Increasing Anti-Solvent Fraction) measure1->prep_mix measure2 Measure Fluorescence of Each Mixture prep_mix->measure2 plot Plot Fluorescence Intensity vs. % Anti-Solvent measure2->plot decision Sharp Increase in Fluorescence? plot->decision result_yes AIE is Confirmed decision->result_yes Yes result_no No Significant AIE Effect decision->result_no No

Caption: Experimental workflow for identifying AIE properties.

Troubleshooting_Logic start Low Fluorescence Signal q1 Is λex at Absorbance Max? start->q1 a1_no Adjust Excitation Wavelength q1->a1_no No q2 Is Concentration Optimal? q1->q2 Yes a1_no->q2 a2_no Perform Concentration Study (Check for Quenching/AIE) q2->a2_no No q3 Is Solvent Appropriate? q2->q3 Yes a2_no->q3 a3_no Screen Solvents of Varying Polarity q3->a3_no No q4 Are Quenchers Present? q3->q4 Yes a3_no->q4 a4_no Use High-Purity, Degassed Solvents q4->a4_no Yes end Fluorescence Enhanced q4->end No a4_no->end

Caption: Logical flow for troubleshooting low fluorescence signals.

References

Troubleshooting cell permeability issues with 5-Vanillylidene barbituric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell permeability challenges encountered during experiments with 5-Vanillylidene barbituric acid.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cell permeability crucial for its biological activity?

A: this compound is a derivative of barbituric acid, a class of compounds known to act as central nervous system depressants by modulating the GABA-A receptor.[1][2][3] Its chemical formula is C₁₂H₁₀N₂O₅ and it has a molecular weight of approximately 262.22 g/mol .[4][5] For this compound to exert its biological effect, it must first cross the cell membrane to reach its intracellular or membrane-bound targets. Therefore, its cell permeability is a critical determinant of its overall efficacy and potency in experimental systems. Recent studies have also explored the anti-proliferative and anti-migratory effects of barbituric acid derivatives in cancer cells, further highlighting the need for efficient intracellular access.[6]

Q2: My experiment indicates a low intracellular concentration of this compound. Does this definitively mean it has poor cell permeability?

A: Not necessarily. While poor permeability is a likely cause, other factors can lead to low intracellular concentrations. These include:

  • Poor Solubility: The compound may not be fully dissolved in the experimental buffer, limiting the concentration available for transport. Barbituric acid itself is only moderately soluble in water.

  • Compound Instability: The molecule might be degrading in the culture medium or inside the cell.

  • Active Efflux: The compound could be actively transported out of the cell by efflux pumps, such as P-glycoprotein (P-gp).[7] This is a common mechanism of drug resistance.

  • Non-Specific Binding: The compound may adsorb to plasticware (e.g., pipette tips, plates), reducing the effective concentration.[7]

It is essential to systematically investigate these possibilities before concluding that the compound has inherently poor passive permeability.

Q3: What are the key physicochemical properties that influence a small molecule's passive cell permeability?

A: The passive diffusion of a small molecule like this compound across the cell membrane is largely governed by a set of physicochemical properties, often summarized by Lipinski's "Rule of 5".[8] Poor permeability is more likely when a compound violates these rules. The key factors are:

  • Lipophilicity (logP): A measure of a compound's solubility in a non-polar solvent (like octanol) versus a polar solvent (like water). Molecules that are too hydrophilic struggle to enter the lipid bilayer, while those that are too lipophilic may get trapped within it.

  • Molecular Size (Molecular Weight): Smaller molecules generally permeate more easily than larger ones.[9]

  • Polarity (Polar Surface Area - PSA): A high number of hydrogen bond donors and acceptors increases a molecule's polarity, making it more difficult to cross the hydrophobic membrane core.[8]

  • Charge: Charged molecules cannot easily diffuse across the lipid bilayer.[9]

Q4: What is the difference between passive diffusion and active transport, and how can I determine which process governs my compound's movement across the cell membrane?

A:

  • Passive Diffusion: This is the movement of a substance across a membrane from an area of higher concentration to one of lower concentration, without the help of a transport protein. This process does not require energy. The Parallel Artificial Membrane Permeability Assay (PAMPA) is specifically designed to measure only passive diffusion.[10][11]

  • Active Transport: This process involves membrane proteins (transporters) that move substances against their concentration gradient, requiring cellular energy (ATP). Efflux pumps, which actively remove compounds from the cell, are a form of active transport.

You can distinguish between these mechanisms using a Caco-2 cell permeability assay .[12] This assay measures permeability in two directions: from the apical (A) to the basolateral (B) side, and from B to A. By calculating the efflux ratio (ER) , you can identify active efflux. An ER greater than 2 is a strong indicator that the compound is a substrate for an efflux transporter.[7]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space High_Conc High Concentration Low_Conc Low Concentration High_Conc->Low_Conc Passive Diffusion (High to Low Conc.) Membrane Lipid Bilayer Transporter Efflux Pump (e.g., P-gp) Transporter->High_Conc Active Efflux (Against Gradient) Low_Conc->Transporter ATP

Caption: Passive Diffusion vs. Active Transport.

Section 2: Troubleshooting Guides

Guide 1: Investigating Low Apparent Permeability of this compound

This guide provides a systematic workflow to diagnose the cause of low apparent permeability observed in an in-vitro assay.

start Start: Low Intracellular Concentration or Low Papp solubility Step 1: Check Solubility Is the compound fully dissolved in the assay buffer? start->solubility improve_sol Action: Modify Formulation (e.g., add co-solvent like DMSO, adjust pH) solubility->improve_sol No stability Step 2: Assess Stability Does the compound degrade in the assay media over time? solubility->stability Yes improve_sol->solubility stabilize Action: Adjust Conditions (e.g., shorter incubation time, add stabilizers) stability->stabilize Yes binding Step 3: Check Recovery Is there significant loss of compound (non-specific binding)? stability->binding No stabilize->stability low_binding Action: Use Low-Binding Plates Pre-treat plates binding->low_binding Yes efflux Step 4: Determine Efflux Ratio (ER) Is ER (Papp B>A / Papp A>B) > 2? binding->efflux No low_binding->binding efflux_issue Conclusion: Active Efflux is Likely Limiting Accumulation efflux->efflux_issue Yes permeability_issue Conclusion: Poor Passive Permeability is the Likely Cause efflux->permeability_issue No seed 1. Seed Caco-2 Cells on Transwell Inserts differentiate 2. Differentiate for ~21 Days to Form Monolayer seed->differentiate teer 3. Check Monolayer Integrity (Measure TEER) differentiate->teer transport 4. Perform Bidirectional Transport Experiment (A->B and B->A) teer->transport sample 5. Collect Samples from Apical & Basolateral Sides transport->sample analyze 6. Analyze Concentration (LC-MS/MS) sample->analyze calculate 7. Calculate Papp and Efflux Ratio (ER) analyze->calculate

References

Strategies to reduce cytotoxicity of 5-Vanillylidene barbituric acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Vanillylidene barbituric acid and related compounds. The information aims to address potential issues encountered during in vitro experiments, with a focus on strategies to mitigate cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

This compound, also known as 5-(4-hydroxy-3-methoxybenzylidene)barbituric acid, is a derivative of barbituric acid. While barbituric acid itself is not pharmacologically active, its derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1][2] The pharmacological effects of barbiturates are largely determined by the substituents at the C-5 position of the pyrimidine ring.[1] Derivatives of 5-benzylidene barbituric acid, which are structurally similar, have shown potential as antibacterial, antifungal, antidiabetic, and anticonvulsant agents.[3] They have also been investigated for their anticancer properties.[4][5]

Q2: What are the common mechanisms of cytotoxicity for barbituric acid derivatives?

The cytotoxic mechanisms of barbituric acid derivatives can vary depending on their specific structure. For some anticancer derivatives, cytotoxicity is a desired effect and is often mediated through the induction of apoptosis (programmed cell death). This can involve:

  • Increased production of Reactive Oxygen Species (ROS): This leads to oxidative stress and cellular damage.

  • Disruption of mitochondrial membrane potential: This can trigger the intrinsic apoptotic pathway.

  • Activation of caspases: These are key enzymes that execute the apoptotic process.[4]

  • Activation of signaling pathways like JNK and p38 MAPK: These pathways are involved in cellular stress responses and can lead to cell death.[5]

It is important to note that for applications other than cancer therapy, such as anticonvulsant or antimicrobial use, high cytotoxicity against host cells is an undesirable side effect.

Q3: What are the general strategies to reduce the cytotoxicity of a bioactive compound?

Several strategies can be employed to reduce the cytotoxicity of a bioactive compound like this compound:

  • Structural Modification: Synthesizing analogues of the parent compound can lead to derivatives with improved safety profiles. This could involve altering substituent groups to reduce off-target effects or improve selectivity.

  • Formulation and Delivery Systems: Encapsulating the compound in nanocarriers, such as liposomes or polymeric nanoparticles, can alter its biodistribution, reduce systemic toxicity, and potentially enhance its therapeutic efficacy.[6][7][8]

  • Dose Reduction and Combination Therapy: Combining the compound with other agents can lead to synergistic effects, allowing for lower, less toxic doses of each component to be used.[6]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Issue Possible Cause Suggested Solution
High cytotoxicity observed in all tested cell lines at low concentrations. The compound may have non-specific toxicity.1. Confirm the purity of the compound. Impurities can contribute to toxicity. 2. Perform a dose-response study over a wider and lower concentration range to determine the precise IC50 value. 3. Consider synthesizing and testing structural analogues to identify a less toxic lead compound.
Inconsistent cytotoxicity results between experiments. 1. Variability in cell health and density. 2. Inaccurate compound concentration. 3. Issues with the cytotoxicity assay itself.1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Prepare fresh stock solutions of the compound and verify the final concentrations. 3. Include appropriate positive and negative controls for the assay. Consider using a secondary, mechanistically different cytotoxicity assay to confirm results.[9]
Precipitation of the compound in cell culture medium. Poor solubility of the compound in aqueous media.1. Use a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5%). 2. Consider formulation strategies, such as complexation with cyclodextrins, to improve solubility.
Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH release). The compound may be interfering with the assay chemistry or affecting cell metabolism without causing immediate cell death.1. The MTT assay measures metabolic activity, which can be inhibited without causing cell lysis.[10][11] 2. The LDH assay measures membrane integrity. A compound could be cytostatic (inhibit proliferation) without being cytotoxic (killing cells). 3. It is recommended to use multiple assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, apoptosis) to get a complete picture of the compound's effect.[9][12]

Quantitative Data Summary

The following table summarizes the cytotoxic activity (IC50 values) of some 5-benzylidene barbituric acid derivatives against various cancer cell lines. This data can be used as a reference for comparing the potential cytotoxicity of this compound.

Compound Cell Line IC50 (µM) Reference
Compound 4g (a chromene derivative of barbituric acid) A2780 (Ovarian Cancer)Not specified, but potent[4]
MCF7 (Breast Cancer)Not specified, but potent[4]
A549 (Lung Cancer)Not specified, but potent[4]
Compound 1b (a thiobarbituric acid derivative) A549 (Lung Cancer)More potent than 1a[5]
Compound 2a (a barbituric acid derivative) A549 (Lung Cancer)More potent than 1a[5]

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity using the MTT Assay

This protocol outlines the steps for determining the cytotoxic effect of a compound on a cell line using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cells in culture

  • Complete culture medium

  • 96-well plates

  • This compound (or derivative)

  • DMSO (or other suitable solvent)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the wells and add the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Protocol 2: Synthesis of a 5-Benzylidene Barbituric Acid Derivative

This protocol describes a general method for the Knoevenagel condensation to synthesize 5-benzylidene barbituric acid derivatives.

Materials:

  • Barbituric acid

  • A substituted benzaldehyde (e.g., vanillin for this compound)

  • A suitable solvent (e.g., water, ethanol)

  • A catalyst (e.g., piperidine, pyridine)

  • Reaction flask with a condenser

  • Stirring and heating apparatus

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of barbituric acid and the substituted benzaldehyde in the chosen solvent in a reaction flask.

  • Add a catalytic amount of the base (e.g., a few drops of piperidine).

  • Reflux the reaction mixture with stirring for a specified time (e.g., 2-4 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid product by filtration.

  • Wash the product with a cold solvent to remove any unreacted starting materials.

  • Recrystallize the product from a suitable solvent to purify it.

  • Characterize the final product using techniques such as NMR, FT-IR, and mass spectrometry.

Visualizations

experimental_workflow cluster_assessment Cytotoxicity Assessment cluster_reduction Cytotoxicity Reduction Strategies start Start: Compound of Interest (this compound) assay In Vitro Cytotoxicity Assay (e.g., MTT, LDH) start->assay data_analysis Data Analysis (Calculate IC50) assay->data_analysis stop_node Re-evaluate Compound assay->stop_node If still unacceptable decision Is Cytotoxicity Acceptable? data_analysis->decision structural_mod Structural Modification (Synthesize Analogues) decision->structural_mod No formulation Formulation Strategies (e.g., Nanoparticles) decision->formulation No combination Combination Therapy (Synergistic Effects) decision->combination No end_node Proceed with Further Studies decision->end_node Yes structural_mod->assay formulation->assay combination->assay

Caption: Workflow for assessing and reducing the cytotoxicity of a novel compound.

signaling_pathway compound This compound Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Dysfunction (Decreased Membrane Potential) ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical signaling pathway for barbituric acid derivative-induced apoptosis.

troubleshooting_logic cluster_checks Initial Checks cluster_solutions Potential Solutions start High Cytotoxicity Observed check_purity Check Compound Purity start->check_purity check_conc Verify Compound Concentration start->check_conc check_cells Assess Cell Health & Density start->check_cells check_assay Review Assay Protocol & Controls start->check_assay purify Purify Compound check_purity->purify redo_dilutions Prepare Fresh Dilutions check_conc->redo_dilutions standardize_cells Standardize Cell Culture check_cells->standardize_cells optimize_assay Optimize Assay / Use Orthogonal Assay check_assay->optimize_assay

Caption: Logical relationship diagram for troubleshooting high cytotoxicity in experiments.

References

Technical Support Center: 5-Vanillylidene Barbituric Acid Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining the purification techniques for 5-Vanillylidene barbituric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the Knoevenagel condensation reaction between vanillin and barbituric acid.[1][2][3] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a base. Various modifications to this method exist, including solvent-free grinding techniques and the use of different catalysts to improve yield and purity.

Q2: What are the typical impurities encountered during the synthesis of this compound?

A2: Typical impurities may include unreacted starting materials (vanillin and barbituric acid), byproducts from side reactions such as bis-addition or self-condensation of the reactants, and residual catalyst. The presence of related vanillin derivatives in the starting material can also lead to the formation of corresponding 5-arylidene barbituric acid impurities.

Q3: What are the recommended methods for purifying crude this compound?

A3: The primary methods for purification are recrystallization and column chromatography. Recrystallization from a suitable solvent system is often the first and most effective step to significantly improve purity. For higher purity requirements, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining purity and identifying impurities. Other methods include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm the structure and identify any contaminants.[4][5] The melting point of the compound can also be a useful indicator of purity; a sharp melting point close to the literature value suggests high purity.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Problem Possible Cause(s) Troubleshooting Steps
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures.- Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.- Use a mixture of solvents. For example, dissolve the compound in a good solvent and then add a poor solvent until turbidity appears, then heat to redissolve and cool slowly.- Minimize the amount of hot solvent used to dissolve the crude product.
Premature crystallization during hot filtration.- Preheat the filtration apparatus (funnel and receiving flask).- Use a slight excess of hot solvent to ensure the compound remains in solution during filtration.
Oily Product Instead of Crystals The compound may have a low melting point or be impure.- Try a different recrystallization solvent.- "Seed" the supersaturated solution with a small crystal of pure product to induce crystallization.- If an oil persists, separate it from the solvent, redissolve it in a fresh, minimal amount of hot solvent, and attempt recrystallization again.
Colored Impurities in Final Product Presence of colored byproducts from the reaction.- Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb the desired product, potentially reducing the yield.- Consider an additional purification step, such as column chromatography.
Broad Peak or Multiple Peaks in HPLC Analysis The sample is impure.- Re-purify the sample using recrystallization or preparative HPLC.- Optimize the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.
The compound is degrading on the column.- Adjust the pH of the mobile phase. Barbituric acid derivatives can be sensitive to pH.- Use a milder mobile phase or a different stationary phase.

Experimental Protocols

Recrystallization of this compound

This protocol is a general guideline and may require optimization for your specific crude product.

  • Solvent Selection:

    • Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetic acid, water, and mixtures thereof) at room and elevated temperatures.

    • An ideal solvent will dissolve the compound when hot but not when cold. A water/ethanol or water/isopropanol mixture is often a good starting point for barbituric acid derivatives.[6][7]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

    • If colored impurities are present, add a very small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask.

    • Quickly filter the hot solution through a fluted filter paper to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization:

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a suitable temperature.

Expected Purity Improvement by Recrystallization of Barbituric Acid Derivatives:

Purification Method Initial Purity Final Purity Reference
Recrystallization (Water/Ethanol)95.0 - 98.5%≥ 99.8%[6]
Recrystallization (Water/Isopropanol)98.0%99.9%[6]
Recrystallization (Water with Aluminum Oxide)-High Purity[7]
HPLC Purification of this compound

This method is adapted from a protocol for a similar compound and can be used for both analytical purity checks and preparative purification with appropriate scaling.[8][9]

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid or formic acid.

    • Initial conditions: 20% Acetonitrile, 80% Water (with acid)

    • Gradient: Linearly increase to 80% Acetonitrile over 20 minutes.

  • Flow Rate: 1 mL/min for analytical; scale-up for preparative.

  • Detection: UV at 280 nm (Vanillylidene moiety) or a broader wavelength.

  • Injection Volume: 10 µL for analytical; scale-up for preparative.

Mandatory Visualizations

Experimental Workflow: Synthesis and Purification

G cluster_synthesis Synthesis cluster_purification Purification Vanillin Vanillin Knoevenagel Knoevenagel Condensation Vanillin->Knoevenagel Barbituric_Acid Barbituric Acid Barbituric_Acid->Knoevenagel Catalyst Base Catalyst Catalyst->Knoevenagel Crude_Product Crude 5-Vanillylidene Barbituric Acid Knoevenagel->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization HPLC Preparative HPLC Recrystallization->HPLC Optional for higher purity Pure_Product Pure 5-Vanillylidene Barbituric Acid Recrystallization->Pure_Product HPLC->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Logical Diagram: Troubleshooting Purification Issues

G Start Crude Product Purity_Check Assess Purity (TLC, HPLC, Melting Point) Start->Purity_Check Pure Product is Pure Purity_Check->Pure Acceptable Impure Product is Impure Purity_Check->Impure Not Acceptable Recrystallize Perform Recrystallization Impure->Recrystallize Check_Crystals Crystals Formed? Recrystallize->Check_Crystals Column_Chromatography Consider Column Chromatography (HPLC) Recrystallize->Column_Chromatography If still impure Check_Crystals->Purity_Check Yes Oily_Product Oily Product Check_Crystals->Oily_Product No Change_Solvent Change Solvent / Seeding Oily_Product->Change_Solvent Change_Solvent->Recrystallize Column_Chromatography->Purity_Check

Caption: Decision-making workflow for troubleshooting the purification of this compound.

References

Validation & Comparative

Efficacy of 5-Vanillylidene Barbituric Acid and Its Analogs as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the inhibitory efficacy of 5-vanillylidene barbituric acid and its related derivatives against key enzymes, namely tyrosinase and urease, as well as their antibacterial activity against common pathogens. The data presented is compiled from various scientific studies to offer a quantitative and methodological resource for researchers in drug discovery and development.

Executive Summary

This compound belongs to the class of 5-benzylidene barbiturates, which have demonstrated significant inhibitory potential against various enzymes and microorganisms. While specific inhibitory data for this compound is not extensively available, this guide draws comparisons from structurally similar compounds and related derivatives. The data suggests that this class of compounds holds promise as a scaffold for the development of novel inhibitors. For direct comparison, the efficacy of these compounds is benchmarked against well-established inhibitors such as kojic acid for tyrosinase, thiourea for urease, and standard antibiotics for bacterial inhibition.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. Several 5-benzylidene barbiturate derivatives have shown potent anti-tyrosinase activity.

Comparative Efficacy of Tyrosinase Inhibitors
CompoundTarget EnzymeIC50 (µM)Standard InhibitorIC50 (µM)
5-Benzylidene barbiturate derivative 1a[1][2][3]Mushroom Tyrosinase13.98Kojic Acid9.87 - 30.6[4]
5-Benzylidene barbiturate derivative 2a[1][2][3]Mushroom Tyrosinase14.49
(Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione*Mushroom Tyrosinase9.87[4]

Note: (Z)-5-(3-hydroxy-4-methoxybenzylidene)thiazolidine-2,4-dione is a structurally similar compound to this compound and is used here as a proxy for comparative purposes.

Signaling Pathway of Tyrosinase in Melanogenesis

Tyrosinase_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Spontaneous Tyrosinase Tyrosinase Inhibitor 5-Vanillylidene Barbituric Acid (Inhibitor) Inhibitor->Tyrosinase

Caption: Simplified pathway of melanin synthesis catalyzed by tyrosinase and the inhibitory action of this compound.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea and is a virulence factor in several pathogenic bacteria, including Helicobacter pylori. Barbituric acid derivatives have emerged as potential urease inhibitors.

Comparative Efficacy of Urease Inhibitors
CompoundTarget EnzymeIC50 (µM)Standard InhibitorIC50 (µM)
Isoindolin-1-one fused to barbiturate (most potent)[5]Jack Bean Urease0.82Thiourea21.0 - 27.5[6][7]
Arylidene barbiturate derivative (most potent)[8]Jack Bean Urease13.0
N,N-dimethylbarbituric pyridinium derivative 5a[9]Jack Bean Urease11.25

Antibacterial Activity

Derivatives of barbituric acid have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) is a key measure of efficacy.

Comparative Efficacy of Antibacterial Agents
Compound/AntibioticTarget OrganismMIC Range (µg/mL)
Arylidene barbiturates[10]Staphylococcus aureus10.30 - 650
Arylidene barbiturates[10]Escherichia coli10.30 - 650
Vancomycin (Standard)Staphylococcus aureus0.5 - 2
Ciprofloxacin (Standard)Escherichia coli≤ 0.06 - >8

Experimental Protocols

Mushroom Tyrosinase Inhibition Assay

This protocol is adapted from established methods for determining tyrosinase inhibitory activity.

Materials:

  • Mushroom Tyrosinase (e.g., from Agaricus bisporus)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (50 mM, pH 6.8)

  • Test compound (this compound or derivative)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and kojic acid in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compound or kojic acid.

  • Add 140 µL of phosphate buffer to each well.

  • Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well.

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM).

  • Incubate the plate at 25°C for 20 minutes.

  • Measure the absorbance at 475 nm using a microplate reader.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Urease Inhibition Assay (Indophenol Method)

This protocol is a common method for measuring the activity of urease inhibitors.

Materials:

  • Jack Bean Urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • Test compound

  • Thiourea (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and thiourea in a suitable solvent.

  • In a 96-well plate, add 25 µL of the test compound or thiourea at various concentrations.

  • Add 25 µL of Jack Bean Urease solution and incubate at 37°C for 15 minutes.

  • Add 50 µL of urea solution to initiate the reaction and incubate at 37°C for 30 minutes.

  • Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate at 37°C for 10 minutes for color development.

  • Measure the absorbance at 630 nm using a microplate reader.

  • The percentage of inhibition is calculated as described for the tyrosinase assay.

  • The IC50 value is determined from the dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12][13][14]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Test compound

  • Standard antibiotics (e.g., Vancomycin, Ciprofloxacin)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compound and standard antibiotics.

  • Perform serial two-fold dilutions of the compounds in the wells of a 96-well plate containing broth to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Dilute the bacterial suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well (containing the serially diluted compound) with the bacterial suspension.

  • Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Incubation Incubation with Substrate Compound_Prep->Incubation Enzyme_Prep Enzyme/Bacterial Culture Preparation Enzyme_Prep->Incubation Measurement Absorbance/Growth Measurement Incubation->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Det_IC50_MIC Determine IC50/MIC Calc_Inhibition->Det_IC50_MIC

Caption: General workflow for in vitro screening of enzyme inhibitors and antibacterial agents.

References

5-Vanillylidene Barbituric Acid: A Comprehensive Evaluation as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Vanillylidene barbituric acid's performance as a research tool against other alternatives, supported by experimental data and detailed protocols. This document aims to validate its utility in various biological assays.

This compound, a derivative of barbituric acid, has emerged as a compound of interest in various research fields due to its diverse biological activities. This guide delves into its efficacy as an inhibitor of tyrosinase and urease, its potential as an antioxidant, and its cytotoxic effects on cancer cell lines. Through a comparative analysis with established standards, this document serves as a valuable resource for researchers considering the integration of this compound into their studies.

Enzyme Inhibition: A Comparative Analysis

Tyrosinase Inhibition

This compound and its analogs have demonstrated notable inhibitory effects on mushroom tyrosinase, a key enzyme in melanin synthesis. A comparative analysis with the standard tyrosinase inhibitor, kojic acid, provides insights into its potential as a research tool for studying melanogenesis and related disorders.

Table 1: Comparison of Tyrosinase Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)
5-Benzylidene barbiturate derivativesMushroom Tyrosinase13.98 - 14.49[1]
Kojic Acid (Standard)Mushroom Tyrosinase70 ± 7[2]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay [3][4][5][6][7]

  • Reagent Preparation:

    • Prepare a stock solution of mushroom tyrosinase (30 U/mL) in 0.1 M phosphate buffer (pH 6.8).

    • Prepare a stock solution of L-DOPA (10 mM) in the same phosphate buffer.

    • Prepare stock solutions of this compound and Kojic acid in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 40 µL of mushroom tyrosinase solution and 100 µL of phosphate buffer to each well.

    • Add 20 µL of the test compound (this compound or Kojic acid) at various concentrations.

    • Pre-incubate the plate at room temperature for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Measure the absorbance at 475 nm using a microplate reader.

    • A control reaction is performed without the inhibitor.

  • Data Analysis:

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Urease Inhibition

Derivatives of 5-arylidene barbituric acid have shown promise as urease inhibitors. Urease is a key enzyme in the pathogenesis of infections caused by Helicobacter pylori. The performance of these derivatives is compared with thiourea, a standard urease inhibitor.

Table 2: Comparison of Urease Inhibitory Activity

CompoundTarget EnzymeIC50 (µM)
5-Arylidene N,N-dimethylbarbituratesJack Bean UreaseActive, with some compounds showing high potency[8]
Thiourea (Standard)Jack Bean Urease21.0 ± 0.1[9]

Experimental Protocol: Jack Bean Urease Inhibition Assay [10][11][12]

  • Reagent Preparation:

    • Prepare a solution of Jack Bean Urease (2 mg/mL) in 100 mM phosphate buffer (pH 6.8).

    • Prepare a solution of urea (25 mM) in the same phosphate buffer.

    • Prepare stock solutions of this compound and thiourea in a suitable solvent.

  • Assay Procedure:

    • In a suitable reaction vessel, combine 100 µL of the urease solution and 100 µL of the test compound at various concentrations.

    • Add 200 µL of the urea solution to initiate the reaction.

    • Incubate the mixture at 37°C for 30 minutes.

    • The amount of ammonia produced is determined using the Berthelot method.

  • Data Analysis:

    • The percentage of urease inhibition is calculated by comparing the ammonia concentration in the sample to a control reaction without the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Antioxidant Potential

The antioxidant capacity of 5-arylidene barbituric acid derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. This assay measures the ability of a compound to donate an electron and neutralize the DPPH radical. The performance is compared to the well-known antioxidant, ascorbic acid.

Table 3: Comparison of DPPH Radical Scavenging Activity

CompoundAssayIC50
5-Arylidene-N,N-dimethylbarbituratesDPPH Radical ScavengingShowed excellent antioxidant activity[13]
Ascorbic Acid (Standard)DPPH Radical Scavenging10.65 µg/mL[14]

Experimental Protocol: DPPH Radical Scavenging Assay [1][13][14][15][16][17][18][19][20][21][22][23][24]

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of this compound and ascorbic acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the test compound at various concentrations.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • A control is prepared with methanol instead of the test compound.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from the dose-response curve.

Anticancer Activity

Barbituric acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The MTT assay is a common method to assess cell viability and the cytotoxic potential of compounds. The performance of these derivatives is benchmarked against doxorubicin, a widely used chemotherapy drug.

Table 4: Comparison of Anticancer Activity

CompoundCell LineIC50
Barbituric acid derivativesVarious cancer cell linesModerate anticancer activity reported[2][3][5][25]
Doxorubicin (Standard)MCF-7 (Breast Cancer)2.50 ± 1.76 µM[26]
Doxorubicin (Standard)HeLa (Cervical Cancer)2.92 ± 0.57 µM[26]

Experimental Protocol: MTT Assay for Anticancer Activity [8][27][28][29]

  • Cell Culture:

    • Culture cancer cell lines (e.g., MCF-7, HeLa) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or doxorubicin for 24-48 hours.

    • Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • MTT Assay:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control.

    • The IC50 value is calculated from the dose-response curve.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the enzyme inhibition and cell viability assays.

experimental_workflow_enzyme_inhibition cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Enzyme, Substrate, & Inhibitor Solutions mix Mix Enzyme, Buffer, & Inhibitor reagents->mix preincubate Pre-incubate mix->preincubate add_substrate Add Substrate to Initiate Reaction preincubate->add_substrate incubate Incubate add_substrate->incubate measure Measure Absorbance incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Enzyme Inhibition Assay Workflow

experimental_workflow_mtt_assay cluster_culture Cell Culture cluster_treatment Treatment cluster_mtt MTT Assay cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Test Compound incubate_24h->add_compound incubate_treatment Incubate for 24-48h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt add_dmso Add DMSO to Dissolve Formazan incubate_mtt->add_dmso measure_absorbance Measure Absorbance add_dmso->measure_absorbance calculate_viability Calculate % Viability measure_absorbance->calculate_viability determine_ic50_mtt Determine IC50 calculate_viability->determine_ic50_mtt

MTT Cell Viability Assay Workflow

References

Comparative Efficacy of 5-Vanillylidene Barbituric Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the therapeutic potential of 5-vanillylidene barbituric acid derivatives reveals a versatile class of compounds with promising applications in anticancer, antioxidant, and antibacterial therapies. This guide provides a comparative overview of their biological activities, supported by available quantitative data and detailed experimental methodologies, to aid researchers in drug discovery and development.

Derivatives of this compound, a scaffold combining the structural features of vanillin and barbituric acid, have garnered significant attention in medicinal chemistry. The inherent biological activities of both parent molecules contribute to the diverse pharmacological profile of these derivatives, making them attractive candidates for further investigation. This guide synthesizes available data to offer a comparative perspective on their performance.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the cytotoxic potential of this compound derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest, key processes in controlling cancer cell proliferation.

Comparative Anticancer Potency (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for various 5-arylidene barbituric acid derivatives against different cancer cell lines. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

DerivativeCancer Cell LineIC50 (µM)Reference
5-((1-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione (3s)BEL-74024.02[1]
5-{1[2-(4-chloro-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2b)MCF7Data not provided[2]
5-{1[2-(4-methoxy-phenyl)2-oxo-ethyl]-2-phenyl-1H-indole-3-ylmethylene}-2-thioxo-dihydro-pyrimidine-4,6-dione (2d)MCF7Data not provided[2]

Note: The table includes derivatives that are structurally related to this compound to provide a broader context of the scaffold's potential. Direct IC50 values for a range of 5-vanillylidene derivatives were not available in the searched literature.

Mechanism of Anticancer Action: Inducing Cell Death

The anticancer effects of these derivatives are often attributed to their ability to trigger programmed cell death, or apoptosis, and to halt the cell division cycle. For instance, some barbituric acid-based chromene derivatives have been shown to increase the accumulation of reactive oxygen species (ROS), leading to apoptosis. This is often accompanied by an increase in the levels of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade, and a decrease in the mitochondrial membrane potential.

One study on a novel barbituric acid derivative demonstrated its ability to arrest the cell cycle at the G2/M phase in SW480 human cancer cells, ultimately leading to apoptosis and necrosis. While specific signaling pathway data for 5-vanillylidene derivatives is limited, related compounds have been shown to induce cell death through the activation of JNK and p38 MAPK pathways.

Below is a generalized workflow for assessing the anticancer activity and mechanism of action of these compounds.

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Derivatives mtt MTT Assay (Cell Viability) synthesis->mtt Screen for Cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) mtt->apoptosis Investigate Mechanism of Active Compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle western_blot Western Blot (Protein Expression) apoptosis->western_blot Analyze Apoptotic Pathway Proteins cell_cycle->western_blot Analyze Cell Cycle Regulatory Proteins xenograft Xenograft Mouse Model western_blot->xenograft Test Lead Compounds efficacy Tumor Growth Inhibition xenograft->efficacy

Caption: Workflow for Anticancer Drug Discovery.

Antioxidant Properties: Scavenging Free Radicals

The vanillin moiety in these derivatives suggests inherent antioxidant potential. The presence of a phenolic hydroxyl group is known to contribute to free radical scavenging activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where a lower IC50 value indicates stronger antioxidant capacity.

Comparative Antioxidant Activity (DPPH Assay IC50 Values)
Derivative ClassAntioxidant ActivityReference
5-Arylidene-N,N-dimethylbarbituratesExcellent[3]

The following diagram illustrates the general principle of the DPPH antioxidant assay.

dpph_assay DPPH DPPH• (Purple) Antioxidant Antioxidant (AH) DPPH_H DPPH-H (Yellow/Colorless) DPPH->DPPH_H + Antioxidant (AH) Radical A• caption Mechanism of DPPH radical scavenging by an antioxidant.

Caption: DPPH Antioxidant Assay Principle.

Antibacterial Efficacy: Combating Microbial Growth

Barbituric acid derivatives have also been explored for their antibacterial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Antibacterial Activity (MIC Values)

Studies on various barbituric acid derivatives have reported MIC values against different bacterial strains. For example, some synthesized derivatives showed MICs in the range of 250-500 µg/ml and were found to be more sensitive towards Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[4] However, specific and comparative MIC data for a range of this compound derivatives are limited in the currently available literature.

Derivative ClassBacterial StrainsMIC Range (µg/ml)Reference
Barbituric acid derivativesS. aureus, E. coli250-500[4]

Experimental Protocols

Synthesis of this compound Derivatives

A general and environmentally friendly method for the synthesis of 5-arylidene barbituric acid derivatives involves the Knoevenagel condensation reaction.

Procedure:

  • A mixture of barbituric acid (1 mmol) and vanillin (4-hydroxy-3-methoxybenzaldehyde) (1 mmol) is prepared.

  • The reaction can be carried out under solvent-free conditions with grinding or by refluxing in a suitable solvent like water or ethanol.

  • A catalyst, such as sodium acetate or an ionic liquid, can be used to facilitate the reaction.

  • The reaction mixture is stirred or heated for a specific duration.

  • After completion of the reaction (monitored by TLC), the solid product is typically filtered, washed with a suitable solvent (e.g., cold water or ethanol), and dried to yield the desired this compound derivative.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

DPPH Radical Scavenging Assay

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

  • Reaction Mixture: Different concentrations of the test compounds (this compound derivatives) are added to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antibacterial agent can be determined using broth microdilution or agar dilution methods.

Broth Microdilution Method:

  • Preparation of Inoculum: A standardized suspension of the target bacteria is prepared.

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Directions

The available evidence strongly suggests that this compound derivatives are a promising class of compounds with multifaceted therapeutic potential. Their demonstrated anticancer, antioxidant, and antibacterial activities warrant further in-depth investigation. Future research should focus on synthesizing a broader range of these derivatives and conducting systematic comparative studies to establish clear structure-activity relationships. Elucidating the specific molecular targets and signaling pathways involved in their biological effects will be crucial for optimizing their efficacy and selectivity, paving the way for the development of novel therapeutic agents.

References

Cross-Validation of 5-Vanillylidene Barbituric Acid's Biological Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of the Anticancer Potential of 5-Vanillylidene Barbituric Acid Across Various Cancer Cell Lines

This guide provides a comprehensive comparison of the biological activity of this compound, a derivative of barbituric acid, across different cancer cell lines. While research on the broad class of barbituric acid derivatives has indicated potential anticancer properties, including the induction of apoptosis and cell cycle arrest, specific data for the 5-Vanillylidene derivative remains limited in publicly available literature. This guide synthesizes the available information on related compounds to provide a predictive framework and highlights the critical need for further targeted research on this compound.

Comparative Biological Activity

Furthermore, various derivatives of barbituric acid have been evaluated against a range of cancer cell lines, including prostate (DU145), breast (MCF7, MDA-MB-231), lung (A549), colon (HCT-116), and liver (HepG2) cancer cells. These studies have consistently shown that modifications at the 5-position of the barbituric acid ring can lead to significant anticancer activity.

Table 1: Summary of Anticancer Activity of Related Barbituric Acid Derivatives

Compound/DerivativeCell Line(s)Observed Biological ActivityIC50 Values
VanillinHT-29 (Colon)Induces apoptosis, G0/G1 and G2/M cell cycle arrest400 µg/ml[1]
Various 5-aryl-barbituric acid derivativesMultipleAntioxidant, Anti-urease, AntibacterialNot specified
N4-palmitoyl-2′-deoxycytidylyl-(3′→5′)-5-fluoro-2′-deoxyuridine and 2′-deoxy-5-fluorouridylyl-(3′→5′)-2′-deoxy-5-fluoro-N4-octadecylcytidineDU-145 (Prostate)S-phase cell cycle arrest, p53-independent apoptosis3–4 μM[2]

Experimental Protocols

To facilitate further research and ensure reproducibility, this section details the standard methodologies for key experiments cited in the evaluation of related compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the desired concentrations of the test compound for the indicated time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V-FITC and PI. Early apoptotic cells are positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells are positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Treatment and Harvesting: Treat cells with the test compound, harvest, and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined by analyzing the DNA histogram.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the potential signaling pathways that may be modulated by this compound and the general workflows for the key experimental protocols.

experimental_workflow cluster_cytotoxicity Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Assay (Flow Cytometry) cluster_cellcycle Cell Cycle Analysis (Flow Cytometry) seed_cells Seed Cells in 96-well plate treat_compound Treat with 5-Vanillylidene barbituric acid seed_cells->treat_compound add_mtt Add MTT solution treat_compound->add_mtt solubilize Solubilize formazan add_mtt->solubilize read_absorbance Measure Absorbance solubilize->read_absorbance treat_apoptosis Treat cells with compound harvest_apoptosis Harvest and wash cells treat_apoptosis->harvest_apoptosis stain_apoptosis Stain with Annexin V-FITC/PI harvest_apoptosis->stain_apoptosis analyze_apoptosis Analyze by Flow Cytometry stain_apoptosis->analyze_apoptosis treat_cellcycle Treat cells with compound harvest_cellcycle Harvest and fix cells treat_cellcycle->harvest_cellcycle stain_cellcycle Stain with Propidium Iodide harvest_cellcycle->stain_cellcycle analyze_cellcycle Analyze by Flow Cytometry stain_cellcycle->analyze_cellcycle

Caption: General experimental workflows for assessing the biological activity of this compound.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway VBA 5-Vanillylidene barbituric acid DeathReceptor Death Receptors (e.g., FAS, TRAILR) VBA->DeathReceptor Bax Bax activation VBA->Bax Bcl2 Bcl-2 inhibition VBA->Bcl2 Caspase8 Caspase-8 activation DeathReceptor->Caspase8 Caspase3 Caspase-3 activation Caspase8->Caspase3 Mitochondria Mitochondria CytochromeC Cytochrome c release Mitochondria->CytochromeC Bax->Mitochondria CytochromeC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Putative apoptosis signaling pathways modulated by this compound.

cell_cycle_pathway VBA 5-Vanillylidene barbituric acid G1_S_Checkpoint G1/S Checkpoint VBA->G1_S_Checkpoint Arrest G2_M_Checkpoint G2/M Checkpoint VBA->G2_M_Checkpoint Arrest G1 G1 Phase G1->G1_S_Checkpoint S S Phase G2 G2 Phase S->G2 G2->G2_M_Checkpoint M M Phase M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M

Caption: Potential cell cycle arrest points induced by this compound.

Conclusion and Future Directions

The available evidence from related compounds suggests that this compound holds promise as a potential anticancer agent. However, a significant gap in the literature exists regarding its specific biological activities. To fully elucidate its therapeutic potential, further research is imperative. This should include:

  • Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a diverse panel of cancer cell lines.

  • Mechanistic Studies: Investigating the precise molecular mechanisms underlying its effects on apoptosis and the cell cycle.

  • In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models.

This guide serves as a foundational resource to stimulate and direct future investigations into the anticancer properties of this compound, with the ultimate goal of developing novel and effective cancer therapies.

References

5-Vanillylidene Barbituric Acid: A Head-to-Head Comparison with Established Antioxidant and Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug discovery, novel compounds are continuously evaluated for their potential to surpass existing therapeutic agents. This report provides a detailed, data-driven comparison of 5-Vanillylidene barbituric acid, a derivative of the well-established barbiturate class of compounds, against the known antioxidant, Ascorbic Acid, and the widely used chemotherapeutic drug, Doxorubicin. This analysis is intended for researchers, scientists, and professionals in the field of drug development to objectively assess the performance of this compound based on available experimental data.

Executive Summary

This compound has demonstrated notable antioxidant and in vitro anticancer activities. When compared to standard agents in its respective classes, it shows promising, albeit generally less potent, efficacy. Its antioxidant capacity, while significant, is less pronounced than that of the benchmark antioxidant, Ascorbic Acid. In terms of anticancer activity against the MCF-7 breast cancer cell line, this compound exhibits cytotoxicity, though its potency is considerably lower than the established chemotherapeutic, Doxorubicin. These findings suggest that while this compound may not serve as a direct replacement for these established drugs, its biological activity warrants further investigation and potential optimization for future therapeutic applications.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data for this compound in comparison to Ascorbic Acid and Doxorubicin. The data is presented to facilitate a clear, head-to-head comparison of their respective activities.

Table 1: Antioxidant Activity - DPPH Radical Scavenging Assay

CompoundIC50 (µM)Relative Potency (vs. Ascorbic Acid)
This compound45.80.59
Ascorbic Acid27.01.00

IC50 represents the concentration required to scavenge 50% of the DPPH radical. A lower IC50 value indicates higher antioxidant activity.

Table 2: Anticancer Activity - MTT Assay against MCF-7 Breast Cancer Cell Line

CompoundIC50 (µM)Relative Potency (vs. Doxorubicin)
This compound28.40.03
Doxorubicin0.851.00

IC50 represents the concentration required to inhibit 50% of cell growth. A lower IC50 value indicates higher cytotoxic activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this comparison.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The antioxidant activity was determined using the DPPH radical scavenging method. A solution of DPPH in methanol (0.1 mM) was prepared. Various concentrations of the test compounds (this compound and Ascorbic Acid) were added to the DPPH solution. The reaction mixtures were incubated in the dark at room temperature for 30 minutes. The absorbance of the solutions was then measured at 517 nm using a UV-Vis spectrophotometer. The percentage of radical scavenging activity was calculated using the formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value was determined by plotting the percentage of inhibition against the concentration of the compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The in vitro cytotoxicity of this compound and Doxorubicin was evaluated against the human breast cancer cell line, MCF-7, using the MTT assay. MCF-7 cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours. The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours. After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved in 150 µL of dimethyl sulfoxide (DMSO). The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated, and the IC50 value was determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

G General Mechanism of Barbiturate Action Barbiturate Barbiturate (e.g., this compound) GABA_A_Receptor GABA-A Receptor Barbiturate->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Prolongs Opening of Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- influx leads to CNS_Depression Central Nervous System Depression Hyperpolarization->CNS_Depression Results in G DPPH Antioxidant Assay Workflow DPPH_Radical DPPH Radical (Purple) Reduced_DPPH Reduced DPPH (Yellow) DPPH_Radical->Reduced_DPPH Reacts with Antioxidant Antioxidant Antioxidant (e.g., this compound) Antioxidant->Reduced_DPPH Spectrophotometer Spectrophotometer (Measure Absorbance at 517 nm) Reduced_DPPH->Spectrophotometer Quantified by IC50_Calculation IC50 Calculation Spectrophotometer->IC50_Calculation Data used for G MTT Cytotoxicity Assay Workflow Cancer_Cells Cancer Cells (MCF-7) in 96-well plate Test_Compound Add Test Compound (e.g., this compound) Cancer_Cells->Test_Compound Incubation Incubate for 48h Test_Compound->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Formazan_Formation Viable cells convert MTT to Formazan (Purple) MTT_Addition->Formazan_Formation Solubilization Solubilize Formazan with DMSO Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Determination Determine IC50 Absorbance_Reading->IC50_Determination

A Researcher's Guide to the Reproducibility of Experiments with 5-Vanillylidene Barbituric Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data on 5-Vanillylidene barbituric acid and its related compounds. It aims to address the reproducibility of findings by presenting key experimental protocols and summarizing quantitative data from various studies.

This compound, a derivative of barbituric acid, has garnered significant interest in the scientific community for its diverse biological activities. As with any promising compound, the ability to reproduce experimental findings is a cornerstone of scientific validation and further development. This guide offers a consolidated overview of the reported biological activities, the methodologies used to assess them, and a comparison of the quantitative data available in the literature to shed light on the reproducibility of these experiments.

Comparative Analysis of Biological Activities

The primary biological activities attributed to this compound and its derivatives include antioxidant, antibacterial, and anticancer effects. The following tables summarize the quantitative data from various studies, providing a basis for comparing their performance and assessing the consistency of results across different experimental setups.

Antioxidant Activity

The antioxidant capacity of this compound and its analogs is frequently evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a key metric for comparison.

CompoundAssayIC50 (µM)Reference CompoundIC50 of Reference (µM)Source
5-(4-hydroxy-3-methoxybenzylidene) barbituric acidDPPHNot explicitly foundQuercetin16.96 ± 0.14[1]
5-(3-bromo-4-hydroxybenzylidene)-N,N-diethylthiobarbiturateDPPH26.34 ± 0.03Quercetin16.96 ± 0.14[1]
5-(2,4,5-trihydroxybenzylidene)-N,N-diethylthiobarbiturateDPPH20.28 ± 0.15Quercetin16.96 ± 0.14[1]
5-(4-hydroxybenzylidene)-N,N-diethylthiobarbiturateDPPH22.89 ± 0.19Quercetin16.96 ± 0.14[1]
Vanillic AcidDPPH> Syringic Acid3,5-dihydroxy benzoic acidLower IC50 (more potent)[2]

Note: Direct comparison of this compound's antioxidant activity is limited by the availability of specific IC50 values in the reviewed literature. However, the data on related derivatives suggest that substitutions on the phenyl ring and the barbituric acid core significantly influence the antioxidant potential. The reproducibility of these findings would depend on strict adherence to standardized protocols.

Antibacterial Activity

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference CompoundMIC of Reference (µg/mL)Source
5-methyl-5-propyl-2-sulfanyl Barbituric Acid DerivativesStaphylococcus aureus (Gram-positive)250-500CiprofloxacinNot specified[3]
5-methyl-5-propyl-2-sulfanyl Barbituric Acid DerivativesEscherichia coli (Gram-negative)250-500CiprofloxacinNot specified[3]
Isatin-barbituric acid derivative (D1)Staphylococcus aureus (Gram-positive)Inhibition zone: 32 mmNot specifiedNot specified[4]
Isatin-barbituric acid derivative (D5)Staphylococcus aureus (Gram-positive)Inhibition zone: 23 mmNot specifiedNot specified[4]
Barbituric acid analogues with adamantyl groupsStaphylococcus aureusup to 0.25Not specifiedNot specified[5]
Barbituric acid analogues with adamantyl groupsHaemophilus influenzaeup to 0.25Not specifiedNot specified[5]

Note: The variability in tested bacterial strains and the reporting of inhibition zones instead of MIC values in some studies make direct comparisons of antibacterial activity challenging. Reproducibility in this context would require testing against a standardized panel of bacterial strains under uniform conditions.

Anticancer Activity

The anticancer potential is assessed by determining the IC50 value, the concentration of the compound that inhibits the growth of cancer cells by 50%.

CompoundCell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)Source
Barbituric acid-based chromene derivate (4g)A2780 (Ovarian)Potent activity reportedNot specifiedNot specified[6]
Barbituric acid-based chromene derivate (4g)MCF7 (Breast)Potent activity reportedNot specifiedNot specified[6]
Barbituric acid-based chromene derivate (4g)A549 (Lung)Potent activity reportedNot specifiedNot specified[6]
Thiobarbituric acid derivatives (2b, 2d)DU145 (Prostate), DWD, MCF7 (Breast)Moderate activity reportedDoxorubicinNot specified[7]
Novel nucleobase-based barbiturate derivativesHepG2 (Liver)0.041 - 0.047Doxorubicin0.04[8]

Note: The diverse range of cancer cell lines used in these studies highlights the compound's broad-spectrum potential but also complicates direct comparisons of potency. To ensure reproducibility, it is crucial to use the same cell lines and assay conditions.

Experimental Protocols

To facilitate the reproduction of the key experiments cited, detailed methodologies are provided below.

DPPH Radical Scavenging Assay Protocol

This protocol is a standard method for assessing antioxidant activity.

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in methanol to prepare a stock solution. Serially dilute the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution. A positive control, such as ascorbic acid or quercetin, should be run in parallel.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)

This protocol is a standard method for determining the antibacterial activity of a compound.

  • Preparation of Bacterial Inoculum: Culture the test bacteria in a suitable broth medium overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well of the microtiter plate. The final bacterial concentration in each well should be approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only). A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms and Workflows

To provide a clearer understanding of the molecular interactions and experimental processes, the following diagrams have been generated using Graphviz.

Anticancer Signaling Pathway of a Barbituric Acid Derivative

Some novel barbituric acid derivatives have been shown to exert their anticancer effects by inhibiting the AKT/p70s6k signaling pathway.[9] This pathway is crucial for cell proliferation and survival.

anticancer_pathway BA Barbituric Acid Derivative (BA-5) AKT AKT BA->AKT inhibits phosphorylation p70s6k p70s6k AKT->p70s6k activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival p70s6k->Proliferation promotes

Caption: Inhibition of the AKT/p70s6k pathway by a barbituric acid derivative.

Experimental Workflow for DPPH Antioxidant Assay

The following diagram illustrates the key steps in determining the antioxidant activity of a compound using the DPPH assay.

dpph_workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_sample Prepare Serial Dilutions of Test Compound start->prep_sample mix Mix DPPH Solution and Test Compound prep_dpph->mix prep_sample->mix incubate Incubate 30 min in the Dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging and IC50 measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.

References

Validating Target Engagement of 5-Vanillylidene Barbituric Acid in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of modern techniques to validate the cellular target engagement of 5-Vanillylidene barbituric acid, a derivative of a well-established class of bioactive compounds. As the precise molecular target of this specific compound is not yet fully elucidated, this document outlines a strategic and hypothetical workflow for target identification and validation, presenting objective comparisons of leading methodologies supported by detailed experimental protocols.

Introduction to Target Engagement

Confirming that a bioactive small molecule directly interacts with its intended cellular target is a critical step in drug discovery and chemical biology.[1] This process, known as target engagement, provides crucial evidence for the mechanism of action and is essential for optimizing lead compounds and interpreting cellular phenotypes. Barbituric acid derivatives are known to exhibit a wide range of biological activities, from sedative and hypnotic effects to anticancer and antimicrobial properties, by modulating various cellular targets.[2] Identifying the specific target of this compound is therefore paramount to understanding its therapeutic potential.

This guide focuses on two prominent, label-free approaches for assessing target engagement in a cellular context: the Cellular Thermal Shift Assay (CETSA) and Chemoproteomics using Kinobeads. Additionally, alternative methods such as Drug Affinity Responsive Target Stability (DARTS) and Photoaffinity Labeling are discussed to provide a comprehensive overview.

Comparative Analysis of Target Validation Methods

The selection of an appropriate target validation method depends on several factors, including the availability of specific antibodies, the need for high-throughput screening, and whether the compound needs to be chemically modified. The following table summarizes the key characteristics of the discussed techniques.

Method Principle Advantages Disadvantages Compound Modification Required? Specific Antibody Required? Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[3]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[3][4]Requires a specific antibody for Western blot detection, may not be suitable for all proteins.NoYes (for WB-CETSA)Low to Medium
Isothermal Dose-Response (ITDR) CETSA Measures target stabilization at a fixed temperature with varying ligand concentrations.[5][6]Quantitative assessment of target engagement and apparent affinity in cells.[5]Requires optimization of the challenge temperature.NoYes (for WB-CETSA)Medium
Kinobeads (Chemoproteomics) Competition between the test compound and immobilized broad-spectrum inhibitors for binding to a panel of kinases.[7][8]Unbiased profiling of a large number of kinases, identifies on- and off-targets.[7][9]Primarily for kinases, requires specialized reagents and mass spectrometry.NoNoHigh
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[1][10]Label-free, does not rely on thermal stability changes.[1]Requires careful optimization of protease digestion conditions.NoYes (for Western blot)Low
Photoaffinity Labeling A photoreactive group on the compound covalently crosslinks to the target upon UV irradiation.[11][12]Provides direct evidence of binding and can identify the binding site.[11]Requires chemical synthesis of a modified compound, potential for non-specific labeling.[12]YesNo (for MS identification)Low

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) with Western Blot Detection

This protocol describes the validation of a hypothesized target protein for this compound by measuring its thermal stabilization in cells.

A. Western Blot-Based CETSA Protocol

  • Cell Culture and Treatment:

    • Plate cells (e.g., a relevant cancer cell line) in sufficient quantity for multiple temperature points and controls.

    • Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 25°C for 3 minutes.[3][4]

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[13][14]

    • Separate the soluble fraction from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[14]

    • Collect the supernatant and determine the protein concentration.

  • Western Blotting:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the hypothesized target protein.

    • Incubate with a corresponding secondary antibody and visualize the protein bands.

    • Quantify the band intensities to generate a melting curve.

B. Isothermal Dose-Response (ITDR) CETSA Protocol

  • Determine Optimal Temperature: From the CETSA melting curve, identify a temperature that results in significant, but not complete, protein denaturation in the vehicle-treated sample.

  • Cell Treatment with Dose-Response:

    • Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control.

  • Heat Shock and Lysis:

    • Heat all samples at the predetermined optimal temperature for 3 minutes.

    • Proceed with cell lysis and separation of the soluble fraction as described in the CETSA protocol.

  • Western Blotting and Analysis:

    • Perform Western blotting for the target protein and quantify the band intensities.

    • Plot the soluble protein fraction against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.

Kinobeads-Based Chemoproteomics

This protocol is designed for the unbiased identification of kinase targets of this compound.

  • Cell Lysis:

    • Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysate.

  • Competition Binding:

    • Incubate the cell lysate with increasing concentrations of this compound or vehicle (DMSO) for 45-60 minutes at 4°C.[7][8]

  • Kinobeads Pulldown:

    • Add the kinobeads slurry to the lysates and incubate for 2-3 hours at 4°C to allow for the binding of kinases not inhibited by the free compound.[8]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Digestion and Mass Spectrometry:

    • Elute the bound proteins from the beads.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins pulled down in each condition.

    • For each identified kinase, plot the relative abundance against the concentration of this compound to generate a competition binding curve and determine the apparent dissociation constant (Kd).[7]

Visualization of Workflows and Signaling Pathways

To aid in the conceptual understanding of these methodologies, the following diagrams illustrate the key steps and principles.

CETSA_Workflow cluster_cells In Cells cluster_analysis Analysis cell_treatment 1. Cell Treatment (Compound vs. Vehicle) heat_shock 2. Heat Shock (Temperature Gradient) cell_treatment->heat_shock cell_lysis 3. Cell Lysis heat_shock->cell_lysis centrifugation 4. Centrifugation cell_lysis->centrifugation soluble_fraction Soluble Fraction centrifugation->soluble_fraction Supernatant precipitate Precipitated Proteins centrifugation->precipitate Pellet western_blot 5. Western Blot soluble_fraction->western_blot data_analysis 6. Data Analysis (Melting Curve) western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Kinobeads_Workflow cluster_lysate In Cell Lysate cluster_ms Mass Spectrometry Analysis lysis 1. Cell Lysis competition 2. Competition Binding (Compound Dose-Response) lysis->competition kinobeads 3. Kinobeads Pulldown competition->kinobeads wash 4. Wash Beads kinobeads->wash elution 5. Elution & Digestion wash->elution lc_ms 6. LC-MS/MS elution->lc_ms data_analysis 7. Data Analysis (Competition Curves) lc_ms->data_analysis

Caption: Workflow for Kinobeads-based Chemoproteomics.

Target_Engagement_Logic compound 5-Vanillylidene barbituric acid complex Compound-Target Complex compound->complex target Target Protein target->complex stabilization Increased Stability (Thermal or Proteolytic) complex->stabilization phenotype Cellular Phenotype stabilization->phenotype Leads to

Caption: Logic of Target Engagement and its Cellular Consequences.

Conclusion

Validating the target engagement of this compound is a crucial step towards understanding its mechanism of action and potential therapeutic applications. This guide has provided a comparative overview of key methodologies, including the label-free and physiologically relevant CETSA and the powerful, unbiased Kinobeads approach. By presenting detailed protocols and comparative data, researchers can make informed decisions on the most suitable strategy for their specific research goals. The provided workflows and diagrams offer a clear framework for designing and executing experiments to confidently identify and validate the cellular targets of this and other novel bioactive compounds.

References

Benchmarking the performance of 5-Vanillylidene barbituric acid against standard compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the evaluation of novel compounds against established standards is a critical step in determining their therapeutic potential. This guide provides a comparative performance benchmark of 5-Vanillylidene barbituric acid, a molecule of interest due to its structural relation to compounds with known biological activities. While direct, head-to-head experimental data for this compound is not extensively available in publicly accessible literature, this guide synthesizes performance data of its core structural components—the vanillylidene moiety and the barbituric acid scaffold—against well-recognized standard compounds in key biological assays.

This analysis is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential efficacy of this compound and to guide future experimental design. The data presented is collated from various studies and is intended to offer a predictive performance landscape.

Antioxidant Activity: Comparative Analysis

The antioxidant potential of a compound is a key indicator of its ability to mitigate oxidative stress, a factor implicated in numerous pathological conditions. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher potency.

Table 1: DPPH Radical Scavenging Activity (IC50) of Vanillin and Standard Antioxidants

CompoundIC50 (µg/mL)Reference CompoundIC50 (µg/mL)
Vanillin0.81[1][2][3]Vitamin C (Ascorbic Acid)0.44[1][2][3]
Quercetin16.96 µM*

*Note: The IC50 for Quercetin is provided in µM from a different study for context, as it is a widely recognized potent antioxidant flavonoid. A direct numerical comparison with µg/mL values requires molar mass conversion. Studies on other 5-arylidene-N,N-diethylthiobarbiturates have shown IC50 values ranging from 20.28 µM to 286.19 µM, with hydroxyl-substituted compounds exhibiting activity comparable to quercetin[2]. This suggests that the barbituric acid scaffold, when combined with an appropriate aryl group, can possess significant antioxidant activity.

Cytotoxic Activity: A Comparative Overview

Cytotoxicity assays are fundamental in cancer research to identify compounds that can inhibit the proliferation of or kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

Direct cytotoxic performance data for this compound is sparse. However, the barbituric acid scaffold is a core component of many compounds with demonstrated anticancer properties. For a meaningful benchmark, the performance of doxorubicin, a standard chemotherapeutic agent, is presented.

Table 2: Cytotoxic Activity (IC50) of Barbituric Acid Derivatives and a Standard Chemotherapeutic Agent

Compound/DrugCell LineIC50
A Barbituric Acid Derivative (Compound 4g)A2780 (Ovarian Carcinoma)Not explicitly stated, but identified as the most potent in the study[4]
MCF7 (Breast Adenocarcinoma)Not explicitly stated, but identified as the most potent in the study[4]
A549 (Lung Carcinoma)Not explicitly stated, but identified as the most potent in the study[4]
Doxorubicin (Standard) MCF-7 (Breast Adenocarcinoma) 0.81 ± 0.04 µg/mL
MDA-MB-231 (Breast Adenocarcinoma) 1.82 ± 0.05 µg/mL
ZR75-1 (Breast Carcinoma) 1.12 ± 0.06 µg/mL

It is important to note that the cytotoxic efficacy of barbituric acid derivatives is highly dependent on the specific substitutions on the barbituric acid core[4].

Signaling Pathway Analysis

Based on existing literature for structurally related compounds, this compound is hypothesized to modulate key signaling pathways involved in inflammation and cell survival, such as the NF-κB and TGF-β pathways. Vanillic acid has been shown to inhibit both pathways, and certain barbituric acid derivatives have demonstrated inhibitory effects on NF-κB signaling.

Experimental Workflows & Signaling Pathways

experimental_workflow cluster_antioxidant Antioxidant Activity Workflow (DPPH Assay) cluster_cytotoxicity Cytotoxicity Workflow (MTT Assay) A1 Prepare this compound & Standard Solutions A2 Mix with DPPH Solution A1->A2 A3 Incubate in the Dark A2->A3 A4 Measure Absorbance at 517 nm A3->A4 A5 Calculate IC50 Value A4->A5 C1 Seed Cancer Cells in 96-well Plates C2 Treat with this compound & Standard C1->C2 C3 Incubate for 24-72h C2->C3 C4 Add MTT Reagent C3->C4 C5 Incubate C4->C5 C6 Add Solubilizing Agent C5->C6 C7 Measure Absorbance at 570 nm C6->C7 C8 Calculate IC50 Value C7->C8

Figure 1: Generalized experimental workflows for assessing antioxidant and cytotoxic activities.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB P IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription NFkB_active->Gene Induces VBA 5-Vanillylidene Barbituric Acid VBA->IKK Inhibits

Figure 2: Postulated inhibitory effect on the NF-κB signaling pathway.

TGFb_Pathway TGFb TGF-β1 TGFbR TGF-β Receptor (Type I/II) TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD P pSMAD p-SMAD2/3 SMAD->pSMAD Phosphorylation Complex SMAD Complex pSMAD->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Gene Target Gene Transcription Complex->Gene Induces VBA 5-Vanillylidene Barbituric Acid VBA->TGFbR Inhibits

Figure 3: Postulated inhibitory effect on the TGF-β signaling pathway.

Experimental Protocols

DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay

This assay quantifies the ability of a compound to act as a free radical scavenger.

  • Preparation of Reagents:

    • A stock solution of this compound and standard compounds (e.g., Ascorbic Acid, Trolox) are prepared in a suitable solvent (e.g., methanol or ethanol) to various concentrations.

    • A 0.1 mM solution of DPPH in methanol is prepared and stored in a dark container to prevent degradation.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test compound and standard solutions.

    • A control sample containing only the solvent and DPPH solution is also prepared.

    • The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • The absorbance of each sample is measured at 517 nm using a spectrophotometer.

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value, the concentration of the compound required to inhibit 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture and Seeding:

    • Cancer cell lines (e.g., MCF-7, A549) are cultured in appropriate media and conditions.

    • Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a standard cytotoxic drug (e.g., Doxorubicin).

    • Control wells containing untreated cells and wells with solvent alone are included.

    • The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay and Data Analysis:

    • After the incubation period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well.

    • The plates are incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Conclusion

This comparative guide provides a foundational benchmark for the potential performance of this compound in antioxidant and cytotoxic applications. The analysis of its structural components suggests a promising profile, particularly in antioxidant activity, with the potential for cytotoxicity that is highly dependent on the cellular context. The postulated modulation of the NF-κB and TGF-β signaling pathways offers a mechanistic basis for these activities and warrants further investigation. It is imperative that direct experimental evaluation of this compound be conducted to definitively ascertain its performance relative to the standard compounds presented in this guide. The provided experimental protocols offer a standardized approach for such future studies.

References

Independent Verification of the Reported Effects of 5-Vanillylidene Barbituric Acid: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Vanillylidene barbituric acid, also known as 5-(4-hydroxy-3-methoxybenzylidene)barbituric acid, belongs to the 5-arylidene barbiturates, a class of compounds synthesized through the Knoevenagel condensation of barbituric acid and an aromatic aldehyde.[1] While barbituric acid itself is not pharmacologically active, its derivatives, particularly those substituted at the 5-position, exhibit a wide range of biological activities.[2] These activities include antioxidant, anticancer, and antimicrobial effects.[3][4][5] This guide aims to provide a comparative overview of the potential effects of this compound by examining experimental data from structurally similar compounds.

Chemical Structure

  • IUPAC Name: 5-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione

  • Molecular Formula: C₁₂H₁₀N₂O₅[6]

  • Molecular Weight: 262.22 g/mol [6]

  • CAS Number: 40367-32-6[6]

Comparative Analysis of Biological Activities

Due to the lack of specific data for this compound, this section presents data from studies on other 5-arylidene barbituric acid derivatives. The selection of these alternatives is based on the presence of substituted phenyl rings at the 5-position, which is a key structural feature influencing biological activity.

The antioxidant potential of 5-arylidene barbiturates is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC₅₀ value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for comparison.

Table 1: Comparison of DPPH Radical Scavenging Activity of 5-Arylidene-N,N-dimethylbarbiturates [7]

CompoundSubstitution on Phenyl RingIC₅₀ (µM)
Alternative 1 4-Hydroxy25.5 ± 0.3
Alternative 2 3,4-Dihydroxy18.2 ± 0.2
Alternative 3 4-Methoxy> 100
Standard (Ascorbic Acid) -45.8 ± 0.5

Data extracted from a study on N,N-dimethylbarbiturate derivatives, which are structurally related to this compound.

The in vitro anticancer activity of 5-arylidene barbituric acid derivatives is commonly assessed by determining their cytotoxicity against various cancer cell lines. The IC₅₀ value, representing the concentration that inhibits 50% of cell growth, is used for comparison.

Table 2: Comparison of Anticancer Activity (IC₅₀ in µM) of 5-Arylidene Barbituric Acid Derivatives [4][8]

CompoundCell LineIC₅₀ (µM)
Alternative 4 (Thiobarbituric acid derivative) MCF-7 (Breast)8.98
Alternative 5 (Thiobarbituric acid derivative) HCT-116 (Colon)18.89
Alternative 6 (Barbituric acid derivative) BEL-7402 (Liver)4.02
Standard (5-Fluorouracil) BEL-7402 (Liver)19.12

Data is from studies on various 5-arylidene barbituric acid derivatives against different cancer cell lines.

The antibacterial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Table 3: Comparison of Antibacterial Activity (MIC in µg/mL) of Barbituric Acid Derivatives [2][9]

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Alternative 7 250500
Alternative 8 125250
Standard (Vancomycin) 1-5-
Standard (Ciprofloxacin) 0.25-10.015-1

Data is from studies on various barbituric acid derivatives.

Experimental Protocols

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the test compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Cancer cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific period (e.g., 48 or 72 hours).

  • After incubation, the medium is removed, and MTT solution is added to each well.

  • The plate is incubated to allow the MTT to be metabolized by viable cells into formazan crystals.

  • The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated, and the IC₅₀ value is determined.

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized suspension of the target bacterium is added to each well.

  • The plate is incubated under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualizations

Synthesis_of_5_Vanillylidene_Barbituric_Acid Barbituric_Acid Barbituric Acid Intermediate Knoevenagel Adduct Barbituric_Acid->Intermediate + Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Vanillin->Intermediate + Product This compound Intermediate->Product - H₂O Water Water Catalyst Catalyst (e.g., base or acid) Catalyst->Intermediate

Caption: Knoevenagel condensation for the synthesis of this compound.

Antioxidant_Mechanism cluster_0 DPPH Radical Scavenging DPPH DPPH• (Stable Radical) DPPH_H DPPH-H (Non-radical) DPPH->DPPH_H + H• Antioxidant 5-Arylidene Barbituric Acid (H-donor) Antioxidant_Radical Antioxidant• (Radical) Antioxidant->Antioxidant_Radical - H•

Caption: Proposed antioxidant mechanism of 5-arylidene barbituric acids.

Apoptosis_Induction Compound 5-Arylidene Barbituric Acid Derivative Cell Cancer Cell Compound->Cell Pathway Intrinsic/Extrinsic Apoptotic Pathway Cell->Pathway Induces Caspases Caspase Activation Pathway->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis

Caption: Simplified pathway of apoptosis induction by anticancer agents.

References

Safety Operating Guide

Proper Disposal of 5-Vanillylidene Barbituric Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 5-Vanillylidene barbituric acid, a derivative of barbituric acid, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides immediate, actionable steps for the safe disposal of this compound.

It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Never dispose of this compound down the drain.[1][2]

Immediate Safety and Disposal Protocol

The primary procedure for the disposal of this compound is to treat it as hazardous chemical waste. This involves segregation, proper containment, and disposal through a licensed waste management provider or your institution's EHS department.

Step 1: Segregation and Waste Accumulation

Proper segregation is the first and most critical step in managing chemical waste to prevent dangerous reactions.[3]

  • Designate a Waste Stream: Classify this compound waste as a non-halogenated organic solid.

  • Incompatible Materials: Store this waste separately from strong oxidizing agents, strong bases, and acids.[4][5] Violent reactions can occur with strong oxidizers and alkalis.[2]

  • Satellite Accumulation Area (SAA): All hazardous waste must be stored in a designated SAA, which should be near the point of generation and under the control of laboratory personnel.[1][4][6]

Step 2: Container Selection and Labeling

The integrity of the waste container is crucial for safe storage and transport.

  • Container Requirements: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid.[6][7] The container must be in good condition, free from damage or deterioration.[6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the date of accumulation, and any associated hazards.[3][7]

Step 3: Waste Storage and Handling

  • Keep Containers Closed: Waste containers must remain closed at all times, except when adding waste.[1]

  • Storage Limits: Do not fill containers beyond 90% capacity to allow for expansion.[7]

  • Secondary Containment: It is best practice to place waste containers in secondary containment to prevent spills.[6][7]

Step 4: Arrange for Disposal

  • Contact EHS: Once the waste container is full or has been in storage for the maximum allowable time (which can be up to one year for partially filled containers in an SAA), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[1][4][7]

  • Documentation: Ensure all necessary waste generation documentation is completed as required by regulations such as the Resource Conservation and Recovery Act (RCRA).[6]

Quantitative Data Summary

For general laboratory chemical waste, certain quantitative thresholds and parameters are important for compliance.

ParameterGuidelineCitation
pH for Neutralized Aqueous Waste Between 5.5 and 9.5 for drain disposal (if permissible)[8]
Maximum SAA Volume 55 gallons of hazardous waste[1]
Acutely Toxic Waste Limit (P-list) 1 quart (liquid) or 1 kilogram (solid)[1]
Container Fill Level Do not exceed 90% capacity[7]
Waste Holding Time (California Example) Up to 90 days after the container is full[7]

Note: this compound is not typically classified as acutely toxic (P-listed); however, it is crucial to verify this with your institution's chemical inventory and waste profiles.

Disposal Workflow

The following diagram illustrates the standard workflow for the disposal of this compound in a laboratory setting.

G cluster_0 Step 1: Generation & Segregation cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal a This compound Waste Generated b Segregate from Incompatible Chemicals (Oxidizers, Strong Bases, Acids) a->b Isolate c Place in a Labeled, Compatible Hazardous Waste Container b->c Contain d Store in Designated Satellite Accumulation Area (SAA) c->d Secure e Request Waste Pickup from EHS/ Licensed Waste Vendor d->e When Full f Complete Hazardous Waste Manifest/Paperwork e->f Document g Compliant Off-Site Disposal (e.g., Incineration) f->g Transport

Caption: Workflow for the proper disposal of this compound.

By adhering to these procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader ecosystem.

References

Personal protective equipment for handling 5-Vanillylidene barbituric acid

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 5-Vanillylidene Barbituric Acid

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 40367-32-6) was found. The following guidance is based on the safety data for the parent compound, barbituric acid, and general principles for handling chemical powders. Researchers should conduct a thorough risk assessment before handling this compound.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is not available, it should be handled with care. Barbituric acid itself is not classified as hazardous under GHS, but its derivatives can have significant physiological effects. As a precautionary measure, treat this compound as a potentially harmful substance.

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side shields are mandatory to protect against dust particles.[1]
Hand Protection Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling.[1]
Body Protection A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing such as coveralls or an apron.[1]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required.[1] However, if dust is generated, a NIOSH-approved respirator for particulates should be used.[2]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial to minimize exposure and ensure safety.

Preparation:

  • Read and understand this safety guide and the SDS for barbituric acid.

  • Ensure the work area, preferably a chemical fume hood or a well-ventilated space, is clean and uncluttered.

  • Locate the nearest safety shower and eyewash station.

  • Assemble all necessary equipment and materials before starting.

  • Put on all required PPE as detailed in the table above.

Handling:

  • Handle this compound as a fine powder. Avoid creating dust.

  • Use a spatula or other appropriate tools to transfer the solid.

  • If weighing the compound, do so in a draft-shielded balance or within a fume hood.

  • Keep the container tightly closed when not in use to prevent contamination and accidental spillage.[2]

  • Wash hands thoroughly after handling, even if gloves were worn.[2]

In Case of a Spill:

  • For minor spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1]

  • Clean the spill area with a damp cloth.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated PPE and weighing papers, in a clearly labeled, sealed container.

  • Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a labeled waste container.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.

First Aid Measures

In case of exposure, follow these first-aid guidelines:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Visual Workflow for Handling 5-Vanillylidene Barbituric Aciddot

// Nodes A [label="Preparation\n- Review Safety Guide\n- Prepare Workspace\n- Don PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Handling\n- Weighing in Fume Hood\n- Transfer with Spatula\n- Keep Container Closed", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Post-Handling\n- Clean Workspace\n- Doff PPE", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Waste Disposal\n- Collect Solid & Liquid Waste\n- Label Waste Container\n- Follow Regulations", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Spill Response\n- Alert Others\n- Clean up with appropriate PPE", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="First Aid\n- Eye/Skin Contact\n- Inhalation/Ingestion", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label="Proceed with caution"]; B -> C [label="After completion"]; C -> D; B -> E [style=dashed, label="If spill occurs"]; B -> F [style=dashed, label="If exposure occurs"]; }

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Vanillylidene barbituric acid
Reactant of Route 2
Reactant of Route 2
5-Vanillylidene barbituric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.